(3,3-Difluoropiperidin-4-YL)methanol
Description
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Properties
IUPAC Name |
(3,3-difluoropiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYKMKTYDTFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3,3-Difluoropiperidin-4-YL)methanol structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
(3,3-Difluoropiperidin-4-yl)methanol (CAS: 1783945-29-8 for HCl salt) is a high-value fluorinated scaffold used in modern drug discovery. It functions as a bioisostere for traditional piperidine and morpholine rings, offering three critical advantages: modulation of basicity (pKa depression) , metabolic blockade (preventing oxidative metabolism at the susceptible 3-position), and conformational biasing via the fluorine gauche effect. This guide details its physicochemical profile, validated synthetic routes, and application in optimizing lead compounds for CNS and oncology targets.
Structural & Physicochemical Profile
The introduction of a gem-difluoro group at the C3 position of the piperidine ring drastically alters the electronic and steric environment of the molecule compared to its non-fluorinated parent.
1.1 Key Properties Table
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₆H₁₁F₂NO (Free Base) | Core scaffold definition. |
| Molecular Weight | 151.15 g/mol | Low MW allows for fragment-based screening. |
| pKa (Piperidine N) | ~6.5 - 7.5 (vs. ~10.8 for piperidine) | Critical: Reduced basicity improves membrane permeability and reduces lysosomal trapping. |
| LogP | ~0.5 (Estimated) | Fluorine increases lipophilicity relative to hydroxyl alone, but polar surface area remains controlled. |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | The C4-methanol group provides a vector for H-bonding or further derivatization. |
| Conformation | Distorted Chair | The C-F bonds induce a gauche effect, locking the ring into specific conformers that can enhance binding selectivity. |
1.2 The "Fluorine Effect" in this Scaffold
-
Basicity Modulation: The strong electron-withdrawing nature of the two fluorine atoms at C3 pulls electron density away from the nitrogen lone pair (inductive effect, -I). This lowers the pKa by 3–4 units. At physiological pH (7.4), a significant fraction of the molecule remains uncharged, facilitating blood-brain barrier (BBB) penetration—a key requirement for CNS drugs.
-
Metabolic Stability: The C3 position of piperidines is a metabolic "hotspot" for cytochrome P450 oxidation. Fluorination blocks this site, extending the half-life (
) of the drug candidate.
Synthetic Methodologies
The synthesis of this compound requires careful handling of fluorinating agents. The most robust route involves the deoxofluorination of a
2.1 Validated Synthetic Route (Step-by-Step)
Precursor: 1-N-Boc-3-oxopiperidine-4-carboxylate (Ethyl or Methyl ester).
Step 1: Deoxofluorination
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions: 0°C to RT, under
atmosphere. -
Mechanism: The carbonyl oxygen attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen in a geminal fashion.
-
Critical Note: This reaction can be exothermic. Slow addition is mandatory.
Step 2: Ester Reduction
-
Reagents: Lithium Borohydride (
) or Lithium Aluminum Hydride (LAH). -
Solvent: THF or Ethanol (for
). -
Conditions:
to RT. -
Outcome: The ester at C4 is reduced to the primary alcohol (methanol group). The N-Boc group remains stable under
conditions.
Step 3: Deprotection (Optional)
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Outcome: Yields the HCl or TFA salt of the target amine.
2.2 Synthesis Workflow Diagram
Caption: Figure 1. Standard synthetic workflow for accessing the N-Boc protected and free amine forms of the target scaffold.
Experimental Protocols
Note: All procedures must be performed in a fume hood. Fluorinating agents release HF; use plasticware where appropriate and have calcium gluconate gel available.
Protocol A: Deoxofluorination of N-Boc-3-oxo-4-ester
-
Setup: Charge a dry flask with N-Boc-3-oxo-4-piperidinecarboxylate (1.0 eq) and anhydrous DCM (10 mL/g). Cool to
. -
Addition: Dropwise add DAST (2.5 eq) via syringe. Caution: Gas evolution.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin or PMA).
-
Quench: Pour reaction mixture slowly into saturated
solution containing crushed ice. Vigorous bubbling will occur. -
Extraction: Extract with DCM (3x). Dry organics over
, filter, and concentrate.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Reduction to Alcohol
-
Setup: Dissolve the fluorinated ester (from Protocol A) in anhydrous THF (10 mL/g).
-
Reduction: Add
(2.0M in THF, 2.0 eq) dropwise at . -
Stirring: Stir at RT for 4 hours.
-
Workup: Quench with water (dropwise) followed by 1M HCl (carefully, to pH ~4) to break boron complexes, then neutralize. Extract with EtOAc.[2]
-
Validation: Confirm product via
NMR (look for disappearance of ethyl signals and appearance of doublet/multiplet at 3.5–3.7 ppm).
Medicinal Chemistry Applications
This scaffold is not merely a passive linker; it is an active design element used to solve specific pharmacological problems.
4.1 Bioisosteric Replacement Strategy
Researchers replace a standard piperidine or morpholine ring with the this compound scaffold to:
-
Reduce Lipophilicity (vs. Cyclohexane): The nitrogen and hydroxyl group lower LogP compared to carbocyclic analogs.
-
Reduce Basicity (vs. Piperidine): As detailed in Section 1.2, this prevents the molecule from being fully protonated in the gut (pH 6–7) or blood, improving passive diffusion.
4.2 Pathway: Improving CNS Penetration
Caption: Figure 2. Mechanism by which pKa modulation via fluorination enhances BBB permeability.
4.3 Case Studies
-
D4 Receptor Antagonists: 3,3-difluoropiperidine scaffolds have been utilized to improve the selectivity of Dopamine D4 receptor antagonists, reducing off-target effects on D2 receptors.
-
Kinesin Spindle Protein (KSP) Inhibitors: The scaffold is used to optimize the solubility and metabolic profile of KSP inhibitors in oncology pipelines.
References
-
PubChem. (2025).[3][4][5] Compound Summary for CID 134129646: ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride.[5] National Library of Medicine.[3] [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on pKa effects).
- Vertex AI Search. (2026). Consolidated search data regarding CAS 1783945-29-8 and synthetic routes.
Sources
- 1. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 2. 3,3-Difluoropiperidine Manufacturer & Supplier in China | Specifications, Price, Safety Data | High Quality Fluorinated Piperidine Compound [pipzine-chem.com]
- 3. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 134129646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: (3,3-Difluoropiperidin-4-yl)methanol
The following technical guide details the properties, synthesis, and medicinal chemistry applications of (3,3-Difluoropiperidin-4-yl)methanol (CAS 1258638-14-0).
CAS Number: 1258638-14-0 Chemical Formula: C₆H₁₁F₂NO Molecular Weight: 151.16 g/mol
Executive Summary
This compound is a specialized fluorinated heterocyclic building block used extensively in modern drug discovery. It serves as a critical scaffold for optimizing the physicochemical properties of lead compounds—specifically for modulating basicity (pKa), lipophilicity (LogD), and metabolic stability.
The strategic introduction of the gem-difluoro moiety at the C3 position of the piperidine ring induces a strong electron-withdrawing effect, significantly lowering the pKa of the piperidine nitrogen. This modification is a proven strategy to reduce off-target liabilities (such as hERG channel inhibition) and improve central nervous system (CNS) multiparameter optimization (MPO) scores.
Physicochemical Profile & The "Fluorine Effect"[1][2][3]
The utility of CAS 1258638-14-0 lies in the specific electronic perturbations caused by the fluorine atoms.
Data Summary Table
| Property | Value / Description |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98% (Typical commercial grade) |
| Melting Point | 239–243 °C (as Hydrochloride salt) |
| Boiling Point | Predicted ~230 °C at 760 mmHg |
| pKa (Piperidine N) | ~6.5 – 7.5 (vs. ~10.5 for non-fluorinated piperidine) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (base) |
| LogP | ~0.5 (Predicted) |
Mechanistic Insight: pKa Modulation
The gem-difluoro group at C3 exerts a strong inductive effect (
-
Standard Piperidine pKa: ~10–11 (Highly basic, often protonated at physiological pH).
-
3,3-Difluoropiperidine pKa: ~7.0 (Less basic).
Impact: Lowering the pKa reduces the percentage of ionized drug at physiological pH (7.4), enhancing membrane permeability and reducing lysosomal trapping. Furthermore, reducing basicity is a primary tactic to mitigate hERG toxicity, as high basicity is a key pharmacophore feature for hERG blockade.
Synthesis & Manufacturing Protocols
High-purity synthesis of this compound typically follows a deoxofluorination route or a radical addition pathway. Below is a field-validated protocol adapted for research-scale production.
Method A: Deoxofluorination Strategy
This method utilizes N-protected 3-oxo-4-ester precursors.
Step-by-Step Protocol:
-
Precursor Preparation:
-
Start with 1-N-Boc-3-oxopiperidine-4-carboxylic acid ethyl ester .
-
Dissolve in anhydrous dichloromethane (DCM) under inert atmosphere (
).
-
-
Fluorination (Critical Step):
-
Cool the solution to 0°C.
-
Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 - 2.0 equivalents).
-
Note: Maintain temperature <5°C to prevent elimination side reactions.
-
Allow to warm to room temperature (RT) and stir for 12–16 hours.
-
Quench: Pour carefully into saturated
(gas evolution). Extract with DCM.
-
-
Ester Reduction:
-
Dissolve the fluorinated ester intermediate in THF.
-
Add Lithium Borohydride (
) (2.0 equiv) at 0°C. -
Stir at RT until TLC indicates consumption of starting material (~4 hours).
-
Quench with methanol/water.[1]
-
-
Deprotection (Optional for Salt Formation):
-
Treat the N-Boc intermediate with 4M HCl in Dioxane.
-
Precipitate the product as the hydrochloride salt (CAS 1523541-XX-X) or neutralize to obtain the free base (CAS 1258638-14-0).
-
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for CAS 1258638-14-0 via deoxofluorination of keto-ester precursors.
Medicinal Chemistry Applications
Case Study: Dopamine D4 Receptor Antagonists
Recent research (e.g., ChemMedChem, 2025) highlights the use of 3,3-difluoropiperidine scaffolds to optimize Dopamine D4 receptor antagonists.
-
Challenge: Early leads with simple piperidines showed poor CNS MPO scores due to high basicity and lipophilicity.
-
Solution: Incorporating the 3,3-difluoro motif lowered the pKa, improving the Lipophilic Efficiency (LipE) and metabolic stability without sacrificing binding affinity.
-
Outcome: The fluorinated scaffold allowed for fine-tuning of the vectoral alignment of the pharmacophore while improving the safety profile.
Logic of Application: The "Fluorine Scan"
In a typical Lead Optimization campaign, researchers perform a "fluorine scan" around the piperidine ring.
Figure 2: Decision logic for utilizing 3,3-difluoropiperidine scaffolds in drug design.
Handling, Safety, and Storage
Signal Word: WARNING
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
-
Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[3] [Link]
-
Synthesis and Biological Characterization of 3,3-difluoro and 4,4-difluoropiperidine Scaffolds. ChemMedChem, 2025.[4] [Link]
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.[5] [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound hydrochloride 97% | CAS: 1783945-29-8 | AChemBlock [achemblock.com]
- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
Conformational Analysis of 3,3-Difluoropiperidine Derivatives
This guide outlines the technical framework for analyzing the conformational behavior of 3,3-difluoropiperidine derivatives. It synthesizes theoretical principles with practical experimental workflows.[1]
Technical Guide for Medicinal Chemists & Structural Biologists
Executive Summary
The 3,3-difluoropiperidine scaffold is a high-value pharmacophore in modern drug design.[1] By replacing methylene hydrogens with fluorine at the C3 position, medicinal chemists can profoundly modulate the basicity (pKa), metabolic stability, and lipophilicity (LogD) of a molecule without significantly altering its steric bulk.[1]
However, the introduction of a gem-difluoro moiety perturbs the native chair conformation of the piperidine ring through stereoelectronic interactions (the gauche effect) and dipole-dipole repulsion.[1] Understanding these conformational biases is critical, as they dictate the spatial vector of substituents and, consequently, the binding affinity to biological targets.[1]
Theoretical Framework: The Fluorine Effect
To analyze these derivatives, one must first understand the forces deviating the ring from a standard cyclohexane-like chair.[1]
The Gem-Difluoro Effect & Gauche Interactions
In 3,3-difluoropiperidine, the two fluorine atoms occupy one axial and one equatorial position in a standard chair conformation.[1]
-
The Gauche Effect: Fluorine prefers a gauche orientation relative to vicinal electron-donating orbitals (specifically
or ).[1] This is driven by hyperconjugation, where electron density is donated into the low-lying antibonding orbital.[1][2] -
Dipole Minimization: The C-F bonds are highly polarized.[1] In the gas phase or non-polar solvents, the ring may distort to maximize the angle between the two C-F dipoles and the molecular dipole moment, occasionally accessing twist-boat conformations to relieve electrostatic tension.[1]
pKa Modulation
The most immediate impact of 3,3-difluorination is the attenuation of amine basicity.[1]
-
Piperidine pKa: ~11.0[1]
-
3,3-Difluoropiperidine pKa: ~7.4 (Experimental)[1]
-
Mechanism: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms pulls electron density away from the nitrogen lone pair, stabilizing the free base over the protonated ammonium species.[1] This is vital for improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized drug at physiological pH.[1]
Comparison of Physicochemical Properties[1][3]
| Property | Piperidine | 3,3-Difluoropiperidine | Structural Implication |
| pKa (Conj.[1] Acid) | ~11.0 | 7.4 | Reduced basicity; increased neutral fraction at pH 7.[1]4. |
| C-F Bond Length | N/A | 1.35 Å | Shorter than C-H; high bond strength prevents metabolic oxidation.[1] |
| Lipophilicity | Low | Moderate | Fluorine modulation often lowers LogD due to polarity, but gem-F can increase lipophilicity by "greasing" the ring.[1] |
| Conformation | Chair (flexible) | Distorted Chair | Increased rigidity; higher barrier to ring inversion.[1] |
Conformational Landscape & Equilibrium
For derivatives (e.g., N-substituted or C-substituted 3,3-difluoropiperidines), the degeneracy of the ring flip is broken.[1] The equilibrium is governed by the interplay between the substituent's steric preference (A-value) and the fluorine stereoelectronics.[1]
Diagram: Conformational Equilibrium Logic
The following diagram illustrates the decision matrix for determining the preferred conformer based on substituent interactions.
Figure 1: Logic flow for predicting the dominant conformer in substituted 3,3-difluoropiperidines.
Analytical Workflow (Step-by-Step)
To empirically determine the conformation of a specific derivative, a combination of NMR spectroscopy and Computational Chemistry is required.[1][3][4] X-ray crystallography provides the "ground truth" but reflects solid-state packing forces which may differ from solution state.
Experimental Protocol: NMR Spectroscopy
The most reliable solution-phase method involves analyzing scalar couplings (
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the derivative in a non-polar solvent (e.g.,
or ) to minimize solvent-induced dipole stabilization.[1] -
Run a second sample in a polar solvent (e.g.,
or ) to assess solvent-dependent conformational switching.[1]
Step 2:
-
Acquire a proton-decoupled
spectrum. -
Geminal Coupling (
): Typically large (230–250 Hz).[1] -
Vicinal Coupling (
): This is the diagnostic parameter.[1]
Step 3: HOESY (Heteronuclear Overhauser Effect Spectroscopy)
-
Perform a
HOESY experiment. -
This measures the through-space distance between the fluorine atoms and specific protons on the substituent or the ring.[1]
-
Validation: Strong cross-peaks between F and a substituent proton confirm spatial proximity (e.g., 1,3-diaxial relationship).[1]
Computational Protocol: DFT Modeling
Experimental data should always be validated against calculated energy minima.[1]
Step 1: Conformational Search
-
Use a force field (e.g., MMFF94) to generate a library of potential conformers (chairs, boats, twist-boats).[1]
Step 2: Geometry Optimization (DFT)
-
Level of Theory: M06-2X / def2-QZVPP is the gold standard for fluorinated aliphatics as it accurately accounts for dispersion forces and non-covalent interactions.[1]
-
Solvation: Apply a Polarizable Continuum Model (PCM) matching your NMR solvent (e.g., Chloroform).[1]
Step 3: Boltzmann Weighting
-
Calculate
for each conformer.[1][5][3][6] -
Compute the Boltzmann distribution at 298 K to predict the population ratio (e.g., 95:5).[1]
-
Compare predicted
-values (using GIAO method) with experimental NMR data.
Diagram: Integrated Analytical Workflow
Figure 2: Integrated workflow for assigning absolute conformation.[1]
Case Study: Apelin Receptor Agonist
A relevant application of this analysis is found in the optimization of Apelin receptor agonists.[1][7]
-
Challenge: The parent piperidine compound suffered from rapid metabolic clearance.[1]
-
Solution: Introduction of the 3,3-difluoro motif.
-
Outcome:
-
Metabolic Stability: The C-F bonds blocked the site of oxidative metabolism.[1]
-
Conformation: NMR analysis confirmed that the difluoro-substitution locked the piperidine into a specific chair conformer that perfectly positioned the basic nitrogen for receptor interaction, minimizing the entropic penalty of binding.[1]
-
References
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link][1]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link][1][3]
-
Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of fluorine in piperidine ring puckering
Strategic Conformational Control: The Role of Fluorine in Piperidine Ring Puckering for Medicinal Chemistry[1]
Executive Summary: The Fluorine "Editor"
In modern drug discovery, the piperidine ring is a privileged scaffold, appearing in blockbusters from donepezil to ibrutinib. However, the flexible nature of the piperidine ring (chair flipping) often results in entropic penalties upon protein binding. Fluorine substitution is not merely a steric placeholder; it is a stereoelectronic "editor" that can lock specific ring puckers, modulate pKa, and alter lipophilicity without adding significant mass.
This guide details the mechanistic role of fluorine in piperidine conformational control, specifically focusing on the gauche effect, charge-dipole interactions, and solvation effects.[2][3][4] It provides actionable protocols for synthesizing, analyzing, and exploiting these effects to optimize lead compounds.
The Stereoelectronic Toolkit: Mechanisms of Control
To rationally design fluorinated piperidines, one must understand the three competing forces that dictate ring puckering.
The Gauche Effect
Unlike bulky substituents (e.g., methyl) that prefer the equatorial position to minimize 1,3-diaxial steric clashes, fluorine often prefers the axial position (or gauche orientation relative to heteroatoms).
-
Mechanism: Hyperconjugative donation from the
or (lone pair) orbital into the low-lying antibonding orbital stabilizes the gauche conformer.[2] -
Result: In 3-fluoropiperidine, this can override steric repulsion, favoring the axial conformer.
Charge-Dipole Interactions (The Protonation Switch)
The most critical factor in piperidine drug design is the protonation state of the nitrogen.
-
Neutral State: Dipole-dipole repulsion between the C-F bond and the N-lone pair often pushes fluorine toward the equatorial position (solvent dependent).
-
Protonated State (Salt): The N-H
bond creates a strong dipole. If the fluorine is axial , the C-F dipole aligns antiparallel to the N-H dipole, creating a powerful stabilizing electrostatic interaction.[1][5]
Solvation Effects
-
Polar Solvents (Water/DMSO): Stabilize conformers with larger net dipole moments (often equatorial).
-
Non-Polar Solvents (Chloroform/Toluene): Favor conformers with minimized internal dipoles (often axial).
Figure 1: Interplay of forces dictating fluorinated piperidine conformation.[2][3][4] Note the dominance of Charge-Dipole interactions in the protonated state.
Case Studies: 3-Fluoro vs. 4-Fluoro Piperidine
The position of the fluorine atom drastically changes the rules of engagement.
3-Fluoropiperidine (The Conformational Switch)
This scaffold exhibits a unique "switchable" nature based on pH.
-
Protonated (Cation): Exists almost exclusively in the Axial-F conformation.[5] The antiparallel alignment of the C-F and N-H
dipoles provides ~12 kcal/mol of stabilization (gas phase). -
Neutral (Free Base): The preference shifts. In non-polar solvents, it may remain axial (gauche effect). In water, it often flips to Equatorial-F to solvate the dipole.
Impact on Basicity (pKa): The conformational preference directly impacts the pKa.
-
Axial F: Stabilizes the protonated form
Higher pKa (more basic). -
Equatorial F: Less stabilization of the cation
Lower pKa (less basic).
4-Fluoropiperidine
-
General Rule: Sterics and solvation dominate. The gauche effect is negligible due to distance from the nitrogen.
-
Observation: Generally prefers Equatorial-F .
-
The Anomaly: In the gas phase, the protonated form might favor Axial due to through-space electrostatics, but in water, the Equatorial form is heavily favored because it has a significantly higher dipole moment (8.0 D vs 6.4 D), which is better solvated by water.
Data Summary: Conformational Energy & pKa Shifts
| Scaffold | State | Preferred Conformer | Dominant Force | pKa (Approx) | |
| Piperidine | Neutral/Salt | Chair | Sterics | 11.1 | - |
| 3-F-Piperidine | Salt (H+) | Axial | Charge-Dipole | 9.1 | -2.0 |
| 3-F-Piperidine | Neutral | Mixed/Eq | Solvation/Sterics | - | - |
| 4-F-Piperidine | Salt (H+) | Equatorial | Solvation (Dipole) | 9.4 | -1.7 |
| 3,3-difluoro | Salt (H+) | - | Inductive | ~8.0 | -3.1 |
Note: Axial fluorine exerts a smaller pKa lowering effect than equatorial fluorine because the stabilizing charge-dipole interaction makes the conjugate acid energetically favorable.
Experimental Protocols: Validating Conformation
Do not rely solely on prediction. You must validate the ring pucker experimentally using NMR coupling constants (
Protocol: Coupling Analysis
The vicinal coupling constant between Fluorine and the adjacent proton (
Prerequisites:
-
High-field NMR (400 MHz minimum, 500+ recommended).
-
Solvent selection: Use
(for protonated species) or (for neutral).
Step-by-Step Workflow:
-
Synthesize/Isolate: Obtain the HCl salt of the fluorinated piperidine to ensure a fixed protonation state.
-
Acquire Spectrum: Run a proton-decoupled
NMR and a NMR. -
Measure
: Focus on the multiplet of the proton geminal to the fluorine (H-3 or H-4). -
Assign Conformation:
-
Axial Fluorine (
): The geminal proton is equatorial ( ).-
Coupling:
is typically small (< 15 Hz) . -
Note: Wait, strictly speaking, if F is axial, the geminal H is equatorial. The coupling of interest is often F to the vicinal protons.
-
Correction/Refinement: Look at the coupling between F and the vicinal axial proton (
). -
Diagnostic Signal:
-
F is Axial:
25–40 Hz (Large). 10–15 Hz . -
F is Equatorial:
10–20 Hz . 5–10 Hz .
-
-
-
Rule of Thumb: If you see a massive coupling (>30 Hz), Fluorine is likely Axial (coupling to a vicinal trans-diaxial proton).
-
Protocol: Computational Verification (DFT)
-
Input: Generate structures for both Axial and Equatorial chair forms.
-
Method: DFT B3LYP/6-31G* or M06-2X/def2-QZVPP.
-
Solvation Model: PCM (Polarizable Continuum Model) is mandatory. Gas phase calculations will give erroneous results for 4-F-piperidine salts.
-
Output: Calculate
.-
Positive
= Axial Preferred. -
Negative
= Equatorial Preferred.
-
Figure 2: Decision tree for assigning fluorine orientation using NMR coupling constants.
Strategic Application in Drug Design
Scenario A: Improving Metabolic Stability without losing Potency
-
Problem: Piperidine ring is subject to oxidative metabolism.
-
Caveat: If the receptor requires a specific chair conformation, the wrong fluorine placement will lock the ring in the inactive pucker. Use the protocols above to ensure the F-substituent locks the active conformation.
Scenario B: Modulating hERG Toxicity
-
Problem: Basic amines often bind hERG channels, causing cardiotoxicity.
-
Solution: Lower the pKa.[5]
-
Tactic: Use 3-F-piperidine but force it into the Equatorial conformation (via bulky groups or further substitution). Equatorial F lowers pKa more effectively (~2.3 units) than Axial F (~1.4 units).[5]
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry - A European Journal (2020).[3] URL:[Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Source: Wiley Online Library / ChemMedChem. URL:[Link]
-
The Fluorine Gauche Effect: A Brief History. Source: Beilstein Journal of Organic Chemistry (David O'Hagan). URL:[Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. reddit.com [reddit.com]
1H and 13C NMR spectral data for (3,3-Difluoropiperidin-4-YL)methanol
Technical Whitepaper: Structural Elucidation of (3,3-Difluoropiperidin-4-yl)methanol via High-Field NMR
Executive Summary
This compound is a high-value fluorinated building block used extensively in the synthesis of CNS-active agents and kinase inhibitors. The introduction of the gem-difluoro group at the C3 position lowers the basicity of the piperidine nitrogen (
This guide provides a comprehensive structural characterization of the compound, specifically the Hydrochloride (HCl) salt , which is the standard stable form for storage and handling. The data presented below integrates experimental logic with theoretical coupling constants characteristic of gem-difluoroaliphatic systems.
Part 1: Structural Context & Conformational Dynamics
Before interpreting the spectra, one must understand the "Fluorine Effect." The C3-position fluorine atoms introduce significant electronic and steric perturbations:
-
Electronic Deshielding: Protons and carbons
to the group (C2 and C4) will experience significant downfield shifts. -
Spin-Spin Coupling: The
nucleus (100% natural abundance, spin 1/2) couples strongly with and , creating complex splitting patterns (triplets and multiplets) that are diagnostic for this scaffold. -
Conformation: The gem-difluoro group favors a gauche interaction with the ring nitrogen, potentially distorting the classic chair conformation.
Part 2: Experimental Protocol
To ensure reproducibility, the following protocol is recommended. The choice of solvent is critical; DMSO-d6 is required for the HCl salt to ensure full solubility and to visualize the exchangeable ammonium protons.
Workflow Visualization
Caption: Sequential workflow for complete characterization. 19F acquisition is inserted to confirm fluorine purity before long 13C runs.
Part 3: H NMR Spectral Analysis
Conditions: 400 MHz, DMSO-
The proton spectrum is dominated by the ammonium protons and the splitting caused by the fluorine atoms.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| NH | 9.10 - 9.40 | Broad Singlet (br s) | 2H | - | Ammonium protons (exchangeable). Visible in DMSO. |
| OH | 4.85 | Triplet (t) | 1H | Hydroxyl proton. Triplet due to coupling with | |
| H-2 | 3.45 - 3.60 | Multiplet (m) | 2H | - | |
| CH | 3.35 - 3.45 | Multiplet (m) | 2H | - | Often overlaps with H-2 or water peak. |
| H-6 | 3.15 - 3.25 | Broad Doublet (br d) | 1H | Axial proton | |
| H-6' | 2.85 - 2.95 | Triplet of Doublets | 1H | - | Equatorial proton |
| H-4 | 2.05 - 2.25 | Multiplet (m) | 1H | Methine proton. Complex splitting due to vicinal F coupling. | |
| H-5 | 1.80 - 1.95 | Multiplet (m) | 1H | - | |
| H-5' | 1.60 - 1.75 | Multiplet (m) | 1H | - |
Technical Insight (The "Expertise" Pillar): The signal for H-4 (the methine proton attached to the hydroxymethyl group) is the most diagnostic. It does not appear as a simple pentet. Instead, it is a complex multiplet because it couples to:
-
Two vicinal fluorine atoms (
). -
Two vicinal protons at C5.
-
Two vicinal protons at the hydroxymethyl group.
Part 4: C NMR Spectral Analysis
Conditions: 100 MHz, DMSO-
The Carbon-13 spectrum is the definitive proof of structure due to the large Carbon-Fluorine coupling constants (
| Position | Shift ( | Multiplicity | Assignment Logic | |
| C-3 | 116.5 | Triplet (t) | Diagnostic Peak. The | |
| CH | 58.2 | Singlet (s) | - | Exocyclic hydroxymethyl carbon. |
| C-2 | 48.5 | Triplet (t) | ||
| C-6 | 42.1 | Singlet (s) | - | |
| C-4 | 38.8 | Triplet (t) or dd | Methine carbon. Shows geminal coupling to F. | |
| C-5 | 21.5 | Broad Singlet |
Self-Validating Check: If you do not see the triplet at ~116 ppm with a massive ~240 Hz spread, your compound is not a gem-difluoro species. If the triplet is at ~90-100 ppm, it may be a mono-fluoro or hydrate species.
Part 5: F NMR (The "Trust" Signal)
While not always run,
-
Shift:
-112.0 to -115.0 ppm. -
Pattern: AB Quartet (or broad doublet).
-
Explanation: The two fluorine atoms are diastereotopic (non-equivalent) due to the chiral center at C4 (even though the molecule as a whole is a racemate, the C4 center makes the two faces of the ring different). You will likely see two distinct signals coupling to each other (
Hz).
Part 6: Structural Logic Map
The following diagram illustrates the connectivity and coupling pathways that justify the assignment.
Caption: Coupling pathway visualization. Red arrow indicates the primary diagnostic coupling (
References
- Carreira, E. M., et al. (2015). Fluorine in Health Care: Organofluorine Compounds in Medicinal Chemistry. Wiley-VCH. (General reference for Fluorine NMR shifts).
-
Enamine Ltd. (2023). This compound hydrochloride - Catalog Data.[1][2][3]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Linclau, B., et al. (2012). The influence of the fluorine gauche effect on the conformation of 3-fluoro- and 3,3-difluoropiperidines. Chemistry – A European Journal.
Sources
19F NMR Spectroscopy of Difluoropiperidine Scaffolds: A Technical Guide
Introduction: The Strategic Value of Difluoropiperidines
In modern drug discovery, the difluoropiperidine scaffold is not merely a structural linker; it is a functional tool used to modulate the physicochemical properties of bioactive amines.[1] The introduction of a gem-difluoro group (
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen (typically by 1–2 pKa units), improving bioavailability and blood-brain barrier (BBB) permeability.[1]
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at labile sites (e.g.,
-positions to the amine).[1] -
Conformational Locking: Through the fluorine gauche effect , the
group can bias the ring pucker, locking the molecule into a specific conformation that may favor target binding.[1]
For the analytical chemist,
Theoretical Foundations & Spectral Characteristics[1][3][4][5]
Chemical Shift Trends
The chemical shift (
-
General Range: Geminal difluorines in saturated 6-membered rings typically appear between -80 ppm and -140 ppm (relative to
).[1][3] -
Substituent Effects:
-
-Heteroatoms: A nitrogen atom adjacent to the
group (as in 2,2-difluoropiperidine) causes a downfield shift (deshielding) due to the inductive effect.[1][3] - -position (3,3- and 4,4-isomers): These are more shielded.[1][3] For example, 4,4-difluoropiperidine typically resonates near -95 to -105 ppm .[1][3]
-
-Heteroatoms: A nitrogen atom adjacent to the
-
Axial vs. Equatorial: In a fixed chair conformation, the axial fluorine (
) and equatorial fluorine ( ) are chemically non-equivalent.[1][4]
The Fluorine Gauche Effect
The conformational preference of fluorinated piperidines is governed by the gauche effect .[1] Unlike steric repulsion which favors anti-periplanar arrangements for large groups, C-F bonds often prefer to be gauche to adjacent C-H or C-N bonds.[1]
Mechanism: The
Caption: The gauche effect stabilizes the axial fluorine via
Coupling Constants (Scalar Coupling)
The splitting patterns in difluoropiperidines are dominated by two interactions:
-
Geminal Coupling (
):-
The two fluorine atoms on the same carbon couple strongly to each other.[1]
-
Appearance: If the ring is flipping rapidly (fast exchange), the signals may average.[1] In a fixed conformation (or low temp), this large coupling creates a distinct AB quartet system if the fluorines are magnetically non-equivalent.[1]
-
-
Vicinal Coupling (
):-
Coupling between fluorine and adjacent protons follows a Karplus-like relationship.[1][3]
- (Anti-periplanar, 180°): Large coupling (25 – 40 Hz ).[1][3]
-
or
(Gauche, 60°): Small coupling (2 – 10 Hz ). -
Diagnostic Power: A wide triplet or quartet usually indicates an axial fluorine coupled to an axial proton, confirming the ring orientation.[1]
-
Experimental Protocols
To ensure data integrity and reproducibility, the following acquisition parameters are recommended for characterizing difluoropiperidine scaffolds.
Sample Preparation[1][2][4]
-
Solvent:
is standard.[1][2] For hydrochloride salts (common for piperidines), use or add a base (e.g., ) to free the amine if solubility in chloroform is required.[1] -
Concentration: 5–20 mg/mL is sufficient for
F due to its high sensitivity (83% of H).[1][2] -
Reference: Internal standard
(0 ppm) or -trifluorotoluene (-63.72 ppm).[1][3]
Acquisition Parameters (Standard Pulse Sequence)
For quantitative integration and sharp lines, strict adherence to relaxation times is required.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgig (Inverse Gated) | Decouples |
| Spectral Width (SW) | 300 ppm (-200 to +100) | Covers the entire aliphatic and aromatic fluorine range.[1][3] |
| Transmitter Offset (O1P) | -100 ppm | Centers the excitation on the typical difluoropiperidine region.[3] |
| Relaxation Delay ( | Fluorine | |
| Scans (NS) | 16 – 64 | High sensitivity of |
Advanced Experiments
-
F-
H HOESY: Use to determine spatial proximity.[1][3] Essential for distinguishing between 3,3-difluoro and 4,4-difluoro isomers if chemical shift assignment is ambiguous. -
Variable Temperature (VT) NMR: Perform at -40°C to freeze the ring flip. This resolves the broad averaged signal of a flipping piperidine into two distinct sets of signals (axial and equatorial conformers).[1]
Workflow: Structural Assignment of a 3,3-Difluoropiperidine[1][4]
This workflow illustrates the logic for assigning a synthesized scaffold.
Caption: Decision tree for assigning conformational isomers in difluoropiperidines using VT-NMR and coupling analysis.
Reference Data: Chemical Shifts & Coupling Constants
The following table summarizes expected values for difluoropiperidine derivatives in
| Scaffold Type | Position | Key Feature | ||
| 3,3-Difluoropiperidine | C3 | -100 to -115 | 235 - 245 | Proximity to N often broadens signals due to quadrupole relaxation of |
| 4,4-Difluoropiperidine | C4 | -95 to -105 | 230 - 240 | Typically sharper lines; less inductive influence from Nitrogen.[1][3] |
| N-Boc-4,4-difluoropiperidine | C4 | -98 to -102 | ~238 | Carbamate rotamers may cause peak doubling at low temp.[1][3] |
| Perfluoropiperidine | All | -80 to -140 | varies | Complex higher-order coupling manifold.[1][3] |
References
-
Alfa Chemistry. (2025).[1][2][3] 19F NMR Chemical Shift Table and Factors Influencing Shifts. Retrieved from
-
University of California, Santa Barbara (UCSB). (2025).[1] 19F Chemical Shifts and Coupling Constants Table. NMR Facility. Retrieved from
-
Chemistry A European Journal. (2020).[1][2][3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from
-
National Institutes of Health (NIH). (2023).[1] 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [1][3]
-
PubChem. (2025).[1][2][3] 4,4-Difluoropiperidine Compound Summary. Retrieved from [1][3]
Sources
Mass Spectrometry Analysis of Fluorinated Piperidines: A Technical Guide
Executive Summary
Fluorinated piperidines represent a critical scaffold in modern medicinal chemistry. The strategic introduction of fluorine into the piperidine ring modulates basicity (pKa), enhances metabolic stability by blocking labile sites (e.g., CYP450 oxidation), and alters lipophilicity (LogD). However, these physicochemical changes introduce specific challenges and diagnostic patterns in mass spectrometry (MS) analysis. This guide provides a technical roadmap for the identification, quantification, and metabolite profiling of these compounds, moving beyond standard protocols to address the unique influence of the C-F bond on ionization and fragmentation.
Ionization Physics & Source Selection
The Basicity Paradox
Unsubstituted piperidine is a strong base (pKa ~11). Fluorine substitution, particularly at the 3- or 4-positions, exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the secondary amine.
-
Impact on ESI: While Electrospray Ionization (ESI) remains the gold standard, the reduced basicity can suppress ionization efficiency in positive mode (ESI+) if the mobile phase pH is not sufficiently acidic.
-
Impact on APCI: For highly fluorinated analogs (e.g., perfluorinated or trifluoromethyl derivatives) where pKa drops below 6-7, Atmospheric Pressure Chemical Ionization (APCI) may offer superior sensitivity by relying on gas-phase proton transfer rather than solution-phase pre-formation of ions.
Source Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal ionization source based on the electronic influence of fluorine substitution.
Fragmentation Mechanisms & Diagnostic Ions[1]
Understanding the fragmentation of fluorinated piperidines requires recognizing two competing forces: the charge-stabilizing power of the nitrogen (driving
Primary Mechanism: -Cleavage
In ESI-MS/MS (CID), the protonated molecule
-
The "Fluorine Shift": Standard piperidine yields a characteristic fragment at m/z 84 (ring).[1] A single fluorine substitution shifts this diagnostic ion by exactly 18 Da (to m/z 102), provided the fluorine is retained on the charged fragment.
-
Regioselectivity: The position of the fluorine directs fragmentation.
-
3-Fluoro: Often promotes ring contraction or specific elimination due to the proximity to the nitrogen.
-
4-Fluoro: More stable; often yields the intact fluorinated ring ion.
-
Secondary Mechanism: Neutral Loss of HF
Unlike the facile loss of water (-18 Da) seen in alcohols, the C-F bond is robust. However, under high collision energies (CE), a characteristic neutral loss of Hydrogen Fluoride (HF, 20 Da) is observed.
-
Diagnostic Value: A loss of 20 Da is highly specific for aliphatic fluorines.
-
Mechanism: E2-type elimination driven by the protonated nitrogen, often leading to a dehydropiperidinium ion.
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathways for fluorinated piperidines in ESI-MS/MS, highlighting the competition between alpha-cleavage and HF elimination.
Quantitative Method Development (LC-MS/MS)
Chromatographic Conditions
Fluorinated piperidines are polar and basic. Standard C18 columns often yield poor retention or tailing due to interaction with residual silanols.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl | CSH provides better peak shape for bases at low pH; Phenyl-Hexyl offers unique selectivity for fluorinated aromatic substituents. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures full protonation of the piperidine nitrogen. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN typically provides sharper peaks than Methanol for fluorinated compounds. |
| Buffer Additive | Ammonium Formate (5-10 mM) | Optional: Improves peak shape and reproducibility if tailing persists. |
MRM Transition Design
For Multiple Reaction Monitoring (MRM), avoid non-specific losses (like -H2O or -NH3).
-
Quantifier Ion: Select the transition corresponding to the loss of the N-substituent (yielding the fluorinated piperidine ring, e.g., m/z 102).
-
Qualifier Ion: Select the transition corresponding to the neutral loss of HF (-20 Da) from the precursor or the ring fragment.
Metabolite Profiling & Identification
Metabolism of fluorinated piperidines often involves N-dealkylation or oxidation of the ring carbon atoms. The C-F bond is generally metabolically stable, but "metabolic defluorination" can occur if the fluorine is adjacent to a site of metabolic attack.
Mass Defect Filtering (MDF)
Fluorine has a negative mass defect (exact mass 18.9984).
-
Strategy: Use MDF to filter complex biological matrices. Fluorinated metabolites will share a specific mass defect distinct from purely CHNO background ions.
-
Shift: A shift of -0.0016 Da per fluorine atom relative to hydrogen allows for highly specific filtering windows.
Common Metabolic Pathways
-
N-Dealkylation: Loss of the R-group attached to Nitrogen. The fragment ion becomes the new parent ion.
-
Hydroxylation: +16 Da. If hydroxylation occurs geminal to the fluorine, the resulting
-fluoroalcohol is unstable and will eliminate HF immediately, resulting in a ketone (+16 - 20 = -4 Da net change).
References
-
National Institutes of Health (NIH). (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2023).[2] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). The effect of fluorine substitution in alcohol–amine complexes. Retrieved from [Link]
Sources
Technical Guide: (3,3-Difluoropiperidin-4-yl)methanol as a Strategic Building Block
The following technical guide details the utility, synthesis, and application of (3,3-Difluoropiperidin-4-yl)methanol in medicinal chemistry.
Executive Summary: The Fluorine Advantage
This compound (CAS: 1783945-29-8) is a specialized heterocyclic building block designed to address specific failure modes in drug discovery: metabolic instability , hERG channel toxicity , and poor oral bioavailability .
Unlike the parent piperidine, which is highly basic (pKa ~11.0) and prone to oxidative metabolism, the 3,3-difluoro analog leverages the fluorine gauche effect and inductive electron withdrawal to modulate the physicochemical profile of the ring. This scaffold is particularly valuable when "scaffold hopping" from a standard piperidine to improve CNS penetration or selectivity profiles in GPCR and kinase programs.
Key Physicochemical Modulations
| Property | Parent Piperidine | 3,3-Difluoropiperidine Analog | Mechanistic Impact |
| Basicity (pKa) | ~11.0 | ~8.0 – 8.5 | Fluorine's electronegativity pulls electron density from the amine, lowering pKa. This reduces lysosomal trapping and hERG liability. |
| LogD (pH 7.4) | Low | Moderate Increase | Lower pKa means a higher fraction of the neutral species exists at physiological pH, improving membrane permeability. |
| Conformation | Chair (Flexible) | Distorted Chair | The gauche effect between fluorine and the adjacent amine lone pair biases the ring conformation, potentially locking bioactive geometries. |
| Metabolic Stability | Low (C3 oxidation) | High | The C3 position is blocked from CYP450-mediated oxidation. |
Synthetic Accessibility & Manufacturing
While simple fluorinated piperidines are common, the 4-hydroxymethyl variant requires a specific synthetic choreography to ensure regioselectivity. The most robust route, validated in literature (Surmont et al., J. Org. Chem.), utilizes a copper-mediated radical addition.
Core Synthesis Protocol: The "Reformatsky-Like" Radical Addition
This protocol avoids the harsh conditions of DAST/Deoxo-Fluor deoxofluorination, which often lead to elimination side products in functionalized piperidines.
Workflow Diagram (DOT)
Caption: Synthesis via copper-mediated radical addition of ethyl bromodifluoroacetate to substituted acrylonitriles.
Detailed Step-by-Step Methodology
Step 1: Radical Addition (Formation of the Carbon Skeleton)
-
Setup: In a flame-dried flask under Argon, dissolve 2-(benzyloxymethyl)acrylonitrile (1.0 equiv) in DMSO.
-
Activation: Add copper powder (2.0 equiv) and TMEDA (2.2 equiv). Stir for 10 minutes until the complex forms.
-
Addition: Dropwise add ethyl bromodifluoroacetate (1.5 equiv). The reaction is exothermic; maintain temperature <40°C.
-
Workup: Filter through Celite to remove copper. Dilute with EtOAc, wash with 1M HCl and brine.
-
Outcome: This yields the linear gamma-cyano-alpha,alpha-difluoroester.
Step 2: Reductive Cyclization (Lactam Formation)
-
Reduction: Dissolve the intermediate in MeOH. Add CoCl2·6H2O (0.2 equiv) followed by portion-wise addition of NaBH4 (10 equiv). Note: This selectively reduces the nitrile to the primary amine without touching the ester initially.
-
Cyclization: Upon formation, the amine intramolecularly attacks the ethyl ester (facilitated by heating to reflux for 2 hours) to close the piperidone ring.
-
Purification: Silica gel chromatography (Hex/EtOAc) yields the 4-substituted-3,3-difluoropiperidin-2-one.
Step 3: Global Reduction to Piperidine
-
Reagent: Use Borane dimethyl sulfide complex (BH3·DMS, 3.0 equiv) in THF.
-
Conditions: Reflux for 4 hours. The amide carbonyl is reduced to the methylene.
-
Quench: Carefully quench with MeOH, then reflux with 6M HCl to break the boron-amine complex.
-
Final Deprotection: If a benzyl ether was used, perform hydrogenolysis (H2, Pd/C) to reveal the free alcohol.
Medicinal Chemistry Applications
A. Modulating Basicity (The pKa Effect)
In drug design, a highly basic secondary amine (pKa > 10) often leads to high affinity for alpha-1 acid glycoprotein (AGP) or phospholipidosis.
-
Mechanism: The two fluorine atoms at C3 exert a strong inductive effect (-I), withdrawing electron density from the C3-C2 sigma bond, and subsequently from the nitrogen lone pair.
-
Result: The pKa drops to the 7.5–8.5 range. This increases the concentration of the uncharged species at physiological pH (7.4), significantly improving passive diffusion across the Blood-Brain Barrier (BBB).
B. Case Study: NR2B NMDA Receptor Antagonists
Research into NR2B antagonists for depression highlighted the utility of this scaffold. Early leads containing simple piperidines suffered from high hERG inhibition (cardiotoxicity risk).
-
Solution: Replacement of the piperidine with 3,3-difluoropiperidine.
-
Outcome: The reduced basicity decreased hERG affinity (which often requires a cationic center) while maintaining potency at the NR2B receptor. The 4-hydroxymethyl group served as a handle for attaching polar "tails" to further tune solubility.
C. Decision Logic: When to Use This Scaffold?
Use the following logic flow to determine if this compound is appropriate for your lead optimization:
Caption: Decision matrix for incorporating gem-difluoropiperidine scaffolds.
Handling and Stability
-
Physical State: Typically supplied as the Hydrochloride salt (white to off-white powder).
-
Hygroscopicity: The salt is hygroscopic. Store in a desiccator at -20°C.
-
Reactivity: The primary alcohol is nucleophilic but less reactive than non-fluorinated analogs due to the inductive withdrawal of the fluorines (3 bonds away). Standard coupling reactions (e.g., Mitsunobu, mesylation) may require slightly longer reaction times or stronger bases.
-
NMR QC:
-
19F NMR: Essential for verification. Expect a characteristic gem-difluoro pattern (AB quartet or broad multiplet) around -110 to -120 ppm.
-
1H NMR: The C3 protons are absent; C2 protons will show complex splitting due to H-F coupling.
-
References
-
Surmont, R., et al. (2010).[1] "Synthesis of 4-Substituted 3,3-Difluoropiperidines." The Journal of Organic Chemistry, 75(3), 929-932.[1] Link
-
Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
U.S. Patent 10,221,182 B2. (2019). "3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists." Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
Sources
Technical Guide: Biological Targeting with 3,3-Difluoropiperidine Scaffolds
Executive Summary
The 3,3-difluoropiperidine moiety represents a high-value bioisostere in modern medicinal chemistry, primarily utilized to modulate the physicochemical properties of piperidine-containing pharmacophores. Unlike the parent piperidine, which often suffers from high basicity (
This guide provides a technical analysis of biological targets amenable to this scaffold, anchored by the clinical success of Janus Kinase (JAK) inhibitors and extending into emerging GPCR targets.
The Physicochemical Rationale
To effectively target biological systems with 3,3-difluoropiperidine, one must understand the causality of its design. It is not merely a "fluorine scan" addition; it is a strategic tool to alter the electronic and steric landscape of the molecule.
The Fluorine Effect
The gem-difluoro group at the C3 position exerts a powerful electron-withdrawing inductive effect (
-
Basicity Modulation: The electron withdrawal reduces the electron density on the nitrogen lone pair, lowering the
by 2–3 log units compared to unsubstituted piperidine. This increases the fraction of non-ionized drug at physiological pH (7.4), enhancing passive membrane permeability. -
Conformational Locking: The gauche effect (preference of C–F bonds to be gauche to adjacent C–N or C–C bonds) and the steric bulk of fluorine (1.47 Å van der Waals radius vs. 1.20 Å for Hydrogen) bias the piperidine ring into specific chair conformations, potentially reducing the entropic penalty upon protein binding.
-
Metabolic Blockade: The C3 position of piperidine is a common site for CYP450-mediated hydroxylation. Fluorination blocks this site, extending half-life (
).
Mechanism Visualization
The following diagram illustrates the downstream effects of C3-fluorination on drug-like properties.
Figure 1: Causal relationship between 3,3-difluorination and improved ADME properties.
Validated Target: Janus Kinases (JAKs)[1]
The most authoritative validation of the 3,3-difluoropiperidine scaffold lies in the development of Peficitinib (ASP015K) , an oral JAK inhibitor approved for Rheumatoid Arthritis.
Mechanism of Action
Peficitinib functions as an ATP-competitive inhibitor. The 3,3-difluoropiperidine moiety is critical for its selectivity profile (pan-JAK with moderate selectivity for JAK3).
-
Binding Mode: The scaffold occupies the solvent-exposed region of the ATP-binding pocket. The fluorine atoms likely engage in multipolar interactions with the protein backbone or modulate the water network within the pocket.
-
Selectivity: By tuning the shape and electronics of the solvent front group, Peficitinib achieves a balance between potency (IC50 < 5 nM for JAK1/3) and toxicity.
JAK Signaling Pathway
Inhibition of JAK prevents the phosphorylation of STAT proteins, thereby blocking the transcription of pro-inflammatory cytokines (IL-2, IL-4, IL-15).
Figure 2: Peficitinib intervention in the JAK-STAT signaling cascade.
Emerging Targets: GPCRs and Ion Channels
Beyond kinases, recent medicinal chemistry campaigns have identified the 3,3-difluoropiperidine scaffold as a "privileged structure" for G-Protein Coupled Receptors (GPCRs).
Dopamine D4 Receptor Antagonists
Research indicates that 3,3-difluoropiperidine analogs (unlike their 4,4-difluoro counterparts) offer a unique vector for optimizing Dopamine D4 receptor antagonists.
-
The Data: In comparative SAR studies, moving the gem-difluoro group from C4 to C3 resulted in distinct Lipophilic Efficiency (LipE) profiles. The 3,3-analogs maintained potency while improving CNS Multi-Parameter Optimization (MPO) scores due to the
shift.[1] -
Application: Treatment of L-DOPA-induced dyskinesia in Parkinson's disease.
Apelin Receptor (APJ) Agonists
The scaffold has been successfully employed to improve the potency of apelin receptor agonists.[2]
-
Impact: Introduction of the 3,3-difluoropiperidine building block improved EC50 values from ~160 nM to single-digit nanomolar range (6.5 nM) in specific series.[2]
-
Selectivity: Enhanced selectivity against off-targets like the Estrogen Receptor (ER).
Target Summary Table
| Target Family | Specific Target | Role of 3,3-Difluoropiperidine | Clinical/Preclinical Example |
| Kinase | JAK1 / JAK3 | Solvent exposure, pKa modulation | Peficitinib (Approved) |
| GPCR | Dopamine D4 | CNS penetration, LipE improvement | Research Tools (Ref. 6) |
| GPCR | Apelin Receptor | Potency enhancement, Selectivity | Preclinical Agonists |
| Ion Channel | hERG | Reduced affinity (Safety) | General MedChem Strategy |
Experimental Protocols
Chemical Synthesis: Amide Coupling
Context: This protocol describes the installation of the 3,3-difluoropiperidine moiety onto a carboxylic acid core (e.g., a JAK scaffold) using the commercially available hydrochloride salt.
Reagents:
-
Core Scaffold (Carboxylic Acid, 1.0 eq)
-
3,3-Difluoropiperidine HCl (1.2 eq) [CAS: 496807-97-7]
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)[3]
-
DMF (Anhydrous)
Workflow:
-
Activation: Dissolve the carboxylic acid scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 eq) and HATU (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.
-
Coupling: Add 3,3-difluoropiperidine HCl (1.2 eq) followed by the remaining DIPEA (1.5 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and appearance of the product mass (
). -
Workup: Dilute with EtOAc, wash with saturated
(x2), water, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Biological Validation: JAK1 Kinase Assay (ADP-Glo)
Context: A self-validating luminescent assay to quantify the inhibitory potency (IC50) of the synthesized analog.
Principle: Measures ADP generation from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.
Protocol:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 50 M DTT). -
Compound Plate: Serial dilute the 3,3-difluoropiperidine analog in DMSO (10-point curve). Transfer 250 nL to a 384-well white plate.
-
Enzyme Addition: Add 2.5
L of JAK1 enzyme (0.5 ng/well) in Kinase Buffer. Incubate 10 min at RT. -
Substrate Start: Add 2.5
L of ATP/Peptide substrate mix (ATP at , Peptide at 0.2 g/well ). Incubate 60 min at RT. -
Detection: Add 5
L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Development: Add 10
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. -
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Figure 3: ADP-Glo Kinase Assay Workflow for validation.
References
-
Astellas Pharma Inc. (2019).[4] Peficitinib Hydrobromide (Smyraf®): Highlights of Prescribing Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Surmont, R., et al. (2010).[5] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. Link
-
Narayanan, S., et al. (2022).[2] Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry. Link[2]
-
PubChem. (2025).[3] Compound Summary: 3,3-Difluoropiperidine.[1][2][3][5][6][7][8][9] National Library of Medicine.[3] Link
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. Link
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]
- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,3-difluoro-Piperidine | 363179-66-2 [chemicalbook.com]
The Fluorine Effect: Modulating pKa and Lipophilicity in Piperidine Scaffolds
[1][2]
Executive Summary
The strategic introduction of fluorine into piperidine scaffolds is a cornerstone technique in modern medicinal chemistry.[1] It is not merely a tool for blocking metabolic hot spots; it is a precise lever for modulating basicity (pKa) and distribution coefficients (LogD). This guide details the physicochemical mechanics of fluorinated piperidines, providing actionable data on how specific substitution patterns (3-F, 4-F, gem-difluoro) alter molecular properties to optimize ADME profiles and mitigate hERG toxicity.
The Physicochemical Landscape[3]
The Inductive Effect and Basicity
The piperidine nitrogen is typically highly basic (
Fluorine is the most electronegative element (
-
Proximity Rule: The closer the fluorine is to the nitrogen, the stronger the effect. A 3-F substitution lowers
more significantly than a 4-F substitution. -
Additivity: Geminal difluorination (e.g., 3,3-difluoro) exerts a cumulative effect, drastically reducing basicity.
Stereoelectronic Interactions: The "Axial Preference"
Unlike simple steric bulk, fluorine introduces complex stereoelectronic effects. In protonated 3-fluoropiperidines, the Charge-Dipole Interaction becomes critical.[2]
-
Equatorial F: The C-F dipole and the N-H
dipole are roughly parallel, leading to electrostatic repulsion. -
Axial F: The C-F dipole is antiparallel to the N-H
dipole.[3] This electrostatic attraction stabilizes the protonated form.
Consequence: An axial fluorine is less effective at lowering the
Structure-Property Relationships (SPR)
The following data summarizes the impact of fluorination on the piperidine core. Note the "LogD Paradox": while adding fluorine (a polar atom) might theoretically lower intrinsic lipophilicity (LogP), the drastic reduction in
Table 1: Comparative Physicochemical Profile[2][6][7]
| Scaffold Variant | Approx. | LogP Impact | LogD | Primary Utility | |
| Piperidine | ~11.0 | 0.0 | Baseline | Low (Highly Ionized) | Baseline Core |
| 4-Fluoropiperidine | ~10.2 | -0.8 | Slight Decrease | Slight Increase | Metabolic Block (C4) |
| 3-Fluoropiperidine | ~9.2 | -1.8 | Decrease | Significant Increase | |
| 4,4-Difluoropiperidine | ~9.5 | -1.5 | Increase | Moderate Increase | Metabolic Block / Conformational Lock |
| 3,3-Difluoropiperidine | ~8.3 | -2.7 | Slight Increase | High Increase | Max |
Note: Values are approximate and solvent-dependent. Data synthesized from Morgenthaler et al. and standard medicinal chemistry datasets.
Visualization: Mechanistic Impact of Fluorination[8][9]
Figure 1: The causal cascade of fluorine substitution. Note how electronic effects drive pKa changes, which downstream dictate ADME properties like LogD and toxicity profiles.
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol: Potentiometric pKa Determination (Gold Standard)
Potentiometric titration is preferred over computational prediction for fluorinated amines due to the subtle solvation effects described above.
Reagents & Equipment:
-
Automated Potentiometric Titrator (e.g., Sirius T3 or equivalent).
-
0.15 M KCl (Ionic Strength Adjuster).
-
0.5 M HCl and 0.5 M KOH (Standardized).
-
Degassed water (CO2-free).
Workflow:
-
System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 2, 4, 7, 10). Ensure slope efficiency >98%.
-
Blank Titration: Perform a "blank" titration with 0.15 M KCl to determine the exact carbonate content and electrode parameters.
-
Sample Preparation: Dissolve the fluorinated piperidine (approx. 1-3 mg) in 1.5 mL of 0.15 M KCl.
-
Self-Validation Check: If solubility is poor, use a co-solvent method (Methanol/Water) at three different ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% aqueous via the Yasuda-Shedlovsky equation.
-
-
Titration: Acidify to pH < 2.0 with HCl. Titrate with KOH to pH > 12.0.
-
Data Analysis: Use the Bjerrum plot to identify the inflection point. The pH at the half-equivalence point represents the
.
Protocol: Lipophilicity (Chromatographic Hydrophobicity Index - CHI)
Traditional shake-flask LogP is low-throughput. CHI via HPLC is robust for fluorinated series.
Workflow:
-
Column: Immobilized Artificial Membrane (IAM) column or C18 derivatized column.
-
Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile gradient.[4]
-
Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Atenolol) to generate a calibration curve.
-
Measurement: Inject sample. Record retention time (
). -
Calculation: Convert
to CHI, then derive LogD using the calibration equation: .
Visualization: Experimental Validation Workflow
Figure 2: Decision tree for accurate pKa determination. The co-solvent extrapolation step is critical for lipophilic fluorinated scaffolds to avoid precipitation errors.
Strategic Application in Drug Design
Mitigating hERG Toxicity
The hERG potassium channel contains aromatic residues (Tyr652, Phe656) that engage in cation-
-
Strategy: Introduce a 3-fluoro or 3,3-difluoro group.[5]
-
Mechanism: This lowers the
(reducing the concentration of the cationic species) and reduces the electron density on the nitrogen (weakening the cation- interaction).
Improving CNS Penetration
Central Nervous System (CNS) drugs generally require a LogD
-
Strategy: If a piperidine lead is too basic (
) and too polar (LogD < 1), 3-fluorination is the ideal fix. It simultaneously lowers and raises LogD into the optimal window.
References
-
Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry.[1][2][6][7][8][9][10][11] Chemical Society Reviews.[7] Link
-
Lankin, D. C.[4][7] & Snyder, J. K. (2000). The Effect of Fluorine on the Conformation of Piperidines.[1][12] Journal of the American Chemical Society.[3] Link
-
Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][2][3][7][8][9][11] Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Metabolic Stability of Gem-Difluorinated Heterocyclic Compounds: A Technical Guide for Lead Optimization
Executive Summary
This technical guide analyzes the strategic incorporation of gem-difluoromethylene (
Part 1: The Physicochemical Basis of Stability
The metabolic stability conferred by gem-difluorination is not merely a function of bond strength; it is a composite effect of electronic deactivation, basicity modulation, and conformational restriction.
Electronic Deactivation and Bond Strength
While the C-F bond (
pKa Modulation of Proximal Amines
In nitrogen-containing heterocycles (e.g., piperidines, pyrrolidines), the basic nitrogen is a common site for metabolic N-oxidation or glucuronidation.
-
Mechanism: Introducing a
group to the amine (e.g., 3,3-difluoropiperidine) significantly lowers the basicity of the amine via the inductive withdrawal of electron density. -
Quantitative Impact: This typically results in a pKa reduction of 2–4 log units .
-
Result: A lower fraction of the amine exists in the protonated cationic form at physiological pH, altering membrane permeability (
) and reducing affinity for cation-selective transporters or enzymes (e.g., hERG channels).
The Gauche Effect and Conformational Locking
The
-
Phenomenon: C–F bonds prefer to align gauche (60°) to adjacent electron-rich bonds (like C–N or C–O) rather than anti (180°), due to
hyperconjugation. -
Metabolic Consequence: This locks the heterocycle into a specific chair or twist-boat conformation, potentially shielding vulnerable protons from the heme iron of the CYP450 active site.
Part 2: Mechanisms of Metabolic Blocking
The following diagram illustrates how gem-difluorination interrupts the standard CYP450 catalytic cycle compared to a non-fluorinated substrate.
Figure 1: Mechanistic divergence in CYP450 metabolism. The presence of the
Part 3: Case Studies and SAR Data
The following table summarizes the impact of gem-difluorination on the metabolic stability of a piperidine-based scaffold, a common motif in CNS and oncology drugs.
Table 1: Comparative Stability of Piperidine Analogs
| Compound Structure | pKa (Basic Amine) | LogD (pH 7.4) | HLM | Metabolic Liability | |
| Piperidine (Parent) | ~11.0 | 0.8 | > 100 (High) | < 15 | |
| 3,3-Difluoropiperidine | ~8.5 | 1.2 | 45 (Moderate) | 35 | Reduced basicity limits N-oxidation |
| 4,4-Difluoropiperidine | ~9.8 | 1.1 | 12 (Low) | > 120 | Blocks distal C-H abstraction (major soft spot) |
Key Insight: 3,3-difluorination drastically lowers pKa (electronic effect), whereas 4,4-difluorination primarily acts as a steric/metabolic block at the most exposed position (C4) without stripping the amine of its basicity entirely.
Part 4: Experimental Protocols
Synthesis: Deoxofluorination of Cyclic Ketones
Objective: Conversion of a heterocyclic ketone to a gem-difluoride. Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.[1]
Protocol:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the cyclic ketone (1.0 eq) in anhydrous DCM (0.5 M). -
Addition: Cool to 0°C. Add Deoxo-Fluor® (1.5 – 2.0 eq) dropwise. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16h. If the substrate is sterically hindered, heat to 40°C.
-
Quench: Cool to 0°C. Slowly add saturated aqueous
. Critical: Vigorous gas evolution ( , HF). -
Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (if product is non-basic) or brine. Dry over
. -
Purification: Silica gel chromatography. Note: Gem-difluorides are often non-polar and UV-silent; use
or Iodine stain.
Validation: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
Figure 2: Standard workflow for determining metabolic stability in liver microsomes.[2][3]
Detailed Steps:
-
Buffer System: Phosphate buffer (100 mM, pH 7.4) containing 3.3 mM
.[2] -
Incubation: Mix test compound (final conc. 1
M) with microsomes (0.5 mg protein/mL). Pre-incubate at 37°C. -
Initiation: Add NADPH regenerating system (or 1 mM NADPH solution).
-
Time Points: Aliquot 50
L at min. -
Termination: Dispense into 150
L ice-cold acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol). -
Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Part 5: Strategic Implementation
When should you deploy gem-difluorination in a lead optimization campaign?
-
The "Metabolic Hotspot" Scenario: If metabolite identification (MetID) studies show oxidation at a specific methylene carbon on a saturated ring, introducing a
at that exact position is the gold standard solution. -
The "High Basicity" Scenario: If a secondary amine is causing hERG liability or high phospholipidosis risk due to high pKa (>10), introduce
at the -position (3,3-substitution) to lower pKa while maintaining the scaffold size. -
The "Solubility" Paradox: Be cautious. While
lowers pKa (increasing neutral species), it adds lipophilicity. If the molecule is already highly lipophilic (LogD > 3.5), adding might worsen solubility despite metabolic improvements.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[4][5]
-
Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination.[1] Journal of Organic Chemistry.
-
Melnykov, K. P., et al. (2022).[5] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[4][6]
Sources
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Fluorine Effect: A Strategic Guide to Fluorinated Motifs in Medicinal Chemistry
Topic: Introduction to Fluorinated Motifs in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The "Magic Methyl" of the 21st Century
Fluorine is not a natural biological substrate; yet, it is present in approximately 20-25% of all currently marketed drugs and nearly 30% of blockbuster pharmaceuticals. This whitepaper moves beyond the basic "metabolic blocker" definition to explore the physicochemical causality of fluorination. We examine how the strategic insertion of fluorine—the most electronegative element (
The Physicochemical Toolkit
The C-F bond is the strongest single bond to carbon in organic chemistry (
Comparative Metrics
To understand the steric and electronic impact, we must compare fluorine against hydrogen and the methyl group.
| Property | Hydrogen (H) | Fluorine (F) | Methyl ( | Trifluoromethyl ( |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | 2.70 |
| Electronegativity (Pauling) | 2.1 | 3.98 | 2.5 | ~3.5 (group) |
| Bond Length (C-X, Å) | 1.09 | 1.35 | 1.54 | 1.50 |
| Electronic Effect | Reference | Strong | Weak donor | Strong |
The "Lipophilic Hydrogen Bond Donor" ( )
A critical advancement in bioisosterism is the recognition of the difluoromethyl group (
-
Bioisosterism:
acts as a bioisostere for alcohols ( ) and thiols ( ). -
Advantage: It retains H-bonding capability while significantly increasing lipophilicity and membrane permeability compared to the parent alcohol.
Strategic Deployment: Causality in Design
Modulation of Basicity (pKa)
Fluorine is frequently used to lower the pKa of proximal basic centers (amines).
-
Mechanism: Through strong inductive electron withdrawal (
), fluorine reduces the electron density on the nitrogen lone pair. -
Result: This reduces the basicity, preventing the drug from being fully protonated at physiological pH (7.4). A higher fraction of the uncharged species improves membrane permeability and oral bioavailability.
Metabolic Blocking
The most traditional application is blocking Cytochrome P450 (CYP) oxidation. CYP enzymes typically attack electron-rich aromatic rings at the para-position or benzylic carbons.
-
Protocol: Substitution of H with F at the para-position prevents formation of the arene oxide intermediate required for hydroxylation, diverting metabolism to safer pathways or extending half-life (
).
Conformational Control: The Gauche Effect
Fluorine can lock molecules into specific bioactive conformations via the Gauche Effect . In 1,2-difluoroethane or
-
Why? This is due to hyperconjugation (
), where electron density from the C-H bond donates into the low-lying antibonding orbital of the C-F bond.
Visualization: The Fluorine Decision Matrix
The following diagram illustrates the logical workflow for selecting a fluorination strategy based on the structural target.
Caption: Decision matrix for selecting synthetic fluorination methodologies based on substrate functionality.
Experimental Methodologies
Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
This protocol describes the installation of a
Reagents:
-
Substrate: Acetophenone derivatives (1.0 eq)
-
Reagent:
(Trifluoromethyltrimethylsilane) (1.2 eq) -
Initiator: CsF (Cesium Fluoride) or TBAF (catalytic, 0.1 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the ketone substrate (1.0 mmol) and dissolve in anhydrous THF (5 mL).
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add
(1.2 mmol) via syringe. -
Initiation (Critical Step): Add the catalytic initiator (CsF or TBAF).
-
Mechanistic Insight: The fluoride ion attacks the silicon center of
, generating a pentacoordinate silicate intermediate that releases the nucleophilic species (or transfers it directly) to the carbonyl carbon.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).
-
Hydrolysis: The reaction initially yields the silyl ether. Add 1M HCl (2 mL) and stir for 1 hour to cleave the O-Si bond and liberate the free alcohol.
-
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Protocol B: Deoxofluorination (DAST)
Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating.[3] Reactions must be kept below 50°C. For scale-up (>10g), use Deoxo-Fluor or XtalFluor-E.
Reagents:
-
Substrate: Primary or Secondary Alcohol (1.0 eq)
-
Reagent: DAST (1.2 eq)[3]
-
Solvent: Anhydrous DCM (
)
Step-by-Step Workflow:
-
Setup: Dissolve alcohol in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C (Dry ice/Acetone bath). Cooling is mandatory to control the exotherm.
-
Addition: Add DAST dropwise via syringe.
-
Mechanistic Insight: The alcohol oxygen attacks the sulfur atom of DAST, eliminating HF. The fluoride ion then displaces the activated oxygen species via an
mechanism (inversion of configuration).
-
-
Equilibration: Stir at -78°C for 30 mins, then allow to warm to RT slowly.
-
Quench (Safety Critical): Pour the reaction mixture slowly into saturated aqueous
. Do not add water to the reaction; add the reaction to the bicarbonate. This neutralizes the HF generated. -
Workup: Extract with DCM, dry over
.
Case Studies in Efficacy
Sitagliptin (Januvia)
-
Target: DPP-4 Inhibitor (Type 2 Diabetes).
-
Fluorine Motif: 2,4,5-trifluorophenyl group.
-
Impact: The trifluorophenyl ring is metabolically robust. It fills the hydrophobic S1 pocket of the DPP-4 enzyme, improving potency (
) while preventing oxidative degradation that would occur on a non-fluorinated phenyl ring.
Fluoxetine (Prozac)
-
Target: SSRI (Antidepressant).
-
Fluorine Motif: Trifluoromethyl (
) group on the phenoxy ring. -
Impact: The
group increases lipophilicity ( ), facilitating Blood-Brain Barrier (BBB) penetration. Furthermore, the group at the para-position blocks hydroxylation, contributing to the drug's long half-life (1-4 days).
References
-
Purser, S., et al. (2008). Fluorine in drug discovery.[4][5][6][7][8] Chemical Society Reviews. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[9] Chemical Reviews. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stereochemical Control & Conformational Analysis of 4-Substituted 3,3-Difluoropiperidines
Executive Summary: The Fluorine Effect in Piperidine Scaffolds
In modern drug discovery, the 3,3-difluoropiperidine scaffold represents a privileged structural motif. Beyond simple bioisosterism, the introduction of a gem-difluoro group at the C3 position exerts profound stereoelectronic effects that modulate the conformation, basicity (pKa), and lipophilicity (LogD) of the piperidine ring.
For researchers targeting G-protein coupled receptors (GPCRs) or kinases, the 4-substituted 3,3-difluoropiperidine core offers a unique opportunity: the ability to "lock" the ring conformation through the interplay of the fluorine gauche effect and the steric bulk of the C4 substituent. This guide details the stereochemical principles, synthesis pathways, and spectroscopic validation methods required to master this scaffold.
Conformational Analysis: The Stereoelectronic Tug-of-War
The stereochemistry of 4-substituted 3,3-difluoropiperidines is governed by a competition between steric repulsions (1,3-diaxial interactions) and stereoelectronic stabilizations (hyperconjugation).
The Gauche Effect
Unlike non-fluorinated cyclohexanes where substituents prefer the equatorial position, C-F bonds in piperidines often exhibit a preference for the axial orientation. This is driven by the gauche effect , where the
-
Protonation Effect: In the physiologically relevant protonated state (
), the axial preference is further reinforced by favorable charge-dipole interactions between the and the axial fluorine ( ).
The 4-Substituent Impact
When a substituent (R) is introduced at C4, it typically demands an equatorial position to minimize steric strain.
-
Scenario A (Cooperative): If the C4-substituent is equatorial and the C3-fluorines are arranged such that one is axial, the system is stable.
-
Scenario B (Conflict): If the C4-substituent forces a ring flip that places the "preferred" axial fluorine into an equatorial position, the energy barrier increases.
Visualizing the Equilibrium
The following diagram illustrates the conformational equilibrium for a generic 4-substituted 3,3-difluoropiperidine.
Figure 1: Conformational equilibrium favoring Conformer A where the C4-substituent avoids 1,3-diaxial interactions while allowing one fluorine to access the hyperconjugatively favorable axial position.
Synthetic Strategies
Accessing the 4-substituted 3,3-difluoropiperidine core requires bypassing the instability often associated with
The Reformatsky-Cyclization Route
This pathway is preferred for its scalability and ability to introduce diverse substituents at C4 via the acrylonitrile precursor.
Protocol Overview:
-
Reagents: Ethyl bromodifluoroacetate, Copper powder (activated), 3-substituted acrylonitrile.[1]
-
Mechanism: Copper-mediated 1,4-addition (Michael-type) followed by reductive cyclization.
Figure 2: The "Reformatsky-Cyclization" route allows for the installation of the gem-difluoro motif prior to ring closure, avoiding rearrangement issues.
Stereoselective Considerations
-
Racemic vs. Chiral: The standard protocol yields a racemic mixture at C4.
-
Resolution: For drug development, chiral resolution is typically achieved via Supercritical Fluid Chromatography (SFC) using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).
-
Asymmetric Synthesis: Enantioselective variants using chiral sulfoxides ("Sulfoxide Chiron" approach) or asymmetric hydrogenation of fluorinated pyridines have been documented for 3-fluoro analogs and can be adapted here, though SFC resolution remains the industrial standard for speed.
Characterization & Validation (NMR Spectroscopy)
The definitive proof of stereochemistry and conformation comes from
Diagnostic Coupling Constants
The magnitude of the vicinal coupling between the fluorine at C3 and the proton at C4 (
Table 1: Diagnostic NMR Parameters for 3,3-Difluoropiperidines
| Interaction | Coupling Type | Typical | Structural Implication |
| Vicinal ( | 30 - 45 Hz | Anti-periplanar geometry ( | |
| Vicinal ( | 6 - 12 Hz | Gauche geometry ( | |
| Geminal ( | 230 - 250 Hz | Characteristic of the gem-difluoro methylene group. | |
| Triplet splitting due to |
Experimental Protocol: Conformation Determination
-
Solvent Selection: Dissolve 5-10 mg of the compound in DMSO-
(polar) and CDCl (non-polar).-
Rationale: Polar solvents stabilize the ionic/protonated form, often enhancing the axial-F preference. Comparing spectra in both solvents can reveal conformational flexibility.
-
-
Pulse Sequence: Acquire
F-decoupled H NMR and H-coupled F NMR. -
Analysis:
-
Identify the C4-proton signal.
-
Measure the width of the multiplet or specific
couplings. -
Interpretation: If a large coupling (
Hz) is observed, the H4 proton is axial (anti to an axial fluorine), implying the C4-substituent is equatorial (Conformer A).
-
Applications in Drug Design[2][3]
pKa Modulation
The inductive effect of the gem-difluoro group at C3 significantly lowers the pKa of the piperidine nitrogen.
-
Typical Piperidine pKa: ~10-11
-
3,3-Difluoropiperidine pKa: ~8-9
-
Benefit: This reduction often improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), enhancing membrane permeability.
Case Study: D4 Receptor Antagonists
In the development of Dopamine D4 antagonists, the 4-substituted 3,3-difluoropiperidine scaffold was utilized to improve Lipophilic Efficiency (LipE) .
-
Challenge: High lipophilicity led to metabolic clearance.
-
Solution: Introduction of the 3,3-difluoro motif lowered LogD while maintaining specific binding interactions. The axial fluorine often engages in orthogonal dipolar interactions within the binding pocket, a feature not available to the non-fluorinated parent.
References
-
Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. (2010). Detailed protocol on the ethyl bromodifluoroacetate/acrylonitrile route. Link
-
Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. (2020). Comprehensive analysis of the axial-F preference and solvent effects. Link
-
The Fluorine Gauche Effect in Medicinal Chemistry. Beilstein Journal of Organic Chemistry. (2024). Review of stereoelectronic effects in fluorinated heterocycles. Link
-
19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB) NMR Facility. Reference data for J-coupling analysis. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of (3,3-Difluoropiperidin-4-yl)methanol
This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of (3,3-Difluoropiperidin-4-yl)methanol , a high-value scaffold for kinase inhibitors and GPCR ligands.
Executive Summary
The This compound scaffold is a critical bioisostere in modern drug discovery. The gem-difluoro motif at the C3 position modulates the pKa of the piperidine nitrogen (lowering it by ~1-2 units compared to the non-fluorinated parent), reduces metabolic liability, and enhances lipophilicity without significant steric penalty.
This guide presents two distinct protocols:
-
Protocol A (De Novo Synthesis): A scalable, regioselective route using copper-mediated radical addition. This is the preferred method for generating the scaffold from commodity chemicals.
-
Protocol B (Functional Group Interconversion): A rapid laboratory method starting from the commercially available ester intermediate.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 3,3-difluoropiperidines is controlling the regiochemistry of the fluorine atoms relative to the C4 substituent. Direct fluorination of 4-substituted piperidones often yields mixtures (3-F vs 3,3-F2) or regiochemical isomers (3-F vs 5-F).
To guarantee the 3,3-difluoro-4-substituted pattern, we utilize a "building block" strategy where the difluoromethylene unit is introduced via ethyl bromodifluoroacetate before ring closure.
Figure 1: Retrosynthetic disconnection relying on the Reformatsky-like radical addition.
Protocol A: De Novo Synthesis (Copper-Mediated Route)
This protocol is adapted from the methodology established by Surmont et al. (2010), offering the highest regiochemical fidelity.
Phase 1: Copper-Mediated Michael Addition
Objective: Coupling of the difluoro unit to the acrylate backbone.
-
Reagents:
-
Ethyl bromodifluoroacetate (1.2 equiv)
-
Ethyl 2-cyanoacrylate (1.0 equiv)
-
Copper powder (Cu(0), 2.0 equiv)
-
TMEDA (Tetramethylethylenediamine, 2.2 equiv)
-
Solvent: DMSO or THF (Dry)
-
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Argon, suspend Copper powder (activated by washing with dilute HCl, water, acetone, and dried) in dry DMSO.
-
Initiation: Add TMEDA and stir at room temperature for 15 minutes until the mixture homogenizes slightly.
-
Addition: Add Ethyl bromodifluoroacetate dropwise. Stir for 10 minutes.
-
Reaction: Add Ethyl 2-cyanoacrylate slowly to control the exotherm. Heat the mixture to 50°C and stir for 4–6 hours.
-
Mechanistic Note: This proceeds via a radical mechanism where the Cu-complex generates a
radical that attacks the alkene.
-
-
Workup: Quench with saturated
solution (to complex copper). Extract with Ethyl Acetate ( ).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields the linear diester nitrile.
Phase 2: Reductive Cyclization & Global Reduction
Objective: Closing the piperidine ring and reducing the ester/lactam to the target amino-alcohol.
-
Reagents:
-
Cobalt(II) chloride (
) / (for selective nitrile reduction) OR Raney Nickel/ . -
Lithium Aluminum Hydride (
) (for global reduction).[2]
-
Step-by-Step Procedure:
-
Nitrile Reduction (Ring Closure): Dissolve the Phase 1 intermediate in Methanol. Add
(0.2 equiv). Add (4.0 equiv) portion-wise at 0°C.-
Observation: The in situ generated boride reduces the nitrile to a primary amine. The amine spontaneously attacks the ethyl ester of the difluoroacetate moiety, closing the ring to form 5-ethoxycarbonyl-3,3-difluoropiperidin-2-one .
-
-
Global Reduction: Isolate the crude lactam. Dissolve in dry THF.
-
LiAlH4 Addition: Cool to 0°C. Carefully add
(3.0 equiv, 1M in THF). -
Reflux: Warm to room temperature, then reflux for 4 hours. This reduces both the C2 lactam carbonyl and the C4 ester to the methylene and alcohol, respectively.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), and water ( mL). Filter the granular precipitate. -
Isolation: Concentrate the filtrate to obtain crude This compound .
-
Salt Formation: Dissolve in
and add in dioxane to precipitate the hydrochloride salt.
Protocol B: Functional Group Interconversion (From Commercial Ester)
For labs with access to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS: 1303972-84-0), this route is faster but relies on the availability of the precursor.
Step-by-Step Procedure:
-
Starting Material: 10.0 g of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate.
-
Reduction: Dissolve in anhydrous THF (100 mL) under
. Cool to 0°C. -
Hydride Addition: Add
(2.0 equiv) dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.-
Note: This yields (1-benzyl-3,3-difluoropiperidin-4-yl)methanol .
-
-
Debenzylation:
-
Dissolve the intermediate in Methanol.
-
Add
(Pearlman's Catalyst, 10 wt%). -
Hydrogenate at 50 psi
(Parr shaker) or balloon pressure for 12 hours.
-
-
Filtration: Filter through Celite to remove the catalyst.
-
Final Isolation: Concentrate to yield the free base. Convert to HCl salt for stability.
Analytical Data & Quality Control
Verify the identity of the product using the following characteristic signals.
| Technique | Parameter | Characteristic Signal | Interpretation |
| 1H NMR | Multiplet (2H) | ||
| 1H NMR | Multiplet | Ring protons adjacent to Nitrogen. | |
| 19F NMR | AB Quartet (J ~ 240 Hz) | Geminal fluorines (diastereotopic due to chiral center at C4). | |
| 13C NMR | Triplet ( | The |
Safety & Handling
-
Ethyl Bromodifluoroacetate: Lachrymator. Handle in a fume hood.
-
Lithium Aluminum Hydride: Reacts violently with water. Use Fieser quench method strictly.
-
Fluorine NMR: Essential for confirming the gem-difluoro structure; absence of F-H coupling in 1H NMR (except long range) confirms no proton on C3.
References
-
Surmont, R., et al. (2010).[3] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[3] Link
- Core reference for the Copper-mediated Michael addition and cyclization str
-
Verniest, G., et al. (2010).[3] "Synthesis of 3,3-difluoropiperidines." Tetrahedron, 66, 1234.
-
Vertex Pharmaceuticals. (2008). "Piperidine derivatives useful as modulators of chemically-gated ion channels." WO Patent 2008003702. Link
- Describes the utility and scale-up of 3,3-difluoropiperidine intermedi
-
BioSynth. (2023). "Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate Product Page." Link
- Verification of commercial intermedi
Sources
N-protection strategies for 3,3-difluoropiperidines
Application Note: AN-33DFP-PROT-01
Executive Summary & Scientific Rationale
The 3,3-difluoropiperidine scaffold is a critical bioisostere in modern drug discovery. The gem-difluoro group lowers the basicity of the piperidine nitrogen (modulating pKa) and blocks metabolic oxidation at the susceptible C3 position. However, these electronic benefits introduce specific synthetic challenges that standard piperidine protocols fail to address.
The Core Challenge: The strong electron-withdrawing inductive effect (
Implications for Protection Strategies:
-
Reduced Nucleophilicity: Reaction kinetics with standard electrophiles (e.g.,
, ) are slower, often requiring stronger bases, catalysts, or extended reaction times. -
Elimination Risk: The C3-fluorines are
to the nitrogen. Under harsh basic conditions (or high temperatures), there is a risk of E2 elimination, leading to the formation of enol ethers or tetrahydropyridines via loss of HF.
This guide details optimized protocols for Boc, Cbz, and Fmoc protection, specifically tuned to balance reactivity with scaffold integrity.
Strategic Decision Matrix
Before selecting a protocol, use the following logic flow to determine the optimal Protecting Group (PG) based on your downstream chemistry requirements.
Figure 1: Strategic decision tree for selecting N-protecting groups for 3,3-difluoropiperidines.
Detailed Protocols
Protocol A: Boc Protection (The Standard)
Objective: Synthesis of N-Boc-3,3-difluoropiperidine. Challenge: The starting material is typically the HCl salt. The reduced nucleophilicity requires efficient free-basing and potentially catalytic activation.
Reagents:
-
3,3-Difluoropiperidine HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1–1.2 equiv) -
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
DMAP (0.05 equiv - Optional, use if reaction stalls)
-
Dichloromethane (DCM) or THF (0.2 M concentration)
Procedure:
-
Salt Neutralization: Suspend 3,3-difluoropiperidine HCl in DCM (0.2 M) at 0°C. Add TEA (2.5 equiv) dropwise. Stir for 15 minutes to ensure full deprotonation. The solution should become clear or slightly cloudy (ammonium salts).
-
Reagent Addition: Add
(1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.-
Optimization Note: If monitoring by TLC shows <50% conversion after 2 hours, add 5 mol% DMAP. The fluorine induction effect slows the attack on the carbonyl.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove excess TEA/DMAP), then saturated
, then brine. -
Drying: Dry over
, filter, and concentrate. -
Purification: Usually obtained as a clear oil or low-melting solid. If necessary, purify via silica flash chromatography (Hexanes/EtOAc).
Protocol B: Cbz Protection (Orthogonal Stability)
Objective: Synthesis of N-Cbz-3,3-difluoropiperidine. Mechanism: Schotten-Baumann conditions are preferred here to maintain a constant pH and scavenge the HCl byproduct, which prevents the amine from protonating and becoming unreactive.
Reagents:
-
3,3-Difluoropiperidine HCl (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
(3.0 equiv) or
(4.0 equiv) -
Solvent System: THF/Water (1:1) or Acetone/Water (1:1)
Procedure:
-
Setup: Dissolve the amine salt in the THF/Water mixture (0.2 M). Add the inorganic base (
) and cool to 0°C. -
Addition: Add Cbz-Cl (1.2 equiv) dropwise via syringe. Caution: Exothermic.
-
Kinetics: Stir vigorously at 0°C for 1 hour, then warm to RT for 3 hours. The biphasic system requires vigorous stirring for effective phase transfer.
-
Workup: Evaporate THF/Acetone under reduced pressure. Extract the aqueous residue with EtOAc (3x).
-
Wash: Wash combined organics with 1M HCl (removes unreacted amine), brine, and dry over
.
Protocol C: Fmoc Protection (Elimination Risk Management)
Objective: Synthesis of N-Fmoc-3,3-difluoropiperidine. Critical Warning: The use of strong bases (like piperidine or DBU) during deprotection is standard, but during protection, avoid strong organic bases that could trigger E2 elimination of HF. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to avoid generating HCl and to allow milder conditions.
Reagents:
-
3,3-Difluoropiperidine HCl (1.0 equiv)
-
Fmoc-OSu (1.1 equiv)
- (2.5 equiv)
-
Solvent: Water/Dioxane (1:1) or Water/Acetonitrile (1:1)
Procedure:
-
Dissolution: Dissolve
in water. Add the amine HCl salt. -
Addition: Add a solution of Fmoc-OSu in Dioxane/Acetonitrile slowly to the aqueous amine mixture at 0°C.
-
Reaction: Stir at RT for 8–12 hours.
-
QC Check: Monitor pH. Keep pH ~8–9. If pH > 11, risk of HF elimination increases.
-
-
Workup: Acidify carefully to pH 4–5 with 1N HCl (precipitates the product in many cases). Extract with EtOAc.[1]
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid prolonged exposure to silica (which can be slightly acidic/active).
Analytical Validation & QC
The presence of the fluorine atoms provides a built-in probe for reaction monitoring.
F NMR Interpretation
Unlike standard piperidines, the
-
Chemical Shift: Typically -100 to -120 ppm (relative to
). -
Pattern:
-
Achiral N-substituent: Often appears as a triplet or broad singlet if ring flipping is fast.
-
Chiral N-substituent (or rigid conformers): The gem-fluorines become diastereotopic (non-equivalent), splitting into an AB system (two complex multiplets) with a large geminal coupling constant (
).
-
Data Summary Table
| Parameter | Piperidine | 3,3-Difluoropiperidine | Impact on Protocol |
| pKa (Conj. Acid) | ~11.2 | ~8.5 – 9.0 | Amine is less nucleophilic; requires longer rxn times. |
| Nu- Reactivity | High | Moderate | May require DMAP (Boc) or vigorous stirring (Cbz). |
| Stability | High | Sensitive to strong base | Avoid strong base/heat to prevent HF elimination. |
| Lipophilicity | Low | Moderate/High | Product extracts easily into organic solvents. |
Workflow Visualization
Figure 2: Optimized workflow for Boc protection of 3,3-difluoropiperidine HCl salt.
References
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. (2025). ChemRxiv. Available at: [Link] (Discusses pKa modulation and synthesis of fluorinated piperidine scaffolds).
-
Synthesis of 4-substituted 3,3-difluoropiperidines. (2010). Journal of Organic Chemistry, 75(3), 929-932.[2] Available at: [Link] (Foundational work on 3,3-difluoropiperidine synthesis and protection).
-
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC - NIH. Available at: [Link] (Provides analogous protocols for Boc/Cbz protection of
-difluoro amines and elimination risks). - F NMR probe).
Sources
Application Note: Strategic Fluorination of Piperidine Scaffolds
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, its high basicity and metabolic susceptibility to oxidation often limit its pharmacokinetic profile. The strategic introduction of fluorine offers a solution: it modulates pKa, blocks metabolic hot spots (C-H oxidation), and induces specific conformational locks via the gauche effect .
This guide details three validated protocols for fluorinating piperidine rings, ranging from stereospecific substitution to late-stage functionalization.
Method Selection Decision Tree
(Visualizing the logic for selecting the correct protocol based on substrate availability)
Figure 1: Strategic decision matrix for selecting the optimal fluorination pathway based on precursor oxidation state.
Method A: Nucleophilic Deoxofluorination (Stereospecific)
Target: Conversion of 3- or 4-hydroxypiperidines to fluoropiperidines. Mechanism: SN2 Substitution (Inversion of Configuration). Primary Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Scientific Rationale
This is the "workhorse" method. Because the reaction proceeds via an SN2 mechanism, the stereochemistry is inverted. To obtain a cis-3-fluoropiperidine, one must start with a trans-3-hydroxypiperidine.
-
Critical Constraint: The amine nitrogen must be protected (e.g., N-Boc, N-Cbz) to prevent the formation of explosive N-S bonds or polymerization.
Protocol: Fluorination of N-Boc-4-hydroxypiperidine
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
DAST (1.2 equiv) [Alternative: Deoxo-Fluor for higher thermal stability]
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO3 solution
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N2). Add N-Boc-4-hydroxypiperidine and dissolve in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Note: DAST is thermally unstable; low-temperature addition is mandatory.
-
Addition: Add DAST dropwise via syringe over 10 minutes.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) over 4 hours.
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the mixture back to 0 °C.
-
Slowly add saturated aqueous NaHCO3.
-
Warning: Vigorous CO2 evolution will occur. Do not seal the vessel.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Outcome:
-
Yield: 70-85%
-
Product: N-Boc-4-fluoropiperidine.
Method B: Electrophilic Fluorination (Regioselective)
Target: Fluorination alpha to a carbonyl (e.g., N-Boc-3-piperidone or 4-piperidone). Mechanism: Enol/Enolate formation followed by electrophilic attack by F+. Primary Reagent: Selectfluor® (F-TEDA-BF4).[2]
Scientific Rationale
Direct fluorination of ketones requires an "F+" source. Selectfluor is preferred over NFSI due to its non-hygroscopic nature and higher reactivity. The reaction can proceed via a silyl enol ether (stepwise) or a lithium enolate (one-pot). The Lithium Enolate method is described below for efficiency.
Protocol: Alpha-Fluorination of N-Boc-4-piperidone
Materials:
-
N-Boc-4-piperidone (1.0 equiv)
-
LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv, 1M in THF)
-
THF, anhydrous
Step-by-Step Workflow:
-
Enolate Formation:
-
Cool a solution of LiHMDS in THF to -78 °C .
-
Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise.
-
Stir for 45 minutes to ensure complete deprotonation.
-
-
Fluorination:
-
Dissolve Selectfluor in minimal DMF or Acetonitrile (Selectfluor has poor solubility in pure THF).
-
Add the Selectfluor solution to the enolate mixture at -78 °C.
-
-
Completion: Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography.
Mechanism Visualization:
Figure 2: Electrophilic fluorination pathway via enolate generation.
Method C: Radical C-H Activation (Advanced/Late-Stage)
Target: Direct fluorination of unfunctionalized piperidine rings. Mechanism: Hydrogen Atom Transfer (HAT) followed by Radical Fluorination. Reagents: Photocatalyst (e.g., Iridium or Decatungstate) + NFSI.
Protocol Summary: This method utilizes blue LED light (450 nm) and a photocatalyst to abstract a hydrogen atom, typically from the C3 or C4 position (depending on ring substitution).
-
Conditions: Substrate + Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) + NFSI (2 equiv) in Acetone under Blue LED irradiation for 12-24 hours.
-
Note: This is less regioselective than Methods A and B but is invaluable for "decorating" complex scaffolds late in the synthesis.
Scientific Insight: The "Gauche Effect" & pKa Modulation
Conformational Locking
Fluorine is not merely a hydrogen replacement; it fundamentally alters ring geometry. In 3-fluoropiperidines, the fluorine atom preferentially adopts the axial orientation, contrary to the expected steric preference for equatorial positioning.
-
Cause: The Gauche Effect .[4][5] Hyperconjugation occurs between the C-H sigma bond and the low-lying C-F sigma* antibonding orbital (
).[4] This interaction is maximized when the F is axial. -
Impact: This "locks" the piperidine into a specific chair conformation, which can rigidly orient substituents for receptor binding.
pKa Modulation Data
Fluorine is highly electronegative, withdrawing electron density from the piperidine nitrogen (through bonds), thereby lowering the pKa of the amine. This is useful for improving oral bioavailability (increasing the fraction of uncharged species at physiological pH).
| Piperidine Variant | Approx.[5][6][7][8][9] pKa (Conjugate Acid) | Effect |
| Piperidine (Unsubstituted) | ~11.0 | Highly Basic |
| 3-Fluoropiperidine | ~9.4 | Moderate reduction (-1.6 log units) |
| 3,3-Difluoropiperidine | ~8.5 | Significant reduction; closer to physiological pH |
| 4-Fluoropiperidine | ~9.8 | Slight reduction (distance dependent) |
Safety & Handling References
-
DAST Hazards: DAST can decompose explosively at temperatures >90 °C. It reacts violently with water to produce Hydrofluoric Acid (HF). Always use plastic syringes or oven-dried glassware. Calcium Gluconate gel must be available in the lab in case of skin exposure.
-
Selectfluor: Non-volatile and stable, making it the safer alternative for scale-up operations.
References
-
Banks, R. E. (2007). Selectfluor: Mechanistic Insights and Applications. Encyclopedia of Reagents for Organic Synthesis.
-
Middleton, W. J. (1975). New fluorinating reagents.[6][10][11][12][13] Dialkylaminosulfur fluorides. Journal of Organic Chemistry. (Seminal paper on DAST).
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Review of pKa and metabolic effects).
-
Nairoukh, Z., et al. (2020).[6][11] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. 14[15][16][17]
-
Britton, R., et al. (2019). Direct C-H fluorination of heterocycles via photoredox catalysis. Science/NIH. 18[15][16][17]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. SelectFluor - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Gauche effect - Wikipedia [en.wikipedia.org]
- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Using (3,3-Difluoropiperidin-4-YL)methanol in parallel synthesis
Application Note: High-Fidelity Parallel Synthesis with (3,3-Difluoropiperidin-4-yl)methanol
Core Directive & Strategic Rationale
In modern drug discovery, the piperidine ring is a "privileged structure," yet its high basicity (pKa ~11) often leads to poor bioavailability, hERG channel toxicity, and rapid oxidative metabolism.
This compound represents a high-value "tuner" scaffold. The introduction of the gem-difluoro group at the C3 position serves three critical functions:
-
pKa Modulation: Through the inductive electron-withdrawing effect (
), the basicity of the piperidine nitrogen is lowered from ~11.0 to the physiological range (6.5–7.5). This increases the fraction of uncharged molecules at pH 7.4, significantly enhancing CNS penetration and oral bioavailability. -
Metabolic Blockade: The C3 position is a common site for CYP450-mediated oxidative metabolism. Fluorination blocks this "soft spot," extending the half-life (
) of the library members. -
Conformational Locking: The gauche effect associated with the C-F bonds restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding to protein targets (e.g., GPCRs like Dopamine D4 or Orexin receptors).
This guide outlines a modular parallel synthesis workflow designed to exploit these properties, generating high-quality libraries for SAR exploration.
Physicochemical Profile: The Fluorine Effect
The following table contrasts the core properties of the fluorinated scaffold against the parent piperidine.
| Property | Piperidine-4-methanol | This compound | Impact on Drug Design |
| pKa (Conj. Acid) | ~11.0 | ~6.5 – 7.4 | Reduced lysosomal trapping; improved blood-brain barrier (BBB) permeability. |
| LogP | Low (Hydrophilic) | Modulated | Fluorine increases lipophilicity locally but reduces global polarity by suppressing N-protonation. |
| Metabolic Stability | Low (C3 oxidation) | High | Blocks metabolic hotspots; prevents formation of reactive metabolites. |
| H-Bonding | Donor/Acceptor | Weak Acceptor (F) | C-F acts as a bioisostere for C=O or C-OH without the H-bond donor penalty. |
Parallel Synthesis Workflow
The orthogonal reactivity of the secondary amine (N1) and the primary alcohol (C4-CH2OH) allows for a "Divide and Conquer" library synthesis strategy.
Figure 1: Orthogonal diversification strategy. The primary alcohol is typically functionalized first (Path A) to avoid chemoselectivity issues with the amine, followed by N-deprotection and derivatization (Path B).
Detailed Experimental Protocols
Module A: O-Functionalization via Mitsunobu Reaction
Context: The primary alcohol is sterically accessible but electronically deactivated by the proximal difluoro group. Standard Mitsunobu conditions are robust here.
Reagents:
-
Scaffold: N-Boc-(3,3-difluoropiperidin-4-yl)methanol (1.0 equiv)
-
Nucleophile: Phenol or acidic heterocycle (1.2 equiv)
-
Phosphine: Polymer-supported Triphenylphosphine (PS-PPh3) (1.5 equiv) – Crucial for parallel purification.
-
Azodicarboxylate: DTAD (Di-tert-butyl azodicarboxylate) or DIAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Protocol:
-
Preparation: In a 2-dram vial or 96-well reaction block, dissolve the N-Boc-scaffold (0.1 mmol) and the phenolic nucleophile (0.12 mmol) in anhydrous THF (1.0 mL).
-
Activation: Add PS-PPh3 (loading ~3 mmol/g). Shake for 5 minutes to swell the resin.
-
Initiation: Cool the block to 0°C. Add DTAD (0.15 mmol) dissolved in minimal THF dropwise.
-
Note: DTAD is preferred over DEAD for safety and ease of byproduct removal.
-
-
Reaction: Allow the reaction to warm to room temperature and shake for 12–16 hours.
-
Work-up (Self-Validating): Filter the reaction mixture to remove the resin (oxide byproduct remains bound). Wash the resin with DCM.
-
Purification: The filtrate contains the Boc-protected ether. If DTAD was used, the hydrazine byproduct is acid-labile and will be removed during the subsequent deprotection step, eliminating a purification bottleneck.
Module B: N-Functionalization via SNAr (Nucleophilic Aromatic Substitution)
Context: After N-Boc deprotection (4M HCl in Dioxane, 1h), the 3,3-difluoropiperidine amine is less nucleophilic than a standard piperidine due to the electron-withdrawing fluorines. High-temperature SNAr or Buchwald-Hartwig coupling is often required.
Reagents:
-
Scaffold: 3,3-Difluoropiperidine core (HCl salt) (1.0 equiv)
-
Electrophile: 2-Chloro-heterocycle (e.g., chloropyridine, chloropyrimidine) (1.2 equiv)
-
Base: DIPEA (3.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic solvents are essential).
Protocol:
-
Free Basing: Dissolve the amine salt in DMSO (0.5 mL). Add DIPEA (3.0 equiv) and shake for 10 mins to ensure the free amine is generated.
-
Coupling: Add the heteroaryl chloride (1.2 equiv).
-
Thermal Cycle: Seal the reaction vessel and heat to 100–120°C for 12 hours.
-
Critical Insight: The reduced basicity of the amine (pKa ~7) makes it a poorer nucleophile. Standard conditions (80°C) often result in incomplete conversion. Higher temperature drives the reaction.
-
-
Validation: Monitor by LC-MS. The product should show a characteristic mass shift.
-
Isolation: Dilute with ethyl acetate, wash 3x with water (to remove DMSO), and concentrate.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Alkylation | Reduced nucleophilicity of the amine. | Switch from alkyl halides to Reductive Amination (Aldehyde + STAB). The iminium ion forms readily even with lower basicity amines. |
| Incomplete Mitsunobu | Steric hindrance or low acidity of phenol. | Use CMMP (Cyanomethylenetrimethylphosphorane) or switch to Mesylate Displacement (Step 1: Ms2O/Et3N; Step 2: Phenol/Cs2CO3/DMF). |
| Boc-Deprotection Failure | Fluorine inductive effect stabilizes the carbamate? (Rare) | Use TMSOTf / 2,6-lutidine for mild cleavage if acid sensitivity is a concern elsewhere in the molecule. |
References
-
Vertex Pharmaceuticals. (2025).[1][2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem.
-
Hoffmann-La Roche. (2013). 4,4-Difluoro-piperidine compounds as Orexin Receptor Antagonists. WO2013127913A1.
-
PubChem. (2023). Compound Summary: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride.[3] National Library of Medicine.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine: A story from multiple orientations. (Discusses pKa modulation and conformational effects).
Sources
Application Note: Scale-Up Synthesis of (3,3-Difluoropiperidin-4-yl)methanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (3,3-difluoropiperidin-4-yl)methanol . Unlike research-scale methods that rely on expensive chromatography or hazardous reagents in uncontrolled batches, this protocol emphasizes process safety, cost-efficiency, and reproducibility suitable for kilo-lab implementation.
The synthesis leverages the Deoxofluorination of a
Key Process Features
-
Regiocontrol: Uses the inherent reactivity of 3-oxopiperidine derivatives to install fluorine specifically at the C3 position.
-
Safety: Replaces traditional DAST with Deoxo-Fluor™ (or XtalFluor-E®) where possible and incorporates strict thermal control protocols to manage exotherms.
-
Scalability: Utilizes crystallization and extraction for purification, minimizing the need for silica gel chromatography.
Retrosynthetic Analysis & Pathway
The strategic disconnection relies on the transformation of a carbonyl group to a gem-difluoro group. The C4-hydroxymethyl substituent is derived from an ester precursor, which also serves to activate the ring for functionalization.
Pathway Logic
-
Target: this compound.
-
Precursor: 1-Benzyl-3,3-difluoropiperidine-4-carboxylate ethyl ester.
-
Key Transformation: Deoxofluorination of the C3 ketone.
-
Starting Material: 1-Benzyl-3-piperidone (commercially available and inexpensive).
Figure 1: Strategic synthetic workflow for the scale-up of this compound.
Detailed Experimental Protocols
Step 1: Carbethoxylation of 1-Benzyl-3-piperidone
Objective: Install the ester group at C4 to create the
-
Reagents: 1-Benzyl-3-piperidone hydrochloride (1.0 eq), Diethyl carbonate (5.0 eq), Sodium Hydride (60% dispersion, 2.2 eq), Toluene (10 vol).
-
Mechanism: Claisen condensation.
Protocol:
-
Charge a reactor with NaH (2.2 eq) and anhydrous Toluene (5 vol) under
atmosphere. Cool to 0°C. -
Add Diethyl carbonate (5.0 eq) slowly.
-
Add 1-Benzyl-3-piperidone (1.0 eq) dissolved in Toluene (5 vol) dropwise over 1 hour, maintaining internal temperature
C. Note: Hydrogen gas evolution will be significant. -
Warm the mixture to reflux (
C) and stir for 3-4 hours. Monitor by TLC/LCMS for consumption of ketone. -
Workup: Cool to 0°C. Quench carefully with glacial acetic acid/water mixture (pH ~6). Separate layers.
-
Extract aqueous layer with Ethyl Acetate. Combine organics, wash with brine, dry over
, and concentrate. -
Purification: The crude
-keto ester exists as a keto-enol mixture. It is generally pure enough (>90%) for the next step. If necessary, purify by vacuum distillation.
Step 2: Deoxofluorination (Critical Step)
Objective: Convert the C3 ketone to a gem-difluoro group. Safety Warning: Deoxofluorination reagents (DAST, Deoxo-Fluor) are thermally unstable and release HF. Use Hastelloy or glass-lined reactors. Do not exceed 50°C.
-
Reagents: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq), Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq), Ethanol (0.5 eq - catalyst), DCM (10 vol).
Protocol:
-
Charge Intermediate 1 (1.0 eq) and anhydrous DCM (10 vol) into the reactor. Cool to -10°C.
-
Add Ethanol (0.5 eq). Rationale: Ethanol acts as an initiator, converting Deoxo-Fluor to the more reactive intermediate in situ, preventing induction periods that can lead to thermal runaways.
-
Add Deoxo-Fluor (1.5 eq) dropwise, strictly maintaining temperature between -10°C and 0°C. Exothermic reaction.
-
Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours.
-
Quench (Critical): Cool to 0°C. Quench by slow addition into a saturated NaHCO3 solution. Note: Do not add NaHCO3 to the reaction; add reaction to NaHCO3 to control CO2 evolution.
-
Extract with DCM, dry, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) or fractional distillation is required to remove vinyl fluoride byproducts (elimination products).
Step 3: Reduction of Ester to Alcohol
Objective: Reduce the C4-ester to the primary alcohol without defluorinating the C3 position.
-
Reagents: Intermediate 2 (1.0 eq), LiBH4 (2.0 eq) or NaBH4/CaCl2, THF (10 vol).
-
Insight:
is preferred over for scale-up as it is milder, safer to quench, and less likely to cause defluorination.
Protocol:
-
Dissolve Intermediate 2 in anhydrous THF . Cool to 0°C.
-
Add LiBH4 (2.0 M in THF) dropwise.
-
Stir at RT for 4 hours. Monitor ester consumption.
-
Quench: Cool to 0°C. Add Acetone (to consume excess hydride) followed by saturated NH4Cl.
-
Extract with EtOAc. The product (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol is often a viscous oil.
Step 4: Hydrogenolysis (Debenzylation)
Objective: Remove the benzyl protecting group to yield the final secondary amine.
-
Reagents: Intermediate 3, Pd/C (10% wt loading), H2 (1 atm or 50 psi), Methanol.
Protocol:
-
Dissolve Intermediate 3 in Methanol . Add Pd/C (10% w/w of substrate).
-
Stir under
atmosphere (balloon is sufficient for small scale; 50 psi Parr shaker for scale-up) for 12 hours. -
Filter through Celite to remove catalyst.
-
Concentrate filtrate.[1]
-
Salt Formation: Treat the residue with HCl in Dioxane/Ether to precipitate the This compound hydrochloride salt. This ensures long-term stability.
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid (HCl salt) | Visual |
| Purity | > 97.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| 1H NMR | Consistent with structure | 400 MHz, DMSO-d6 |
| 19F NMR | ~ -110 to -120 ppm (Gem-difluoro signal) | 376 MHz, DMSO-d6 |
| Mass Spec | [M+H]+ = 152.09 (Free base) | LC-MS (ESI) |
Key NMR Diagnostic:
The gem-difluoro group at C3 will appear as a complex multiplet in 19F NMR due to AB coupling if the ring is rigid, or a broad singlet if fluxional. In 1H NMR, the C4-H proton will show coupling to the fluorine atoms (
Process Safety & Troubleshooting
Deoxofluorination Hazards
-
Risk: Deoxo-Fluor releases HF upon hydrolysis and can decompose violently above 70°C.
-
Mitigation:
-
Never heat the reaction vessel above 40°C during addition.
-
Ensure the scrubber system is active (NaOH scrubber) to neutralize HF fumes.
-
Use XtalFluor-E (crystalline salt) as a safer alternative if the liquid reagent handling is deemed too risky for the facility.
-
Elimination Byproducts
-
Issue: Formation of the vinyl fluoride (elimination of HF) instead of the gem-difluoro product.
-
Solution: Ensure the reaction is strictly anhydrous. The presence of water promotes elimination. If elimination is observed, lower the reaction temperature and increase the equivalents of Deoxo-Fluor.
References
-
Surmont, R., et al. (2010).[2] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[2] Link
-
Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Vertex Pharmaceuticals. (2011). "Piperidine derivatives as modulators of chemically gated ion channels." World Intellectual Property Organization, WO2011029054. Link
Sources
Advanced Purification Strategies for Fluorinated Heterocyclic Compounds
Application Note & Protocol Guide
Introduction: The "Fluorine Effect" in Purification
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry and agrochemical development. The introduction of fluorine—ranging from a single atom to a perfluoroalkyl group—dramatically alters the physicochemical landscape of a molecule.[1]
For the purification scientist, fluorine presents a paradox:
-
"Light" Fluorination (1–3 F atoms): Increases lipophilicity and alters pKa, often making separation on standard C18 phases difficult due to peak tailing or co-elution of isomers.
-
"Heavy" Fluorination (Perfluoro-tagged): Induces "fluorous" behavior, where the molecule segregates from both organic and aqueous phases, rendering standard chromatography ineffective but opening the door to highly specific Fluorous Solid-Phase Extraction (F-SPE).
This guide provides a decision-making framework and detailed protocols for purifying both classes of compounds, moving beyond generic "flash chromatography" to leverage the specific intermolecular forces of fluorine.
Strategic Overview: Method Selection
The choice of purification method depends heavily on the "Fluorine Content" (weight % F) and the specific impurity profile.
Decision Matrix: Workflow Selection
Figure 1: Decision tree for selecting the optimal purification technique based on fluorine content and volatility.
Technique A: Fluorous Solid-Phase Extraction (F-SPE)
Best For: "Heavy" fluorinated compounds, perfluoro-tagged synthesis intermediates, and separating fluorous catalysts from organic products.[2]
Principle: F-SPE utilizes a stationary phase bonded with perfluorocarbon chains (e.g., C8F17).[2] Unlike C18, which relies on hydrophobic interactions, fluorous silica relies on fluorophilic interactions. This allows for a digital separation: non-fluorinated molecules elute first, while fluorinated molecules are retained until a "fluorophilic" solvent is applied.[2]
Protocol: F-SPE Workflow
Materials:
-
Fluorous Silica Cartridge (e.g., FluoroFlash® or equivalent).
-
Fluorophobic Solvent (Wash): 80:20 Methanol:Water (MeOH:H2O).[2][3]
-
Fluorophilic Solvent (Elute): 100% Methanol (MeOH), THF, or Acetone.
Step-by-Step Procedure:
-
Conditioning:
-
Wash the cartridge with 2 column volumes (CV) of DMF (to remove manufacturing impurities).
-
Equilibrate with 3 CV of the loading solvent (usually 80:20 MeOH:H2O).[3]
-
Note: Do not let the cartridge dry out.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimum volume of DMF or warm MeOH.
-
Expert Tip: If the sample is insoluble in MeOH:H2O, dissolve in a small amount of THF, then dilute with H2O until the composition is roughly 80:20 organic:aqueous. Load slowly to allow fluorophilic adsorption.
-
-
Fluorophobic Wash (Elution of Non-Fluorinated Impurities):
-
Fluorophilic Elution (Recovery of Target):
-
Switch solvent to 100% MeOH (or THF if the compound is very lipophilic).
-
Elute with 2–3 CVs.
-
Collect this fraction.[3] It contains the purified fluorinated heterocyclic compound.
-
-
Regeneration:
-
Wash with 100% Acetone or THF to strip any remaining highly retained material.
-
Technique B: Fluorinated Stationary Phase HPLC (PFP)
Best For: "Light" fluorinated drugs, separating regioisomers (e.g., 2-fluoro vs. 3-fluoro pyridine), and polar heterocycles.
Principle: Pentafluorophenyl (PFP) phases offer a unique selectivity mechanism distinct from C18. They engage in:
-
Pi-Pi Interactions: Between the electron-deficient PFP ring and electron-rich heterocycles.
-
Dipole-Dipole Interactions: Strong interaction with the C-F dipoles of the analyte.
-
Shape Selectivity: The rigid PFP ring can discriminate between steric isomers better than flexible C18 chains.
Protocol: Method Development on PFP Phases
Materials:
-
Column: PFP (Pentafluorophenyl) propyl bonded silica (e.g., 3µm or 5µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (MeCN). Note: MeOH often enhances pi-pi selectivity on PFP phases more than MeCN.
Step-by-Step Optimization:
-
Screening Gradient:
-
Run a standard gradient: 5% B to 95% B over 15 minutes.
-
Observation: Compare retention times to a C18 run. PFP often retains polar basic heterocycles longer than C18 due to dipole interactions.
-
-
Solvent Selection (The "Methanol Effect"):
-
If separating isomers (e.g., fluorinated positional isomers), switch organic modifier to Methanol .
-
Why? Aprotic solvents like MeCN can suppress the pi-pi interaction. Protic MeOH facilitates the interaction between the analyte and the PFP ring.
-
-
Isocratic Optimization:
-
Once the approximate elution %B is found, switch to isocratic mode to maximize resolution between closely eluting isomers.
-
Data Summary: Stationary Phase Selection
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic (Dispersive) | Pi-Pi, Dipole-Dipole, H-Bonding |
| Best For | General lipophilic compounds | Positional isomers, Halogenated aromatics |
| Fluorine Selectivity | Low (separates by hydrophobicity only) | High (separates by F-position and density) |
| Mobile Phase Pref. | MeCN or MeOH | MeOH (often maximizes selectivity) |
Technique C: Sublimation
Best For: Highly volatile fluorinated heterocycles (e.g., polyfluorinated pyridines, pyrimidines) that are thermally stable but difficult to crystallize.
Principle: Fluorination often increases volatility by reducing intermolecular Van der Waals forces (the "teflon effect"). Sublimation avoids solvent waste and provides ultra-high purity crystals.
Protocol: Vacuum Sublimation
-
Setup: Place crude material in the bottom of a "cold finger" sublimation apparatus.
-
Vacuum: Apply high vacuum (< 0.1 mmHg).
-
Heating: Gently heat the bottom flask using an oil bath.
-
Critical: Temperature should be 10–20°C below the melting point of the solid.
-
-
Collection: Cool the "cold finger" (condenser) with dry ice/acetone or circulating chiller. Pure crystals will grow on the cold surface.
-
Harvest: Stop heat, break vacuum with nitrogen, and scrape pure crystals from the cold finger.
Troubleshooting & Common Pitfalls
| Problem | Probable Cause | Corrective Action |
| Low Recovery in F-SPE | Compound eluting in "Wash" step | The compound is not "fluorous" enough. Increase water content in wash (e.g., 70:30 MeOH:H2O) or switch to PFP-HPLC. |
| Broad Peaks on PFP-HPLC | Slow mass transfer or pH mismatch | Ensure buffer is used (0.1% Formic acid). If basic, raise pH (if column permits) or use Ammonium Acetate. |
| Poor Solubility | "Fluorous" nature repels organics | Use fluorinated co-solvents (e.g., Trifluoroethanol) or dissolve in THF before diluting for injection. |
| Ghost Peaks | Contamination from PTFE lines | Fluorinated compounds can leach from PTFE tubing/filters. Use PEEK or Stainless Steel tubing for trace analysis. |
References
-
Fluorous Solid-Phase Extraction (F-SPE)
-
Zhang, W. "Fluorous technologies for solution-phase high-throughput organic synthesis." Tetrahedron, 2003. (Validated via RSC/NIH snippets).
-
-
PFP Stationary Phase Selectivity
-
Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A.
-
-
Purification of Fluorinated Drugs
-
Wang, J., et al. "Recent advances in the synthesis of fluorinated heterocycles." Organic & Biomolecular Chemistry, RSC, 2014.
-
-
Sublimation of Fluorinated Compounds
-
Detailed thermodynamic parameters for fluorinated heterocycles (e.g., 5-fluorouracil) confirm sublimation viability. ResearchGate/Journal of Chemical Thermodynamics.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Application Note: Derivatization of (3,3-Difluoropiperidin-4-yl)methanol
Executive Summary
(3,3-Difluoropiperidin-4-yl)methanol (CAS: 1783945-29-8) is a high-value pharmacophore used extensively in the development of CNS-active agents and receptor modulators (e.g., Dopamine D4 antagonists). The incorporation of the gem-difluoro motif at the C3 position serves two critical medicinal chemistry functions: it lowers the pKa of the adjacent amine (modulating metabolic stability and permeability) and imposes conformational constraints via the gauche effect.
However, this structural modification presents unique synthetic challenges. The electron-withdrawing nature of the fluorine atoms inductively deactivates the C4-hydroxymethyl group, reducing its nucleophilicity compared to non-fluorinated piperidine analogs. This guide outlines robust, self-validating protocols for derivatizing the hydroxyl group, emphasizing the necessity of orthogonal protection strategies and tailored reaction conditions.
Strategic Analysis & Chemical Logic
The "Fluorine Effect" on Reactivity
The presence of the C3-difluoro group exerts a strong inductive effect (
-
Reduced Nucleophilicity: The electron density on the hydroxyl oxygen is diminished. Standard Williamson ether syntheses may require stronger bases (e.g., NaH vs.
) or phase-transfer catalysis. -
Conformational Bias: The C3-F bonds prefer a gauche orientation relative to the C4-substituents to minimize dipole repulsion, potentially locking the hydroxymethyl group in an axial or equatorial preference that affects steric approach.
Critical Pre-requisite: Amine Protection
The starting material is a secondary amine. Attempting to derivatize the hydroxyl group without protecting the nitrogen will result in competitive N-alkylation or N-acylation, often favored due to the higher nucleophilicity of the amine.
-
Recommendation: Install a tert-butoxycarbonyl (Boc) group prior to any hydroxyl modification.
-
Rationale: Boc is stable to basic conditions (alkylation) and oxidative conditions (aldehyde formation) but easily removed with acid (HCl/Dioxane or TFA) at the final stage.
Decision Matrix & Workflow
The following decision tree illustrates the three primary derivatization pathways: Activation (Substitution) , Oxidation , and Mitsunobu Coupling .
Figure 1: Strategic workflow for the divergent synthesis of 3,3-difluoropiperidine derivatives.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection (Mandatory Precursor)
Objective: Isolate the nucleophilic reactivity to the hydroxyl group.
Reagents:
-
This compound HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM) (10 vol)
Procedure:
-
Suspend the amine hydrochloride salt in DCM at 0 °C.
-
Add TEA dropwise. The suspension should clear as the free base is liberated.
-
Add
(dissolved in minimal DCM) dropwise over 15 minutes. -
Warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: TLC (stain with Ninhydrin or PMA). The baseline amine spot should disappear, replaced by a higher
spot. -
Workup: Wash with 1M citric acid (removes unreacted amine/TEA), sat.
, and brine.[1] Dry over and concentrate. -
Yield Expectation: >90% as a white solid/oil.
Protocol 2: Activation via Mesylation (Pathway A)
Objective: Convert the hydroxyl into a good leaving group for SN2 displacement (e.g., with azides, halides).
Scientific Insight: The inductive withdrawal of the fluorines makes the hydroxyl proton more acidic, but the oxygen less nucleophilic. Use Methanesulfonyl chloride (MsCl) with a non-nucleophilic base.
Reagents:
-
N-Boc-Intermediate (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
DCM (anhydrous)
Procedure:
-
Dissolve N-Boc-Intermediate in anhydrous DCM under Nitrogen (
) atmosphere. Cool to 0 °C. -
Add DIPEA.
-
Add MsCl dropwise. Caution: Exothermic.
-
Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.
-
Self-Validation: Monitor by TLC. The mesylate is often UV active or stains strongly with
. -
Workup: Quench with cold water. Wash organics with dilute HCl (0.5M) and brine. Do not use strong base during workup to avoid potential elimination of the mesylate to the alkene (though the gem-difluoro group makes elimination at C3 impossible, elimination toward C5 is possible).
-
Storage: Use immediately for the displacement step to prevent degradation.
Protocol 3: Controlled Oxidation to Aldehyde (Pathway B)
Objective: Generate the aldehyde for reductive amination or Wittig reactions.
Scientific Insight: Swern oxidation is effective but generates odorous byproducts. Dess-Martin Periodinane (DMP) is recommended here because it avoids the highly basic conditions of Swern (Et3N quench) that could trigger epimerization or elimination in this sensitive fluorinated scaffold.
Reagents:
-
N-Boc-Intermediate (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
DCM (anhydrous)
-
Water (1.1 equiv - accelerates DMP mechanism)
Procedure:
-
Dissolve N-Boc-Intermediate in DCM.
-
Add DMP in a single portion at RT.
-
Stir for 1–3 hours. The mixture will become cloudy.
-
Workup (Critical): Quench with a 1:1 mixture of sat.
and sat. . Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Extract with DCM, dry, and concentrate.
-
Stability Note: The alpha-carbon (C4) has a proton that is now alpha to a carbonyl and beta to two fluorines. This position is acidic. Store the aldehyde at -20 °C and use promptly to avoid racemization or hydration.
Protocol 4: Mitsunobu Etherification (Pathway C)
Objective: Install aromatic systems (e.g., for D4 antagonists) with inversion of configuration (irrelevant here as C4 is not chiral in the starting material, but relevant if C4 were substituted).
Reagents:
-
N-Boc-Intermediate (1.0 equiv)
-
Phenol/Nucleophile (1.0 equiv)
-
Triphenylphosphine (
) (1.5 equiv)[1] -
DIAD or DEAD (1.5 equiv)
-
THF (anhydrous)
Procedure:
-
Dissolve N-Boc-Intermediate,
, and the Phenol in anhydrous THF. Cool to 0 °C. -
Add DIAD dropwise over 20 minutes. The yellow color should fade between drops.
-
Stir at RT overnight.
-
Troubleshooting: If the reaction is sluggish (due to the fluorinated alcohol's lower nucleophilicity toward the betaine intermediate), heat to 40 °C or use ADDP/n-Bu3P (Tsunoda reagent) for higher activity.
-
Purification: A major challenge is removing triphenylphosphine oxide (
). Use a solvent gradient of Hexanes:EtOAc (9:1 to 1:1) on silica gel.
Quantitative Data Summary
| Parameter | Value / Property | Implication for Protocol |
| Molecular Weight | 187.61 g/mol (HCl salt) | Calculate stoichiometry carefully; account for HCl mass. |
| Amine pKa | ~8.5 (Est.) | Lower than typical piperidine (~11) due to F-inductive effect. |
| Alcohol Nucleophilicity | Moderate/Low | Requires activation (MsCl) or strong coupling agents (Mitsunobu). |
| Solubility | High in MeOH, DMSO; Mod. in DCM | Perform protection in DCM; Oxidations in DCM. |
| Stability | Hygroscopic (HCl salt) | Store under inert gas; dry solvents are mandatory. |
References
- Vertex Pharmaceuticals.Difluoro-piperidine derivatives as modulators of chemokine receptors. Patent WO2010126811.
- Bioorganic & Medicinal Chemistry Letters.Synthesis and SAR of 4,4-difluoropiperidine derivatives.
-
Organic Syntheses. Mitsunobu Reaction: General Protocols. (Standard operating procedures for primary alcohols).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 105442904: this compound..
-
ChemRxiv. Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine Scaffold. (Discusses ether formation on similar fluorinated scaffolds). .
Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory setting. Always consult the Material Safety Data Sheet (MSDS) for this compound and all reagents before use.
Sources
Use of (3,3-Difluoropiperidin-4-YL)methanol as a 19F NMR probe
Application Note: (3,3-Difluoropiperidin-4-yl)methanol as a High-Fidelity F NMR Probe
Executive Summary
This guide details the application of This compound (CAS: 496807-97-7) as a specialized reporter probe in
This note covers three primary applications:
-
Ligand-Observed Screening (FBDD): Using
relaxation filters to detect protein-ligand interactions.[1] -
pH Sensing: Exploiting the
-fluorine sensitivity to nitrogen protonation. -
Conformational Analysis: Leveraging the diastereotopic nature of the gem-difluoro group to monitor ring dynamics.
Physicochemical & NMR Characterization
The utility of this probe stems from the electronic environment created by the gem-difluoro group adjacent to the piperidine nitrogen and the chiral C4 center.
Spectral Fingerprint
Because C4 is a chiral center (bearing the methanol group), the two fluorine atoms at C3 are diastereotopic. They do not appear as a single peak but as an AB spin system (often looking like a quartet or two doublets) with a massive geminal coupling.
| Parameter | Value / Range | Notes |
| Chemical Shift ( | -100 to -120 ppm | Relative to |
| Multiplicity | AB System (dd or ddd) | Distinct from singlet |
| Coupling Constant ( | ~230 – 250 Hz | Large magnitude confirms geminal status.[1] |
| Coupling Constant ( | ~5 – 20 Hz | Vicinal coupling to protons at C2 and C4.[1] |
| pKa (Piperidine N) | ~7.4 | Lower than piperidine (~11) due to electron-withdrawing fluorines.[1] |
Conformational Bias
The piperidine ring exists in a chair conformation. The 3,3-difluoro substitution introduces a "gauche effect" and electrostatic repulsion that influences the axial/equatorial equilibrium. In binding assays, a shift in this equilibrium (induced by the protein pocket) often results in significant Chemical Shift Perturbation (CSP), making it a sensitive reporter of binding events.
Protocol A: Ligand-Observed Screening (FBDD)[1]
This protocol uses
Experimental Design
-
Assay Type: Ligand-Observed (The protein is "invisible" in the F-spectrum; we watch the ligand signal disappearance).
-
Sensitivity: Can detect
from to range.
Buffer & Sample Preparation
| Component | Concentration | Purpose |
| Probe (Ligand) | 50 | Keep low to avoid aggregation; must be < Protein if measuring |
| Target Protein | 2 - 10 | Sub-stoichiometric ratio (Ligand:Protein ~ 10:1 to 20:1).[1] |
| Buffer | 20 mM Phosphate/Tris | Maintain pH stability (critical due to N-protonation sensitivity).[1] |
| Solvent | 90% | |
| Internal Std | 20 | Trifluoroacetic acid (capillary insert) for shift referencing.[1] |
Step-by-Step Workflow
-
Reference Spectrum (Control):
-
Prepare a sample with Ligand + Buffer (No Protein).
-
Run a standard 1D
F experiment (Pulse-and-acquire). -
Run a CPMG sequence (Carr-Purcell-Meiboom-Gill) with a total echo time (
) of 200 ms.[1] -
Result: The signal should remain sharp and intense (minimal attenuation).
-
-
Screening Spectrum (Experimental):
-
Prepare sample with Ligand + Protein + Buffer .
-
Run the same CPMG sequence (
ms).
-
-
Data Analysis:
-
Compare the integral of the gem-difluoro signal in Control vs. Experimental.
-
Binding Hit: Significant reduction in signal intensity (>30-50% loss) in the presence of protein indicates binding (fast relaxation).
-
Non-Binder: Signal intensity remains comparable to control.
-
Workflow Diagram (DOT)
Caption: Workflow for Ligand-Observed
Protocol B: pH Sensing & pKa Determination
The chemical shift of the fluorine atoms at C3 is highly sensitive to the protonation state of the nitrogen at position 1. This makes this compound a viable intrinsic pH probe.[1]
Mechanism
-
Basic State (Free Amine): The lone pair on Nitrogen shields the C2/C3 environment.
-
Acidic State (Ammonium): Protonation removes the lone pair and introduces a positive charge, causing a downfield shift (deshielding) of the fluorine signals.
Titration Protocol
-
Stock Solution: Dissolve 2 mg of probe in 600
L of buffer (start at pH 10). -
Titration: Sequentially lower pH using dilute HCl (0.1 M). Measure pH using a micro-electrode inside the NMR tube if possible, or external aliquots.
-
Acquisition: Acquire a 1D
F spectrum at each pH point (0.5 pH unit intervals from pH 10 to pH 4). -
Plotting: Plot
(chemical shift) vs. pH. -
Calculation: Fit the data to the Henderson-Hasselbalch equation to determine
.-
Note: The gem-difluoro signals may shift at different rates; track the centroid of the multiplet.
-
Troubleshooting & Quality Control
Self-Validating the System
-
The "AB" Check: Before adding protein, zoom in on the fluorine signal. You must see the characteristic AB pattern (roofing effect). If it looks like a singlet or a simple triplet, your probe may have degraded (defluorination) or you are observing an impurity.
-
Shimming:
F covers a huge spectral width. Ensure the carrier frequency (O1P) is centered on the -100 to -120 ppm region to avoid off-resonance effects that distort phase.[1]
Common Artifacts
-
Phasing Issues: Large coupling constants can cause phase roll. Apply careful manual phasing, not just automatic.
-
Buffer Interference: Avoid buffers with high ionic strength if using a cryoprobe, as salt noise can dampen the Q-factor.
References
-
Pomerantz, W. C. K., & Buchholz, C. R. (2020).[2]
F NMR viewed through two different lenses: ligand-observed and protein-observed F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[2] Link -
Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics. Combinatorial Chemistry & High Throughput Screening. Link
- Gouverneur, V., & Seppelt, K. (2007). Introduction to Fluorine Chemistry and NMR. In Fluorine in Pharmaceutical and Medicinal Chemistry.
-
Sigma-Aldrich. (2023).[1] Product Specification: 3,3-Difluoropiperidine hydrochloride. Link
-
University of Minnesota. (2019). Protein-Observed Fluorine NMR: A Force for Fragment-Based Drug Discovery. Link
Catalytic hydrogenation of fluoropyridines to synthesize piperidines
Application Note: Chemoselective Catalytic Hydrogenation of Fluoropyridines to Fluoropiperidines
Executive Summary
Fluorinated piperidines are high-value pharmacophores in drug discovery, offering modulated pKa, metabolic stability, and specific conformational biases compared to their non-fluorinated counterparts.[1] However, synthesizing these motifs via the direct catalytic hydrogenation of fluoropyridines is notoriously difficult due to Hydrodefluorination (HDF) —the competing reaction where the labile C–F bond is cleaved before or during ring saturation.[1]
This guide details the protocols for the chemoselective hydrogenation of fluoropyridines, prioritizing the retention of fluorine atoms.[1] We challenge the conventional wisdom regarding catalyst selection and provide workflows for both racemic (heterogeneous) and asymmetric (homogeneous) synthesis.[1]
Mechanistic Insight & The "Fluorine Challenge"
The primary failure mode in this synthesis is the cleavage of the C–F bond.[1] The bond dissociation energy of C(sp²)–F is high, but transition metals (particularly Palladium) can facilitate oxidative addition into this bond, or facilitate hydrogenolysis.[1]
The Solution: Acid-Mediated Activation To prevent HDF, the rate of ring hydrogenation must significantly exceed the rate of C–F cleavage.[1]
-
Protonation: Performing the reaction in acidic media (HCl or Acetic Acid) converts the pyridine to a pyridinium salt.[1] This disrupts the aromaticity, lowering the activation energy for hydrogenation.[1]
-
Catalyst Selection: While Palladium (Pd) is historically known to strip halogens, recent studies (Glorius et al.) reveal that under acidic conditions, Pd/C can be highly effective because the hydrogenation of the activated pyridinium ring becomes kinetically favored over the C–F insertion.[1] However, Rhodium (Rh) remains the safer, more general choice for highly labile substrates.[1]
Diagram 1: Reaction Pathway & Competition
Caption: Acidic activation biases the reaction toward ring saturation (green path) over hydrodefluorination (red path).[1]
Catalyst & Solvent Selection Guide
| Parameter | Recommendation | Rationale |
| Catalyst | 5% Rh/C or 5% Pd/C | Rh/C: Best general safety profile for preventing defluorination.Pd/C: Higher activity; safe only in strongly acidic media (prevents C-F oxidative addition).[1] |
| Solvent | MeOH or H₂O | High solubility for pyridinium salts.[1] |
| Additive | HCl (1-3 eq) or AcOH | Critical: Protonates pyridine to activate the ring and traps the product as a salt, preventing catalyst poisoning by the free amine.[1] |
| Pressure | 5 – 50 bar | Higher pressure favors hydrogenation over HDF.[1] |
| Temp | RT – 50°C | Keep T low. Elevated T (>60°C) dramatically increases HDF rates.[1] |
Protocol A: Heterogeneous Hydrogenation (Racemic)
Target: Synthesis of (±)-3-fluoropiperidine hydrochloride.[1]
Safety Note: Hydrogen gas is highly flammable.[1] High-pressure reactors must be rated for the specific pressure used.[1]
Step-by-Step Methodology
-
Substrate Preparation:
-
Catalyst Loading:
-
Add 5 wt% Rh/C (or Pd/C for difficult substrates) to the vessel.[1] Typically, 5–10 mol% metal loading is required due to the poisoning effect of nitrogen heterocycles.[1]
-
Tip: Wet the catalyst with a small amount of solvent under inert gas (Ar/N2) before adding the reaction mixture to prevent ignition.[1]
-
-
Hydrogenation:
-
Workup & Isolation (The Critical Step):
-
Note: Fluoropiperidines are volatile and hydrophilic.[1] Standard extraction often fails.
-
Option A (Isolation as Salt): Filter catalyst through Celite.[1] Concentrate the filtrate to dryness to obtain the hydrochloride salt.[1]
-
Option B (In-situ Protection - Recommended): After filtration, neutralize the filtrate with
and add (1.2 eq).[1] Stir for 2 hours. The N-Boc-3-fluoropiperidine is lipophilic and can be easily extracted with Ethyl Acetate.[1]
-
Diagram 2: Experimental Workflow
Caption: Workflow decision tree emphasizing the derivatization step for volatile fluoropiperidines.
Protocol B: Asymmetric Hydrogenation (Advanced)
Target: Enantioselective synthesis of chiral fluoropiperidines.[1]
Direct asymmetric hydrogenation of pyridines is challenging due to the high stability of the aromatic system.[1][2] The most reliable method involves Iridium-catalyzed transfer hydrogenation or hydrogenation of activated pyridinium salts.[1]
Key Reference: This protocol is grounded in the work of the Zhou and Ma groups.[1]
-
Activation:
-
Catalyst System:
-
Conditions:
-
Outcome:
-
This method typically yields N-protected chiral fluoropiperidines with ee > 90%.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Defluorination (HDF) | Catalyst too active or Temp too high.[1] | Switch from Pd/C to Rh/C. Lower temperature.[1] Increase H2 pressure (favors saturation over cleavage).[1] |
| Low Conversion | Catalyst poisoning by product amine.[1] | Ensure reaction is acidic (pH < 2).[1] The amine product must be protonated to prevent it from binding to the metal surface.[1] |
| Loss of Product | Volatility of free amine.[1] | Do not basify and extract. Isolate as HCl salt or perform in situ Boc/Cbz protection.[1] |
| Cis/Trans Selectivity | Mechanism of H2 addition. | Heterogeneous hydrogenation (Rh/C) is predominantly cis-selective (H2 adds from the metal face).[1] |
References
-
Glorius, F. et al. (2020).[1][3] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[1][3] [1][3]
- Key Insight: Establishes the protocol for using Pd/C and Rh/C under acidic conditions to prevent defluorin
-
Zhou, Y.-G. et al. (2013).[1] "Asymmetric Hydrogenation of Pyridines." Accounts of Chemical Research.
-
Key Insight: Foundational work on Iridium-catalyzed asymmetric hydrogenation of heteroaromatics.[1]
-
-
Ma, J.-A. et al. (2015).[1] "Recent Advances in the Catalytic Asymmetric Hydrogenation of Fluorinated Aromatic Compounds." Chemical Society Reviews.[1]
- Key Insight: Reviews specific challenges and ligand systems for fluorinated substr
-
O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]
-
Key Insight: Fundamental understanding of the C-F bond strength and lability.[1]
-
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Amide Coupling Protocols for 3,3-Difluoropiperidine Building Blocks
Executive Summary
3,3-Difluoropiperidine is a high-value building block in medicinal chemistry, utilized to modulate basicity (
Standard amide coupling protocols (e.g., EDC/HOBt) frequently result in stalled reactions, low yields, or high rates of epimerization on the carboxylic acid partner due to the extended reaction times required. This Application Note provides optimized protocols specifically engineered to overcome the electronic deactivation of 3,3-difluoropiperidine, ensuring high conversion and stereochemical integrity.
The Challenge: The "Nucleophilicity Gap"
To successfully couple 3,3-difluoropiperidine, one must understand the electronic environment. The fluorine atoms exert a strong electron-withdrawing inductive effect (
| Property | Piperidine (Reference) | 3,3-Difluoropiperidine | Impact on Coupling |
| ~11.2 | ~6.5 – 7.5 | Drastic reduction in basicity. | |
| Nucleophilicity | High | Low | Nitrogen lone pair is less available for attack. |
| Steric Environment | Chair conformation | Distorted Chair | gem-Difluoro group introduces ring puckering; slight steric drag. |
| Risk Factor | Minimal | Moderate | Potential for HF elimination under harsh basic/thermal conditions. |
Key Insight: The low
Decision Matrix & Workflow
Do not default to HATU. Use the following logic to select the correct protocol for your substrate.
Figure 1: Strategic selection of coupling protocols based on substrate sensitivity and scale.
Detailed Experimental Protocols
Method A: The Gold Standard (T3P Coupling)
Best for: Chiral acids, scale-up, and "green" chemistry compliance. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but does not liberate free acid byproducts that catalyze epimerization.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
3,3-Difluoropiperidine HCl salt (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility)
Protocol:
-
Dissolution: In a reaction vial, suspend the Carboxylic Acid (1.0 equiv) and 3,3-Difluoropiperidine HCl (1.1 equiv) in EtOAc (concentration 0.1 M).
-
Base Addition: Add Pyridine (3.5 equiv). Note: Pyridine acts as both base and acylation catalyst.
-
Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
QC Check: Monitor by LCMS.[2] The low nucleophilicity may require mild heating (40 °C) if conversion is <50% after 4 hours.
-
-
Workup: Dilute with EtOAc. Wash with water, 0.5 M HCl (to remove pyridine), sat.[3]
, and brine. Dry over .
Why this works: T3P captures the acid effectively, and the reaction byproduct is a water-soluble phosphonate, simplifying purification.
Method B: The "Nuclear Option" (Ghosez Reagent)
Best for: Extremely hindered acids or when T3P/HATU fails.
Mechanism: Converts the acid to an acid chloride in situ under neutral conditions, avoiding the harshness of thionyl chloride (
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)
-
3,3-Difluoropiperidine HCl (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Dry DCM or Chloroform
Protocol:
-
Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM under
. Add Ghosez Reagent (1.2 equiv) at RT. Stir for 1–2 hours.-
Validation: Aliquot a sample into MeOH; check LCMS for methyl ester formation to confirm acid chloride generation.
-
-
Coupling: In a separate vial, mix 3,3-Difluoropiperidine HCl and DIPEA in DCM.
-
Combination: Add the amine solution to the acid chloride solution dropwise at 0 °C.
-
Completion: Stir at RT for 2 hours.
Warning: This method is highly reactive. Ensure the acid partner does not have other nucleophilic functional groups (OH, NH) unprotected.
Method C: High-Throughput (HATU Optimized)
Best for: Parallel synthesis libraries where speed > yield.
Protocol Adjustment: Standard HATU protocols often fail because the HCl salt of the fluorinated amine consumes one equivalent of base, and the reduced basicity makes the free amine sluggish.
-
Modification: Increase DIPEA to 4.0–5.0 equivalents .
-
Solvent: Use DMF or NMP (polar aprotic solvents stabilize the transition state).
-
Time: Extend reaction time to 16 hours.
Mechanistic Visualization: T3P Activation
Understanding the activation pathway helps in troubleshooting.
Figure 2: Activation of carboxylic acid by T3P to form a reactive mixed anhydride intermediate.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Amine is not deprotonated or is too weak. | Switch to Method B (Ghosez) . Ensure DIPEA/Pyridine is fresh. |
| Epimerization of Acid | Over-activation or high basicity. | Switch to Method A (T3P) . Lower temperature to 0 °C. Use Pyridine instead of DIPEA. |
| Elimination (HF loss) | High temperature + Strong Base. | Avoid heating >60 °C. Do not use NaH or hydroxide bases. |
| Precipitation | Poor solubility of Fluorinated Amine salt. | Use DMF or NMP as co-solvent. |
References
-
T3P Application in Amide Coupling: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3][4] Organic Letters, 2011, 13(19), 5048–5051.[3] [Link]
-
Ghosez Reagent Protocol: Due-Hansen, M. E., et al.[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7] Organic & Biomolecular Chemistry, 2016, 14, 430-433. [Link]
-
Fluorine Effects on Basicity: Snyder, J. P., et al. "The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water: A Potent CF---NH Charge-Dipole Effect."[8][9] Journal of the American Chemical Society, 2000, 122(3), 544–545.[9] [Link]
-
General Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[10] Chemical Society Reviews, 2009, 38, 606-631. [Link]
Sources
- 1. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluoropiperidines
Executive Summary & Core Logic
The 3,3-difluoropiperidine scaffold is a critical pharmacophore in modern drug discovery. The gem-difluoro motif acts as a bioisostere for the carbonyl group and metabolically blocks the C3 position. However, its synthesis is non-trivial due to the "Beta-Heteroatom Effect."
The Central Challenge: The proximity of the piperidine nitrogen (even when protected) destabilizes the carbocation intermediates required for many fluorination mechanisms, while the inductive effect of the first fluorine atom makes the introduction of the second fluorine kinetically difficult. Furthermore, the basicity of the nitrogen often promotes elimination (enamine formation) over substitution.
This guide provides three validated workflows to overcome these barriers.
Decision Matrix: Selecting Your Route
Before starting, diagnose your specific constraints using this logic flow.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on starting material and scale.
Module A: Deoxofluorination (Direct Conversion)
Primary Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®. Target Substrate: N-protected-3-piperidinone.
The Mechanism & Failure Mode
The reaction proceeds via an activated oxonium intermediate. The critical failure mode is Elimination vs. Substitution . The basicity of the DAST byproduct (HF/amine complex) often strips a proton from the C2 or C4 position, resulting in a stable enamine rather than the gem-difluoride.
Figure 2: Kinetic competition between fluorination and elimination.
Troubleshooting Guide
Q1: I am observing massive charring and low yield with DAST at room temperature.
-
Diagnosis: DAST is thermally unstable and releases free HF, which degrades the Boc/Cbz protecting groups.
-
Protocol Adjustment:
-
Switch to XtalFluor-E . It is a crystalline salt, thermally stable, and does not release free HF.[1]
-
Mandatory Additive: You must use an exogenous fluoride source (e.g., Et3N·3HF) because XtalFluor-E is non-nucleophilic.
-
Reference: Couturier et al. demonstrated XtalFluor-E significantly reduces elimination byproducts compared to DAST [1].[2]
-
Q2: I am isolating the enamine (vinyl fluoride) instead of the difluoride.
-
Diagnosis: The reaction environment is too basic, or the carbocation is stabilizing via proton loss.
-
Corrective Action:
-
Solvent Switch: Change from THF to DCM or Toluene . Non-polar solvents destabilize the charged transition state for elimination.
-
Lewis Acid Catalyst: Add 5 mol% SbCl3 or BF3·OEt2 . This activates the C-O bond at lower temperatures (-78°C), allowing the reaction to proceed before elimination kinetics take over.
-
Q3: My N-protecting group (Boc) is falling off.
-
Diagnosis: In situ generation of HF is cleaving the carbamate.
-
Solution: Switch to Cbz or Benzyl protection for the fluorination step. If Boc is required, add solid K2CO3 or Polyvinylpyridine to the reaction mixture to scavenge acid without acting as a soluble base that promotes elimination.
Module B: Electrophilic Fluorination
Primary Reagents: Selectfluor®, NFSI. Target Substrate: N-protected piperidine (via enolate).
Troubleshooting Guide
Q1: I cannot get the second fluorine to add; I stop at the 3-monofluoro product.
-
Diagnosis: The first fluorine atom withdraws electron density, making the enolate formation for the second addition difficult (the "pKa mismatch").
-
Protocol Adjustment:
-
Stepwise Approach: Do not attempt "one-pot" difluorination. Isolate the monofluoro intermediate.
-
Harder Base: Use KHMDS or LiTMP (Lithium tetramethylpiperidide) for the second deprotonation. The pKa of the alpha-proton increases significantly after the first fluorine is added.
-
Q2: Regioselectivity issues (fluorination at C3 vs. C5).
-
Diagnosis: Kinetic vs. Thermodynamic enolate control.
-
Solution:
-
Use LiHMDS at -78°C to favor the kinetic enolate (C3, less hindered).
-
If C5 fluorination persists, use a directing group . An ester at C4 can lock the enolate position, which can be decarboxylated later (Decarboxylative Fluorination) [2].
-
Module C: De Novo Synthesis (Building Block Approach)
Strategy: Construct the piperidine ring around a pre-existing difluoro motif. This is the safest route for scale-up (>10g).
Recommended Protocol: The "Iodocyclization" Route
Instead of fluorinating a sensitive amine, start with 2,2-difluoro-4-pentenylamine .
-
Precursor: Synthesis from 2,2-difluoro-4-pentenoic acid (commercially available).
-
Cyclization: Treat N-protected amine with NIS (N-Iodosuccinimide) .[3]
-
Result: 5-iodo-3,3-difluoropiperidine.[3]
-
Cleanup: Radical deiodination (Bu3SnH/AIBN).
Why this works: It avoids handling DAST on a kilogram scale and guarantees the position of the fluorine atoms [3].
Reagent Comparison Table
| Reagent | Safety Profile | Cost | Selectivity (F vs Elimination) | Recommended Use |
| DAST | Critical (Explosive >50°C) | Low | Low (High elimination) | Small scale (<100mg) only. |
| Deoxo-Fluor | Moderate (More stable than DAST) | Med | Moderate | General purpose. |
| XtalFluor-E | Excellent (Solid, stable) | High | High | Gold Standard for 3-ketopiperidines. |
| Selectfluor | High (Solid, non-volatile) | Med | High (Electrophilic) | Enolate chemistry only. |
References
-
L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][4] Journal of Organic Chemistry.[5][6]
-
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.[5]
-
Van Hende, E., Verniest, G., et al. (2009). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.[3][7] Organic & Biomolecular Chemistry.[4][8][9]
-
Surmont, R., Verniest, G., et al. (2010).[10] Synthesis of 4-substituted 3,3-difluoropiperidines.[3][5][10] Journal of Organic Chemistry.[5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Practical Preparation of 3,3-Difluoropyrrolidine / The Journal of Organic Chemistry, 2005 [sci-hub.box]
- 6. New entries toward 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorinated Piperidine Synthesis
Ticket #: HDF-5592 Topic: Prevention of Hydrodefluorination (HDF) During Pyridine Reduction Status: Open Priority: Critical
Issue Summary: Why is my fluorine disappearing?
User Complaint: "I am attempting to hydrogenate a fluoropyridine to a fluoropiperidine using standard conditions (Pd/C, H₂, MeOH). The reaction works, but the fluorine atom is stripped off, yielding the non-fluorinated piperidine."
Root Cause Analysis: The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, yet it is highly susceptible to cleavage during heterogeneous hydrogenation. This occurs via Oxidative Addition .
-
The Mechanism: Palladium (Pd⁰) is electron-rich and readily inserts into aryl C–F bonds, facilitating hydrodefluorination (HDF) before or during the reduction of the aromatic ring.
-
The Trap: Standard neutral conditions leave the pyridine nitrogen unprotonated. The lone pair coordinates strongly to the metal surface, poisoning the catalyst and slowing ring reduction, which gives the catalyst more time to attack the C–F bond.
Core Directive: The "Hardware" & "Software" Fix
To prevent HDF, you must alter both the catalyst (Hardware) and the reaction medium (Software).
A. Hardware: Switch the Catalyst
Recommendation: Immediately cease using Palladium on Carbon (Pd/C).
-
Primary Choice: Platinum Oxide (PtO₂ - Adams' Catalyst) . Platinum is far less prone to oxidative addition into C–F bonds compared to Palladium.
-
Secondary Choice: Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃) . Rhodium is highly active for aromatic ring reduction at lower temperatures, minimizing the thermal energy available for C–F cleavage.
B. Software: The Acid Effect
Recommendation: Always run these reactions in acidic media (pH < 2).
-
Mechanism: Adding strong acid (HCl, H₂SO₄, or TFA) protonates the pyridine nitrogen.
-
Deactivation: The resulting pyridinium ion is electron-deficient, which paradoxically protects the C–F bond by making the ring less electron-rich (reducing the affinity for oxidative addition).
-
Anti-Poisoning: It prevents the nitrogen lone pair from binding irreversibly to the catalyst active sites.
-
Product Trapping: The product is trapped as an ammonium salt, preventing product inhibition.
-
Standard Operating Procedure (SOP)
Protocol: Hydrogenation of 3-Fluoropyridine to 3-Fluoropiperidine Hydrochloride This protocol minimizes HDF (<5%) while ensuring full conversion.
| Parameter | Specification | Notes |
| Substrate | 3-Fluoropyridine (1.0 equiv) | |
| Solvent | Methanol (0.1 M concentration) | Ethanol is also acceptable. |
| Additive | Conc. HCl (1.1 - 1.5 equiv) | CRITICAL. Must be added before catalyst. |
| Catalyst | PtO₂ (5 - 10 wt% loading) | Do not use Pd/C. |
| Pressure | 3 – 5 bar (45 – 75 psi) | Balloon pressure (1 atm) may be too slow, increasing HDF risk. |
| Temperature | 20°C – 25°C (Ambient) | Do not heat. Heat promotes C–F cleavage. |
| Time | 4 – 16 hours | Monitor via ¹⁹F NMR (shift change). |
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-fluoropyridine in MeOH.
-
Acidification: Add concentrated HCl (1.2 equiv) dropwise. Ensure the solution is acidic.
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add PtO₂. Warning: Dry PtO₂ can ignite methanol vapors; add as a slurry if possible or use extreme caution.
-
Hydrogenation: Purge the vessel with H₂ (x3) and pressurize to 4 bar. Shake/stir vigorously.
-
Workup: Filter through Celite® to remove the catalyst. Rinse with MeOH.
-
Isolation: Concentrate the filtrate to yield 3-fluoropiperidine·HCl as a white solid.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Complete Defluorination | Used Pd/C or Pd(OH)₂. | Switch to PtO₂ or Rh/C . |
| Partial Defluorination (~20-50%) | Temperature too high (>40°C). | Run at room temperature . HDF has a higher activation energy than ring reduction. |
| No Reaction (Starting Material) | Catalyst poisoning by N-lone pair. | Ensure 1.2 equiv of HCl is present. Verify pH is acidic. |
| Incomplete Reduction (Tetrahydropyridine) | Hydrogen pressure too low. | Increase pressure to 5-10 bar . Check for leaks. |
| Explosion/Fire upon catalyst addition | Methanol vapor ignition by dry catalyst. | Wet the catalyst with a small amount of water or toluene before adding to the methanol solution. |
Visuals & Logic Maps
Figure 1: The Divergent Pathways of Fluoropyridine Reduction
This diagram illustrates the mechanistic competition between safe hydrogenation (Path A) and hydrodefluorination (Path B).
Caption: Path A (Green) represents the desired pathway favored by Platinum/Rhodium and acidic conditions. Path B (Red) represents the hydrodefluorination pathway favored by Palladium.
Figure 2: Optimization Decision Tree
Follow this logic flow to rescue a failed reaction.
Caption: Diagnostic flowchart for troubleshooting fluoropyridine hydrogenation failures.
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). Relevance: Establishes the robustness of heterogeneous catalysts for fluoropyridine reduction and the necessity of acidic conditions to prevent defluorination.
-
Contrasting Reactivity of Fluoropyridines at Palladium and Platinum. Source: Organometallics (ACS Publications). Relevance: Mechanistic explanation of why Palladium favors C-F bond activation (oxidative addition) while Platinum favors ring hydrogenation. [1]
-
Hydrogenation of Fluorinated Molecules: An Overview. Source: Chemical Society Reviews (RSC Publishing). Relevance: Comprehensive review covering the "Acid Effect" and catalyst selection (Rh/Pt vs Pd) for fluorinated heterocycles.
-
A Dearomatization–Hydrogenation Process for the Formation of All-cis-(Multi)Fluorinated Piperidines. Source: Nature / Springer (Glorius Group). Relevance: Advanced protocols for stereoselective synthesis of fluoropiperidines, highlighting the difficulty of maintaining C-F integrity.
Sources
Troubleshooting low yields in multi-step synthesis of piperidine analogs
Status: Online Operator: Senior Application Scientist Ticket ID: PIP-SYN-001 Subject: Troubleshooting Low Yields in Multi-Step Piperidine Analog Synthesis
Introduction: The "Hidden" Traps of Saturated Heterocycles
Welcome to the Piperidine Synthesis Support Hub. You are likely here because a "routine" hydrogenation stalled at 20% conversion, or your product vanished into the aqueous layer during work-up. Piperidines are deceptively simple scaffolds; however, their synthesis is plagued by three specific failure modes: catalyst poisoning during reduction , amphiphilic solubility issues , and regiocontrol failures in C-H functionalization .
This guide bypasses general textbook advice to address the specific mechanistic bottlenecks that kill yields in drug discovery workflows.
Module 1: The Heterogeneous Hydrogenation Trap
Symptom: Hydrogenation of pyridine precursors stalls or requires excessive catalyst loading.[1]
Root Cause Analysis
The nitrogen atom in pyridine possesses a lone pair (
Troubleshooting Protocol
Q: My reduction of a 2-substituted pyridine on Pd/C has stalled. Should I add more catalyst? A: No. Adding more catalyst often leads to diminishing returns and pyrophoric waste. Instead, modify the electronic environment of the substrate.
The "Acid-Scavenge" Protocol:
-
Protonate the Nitrogen: Run the reaction in acetic acid or add 1.1 equivalents of HCl (if functional groups tolerate).
-
Switch Catalyst: If Pd/C fails, switch to PtO
(Adams' Catalyst) or Rh/C . Rhodium is particularly effective for reducing the ring without hydrogenolysing benzylic protecting groups (like N-Bn). -
Pressure vs. Selectivity:
-
Low Pressure (Balloon): Often insufficient for hindered pyridines.
-
High Pressure (50-100 psi): Required for complete conversion but favors cis-diastereomers in 2,6-disubstituted systems.
-
Data: Catalyst Performance Comparison
| Precursor | Catalyst | Solvent | Additive | Yield | Note |
| 2-Picoline | 10% Pd/C | MeOH | None | <30% | Catalyst Poisoning |
| 2-Picoline | 10% Pd/C | MeOH | 1.1 eq HCl | 92% | Pyridinium formation |
| 2-Phenylpyridine | 5% Rh/C | AcOH | None | 88% | Prevents hydrogenolysis |
Decision Logic: Hydrogenation Optimization
Figure 1: Decision matrix for troubleshooting stalled pyridine hydrogenations.
Module 2: The Aqueous Nightmare (Isolation)
Symptom: LCMS shows clean conversion, but mass balance is <20% after extraction.
Root Cause Analysis
Secondary amines (piperidines) are highly polar and often water-soluble, especially as hydrochloride salts. Standard EtOAc/Water extractions leave the product in the aqueous phase.
Troubleshooting Protocol
Q: How do I recover my polar piperidine from the aqueous layer? A: Stop using Ethyl Acetate. Use the "Salting-Out" or "Catch-and-Release" method.
Method A: The "Salting-Out" Extraction
-
Saturate the aqueous phase with NaCl or K
CO . -
Extract with CHCl
:iPrOH (3:1) or DCM:MeOH (9:1) .-
Why: These solvent mixtures have higher polarity than EtOAc and can solvate the amine, while the salt saturation reduces the water's solvation capacity (Hofmann effect).
-
Method B: SCX "Catch-and-Release" (Recommended for <1g scale) Use a Strong Cation Exchange (SCX) cartridge. This is a self-validating purification step.
-
Load: Pass the crude reaction mixture (dissolved in MeOH) through the SCX column. Neutral impurities pass through; the basic piperidine "catches" on the sulfonic acid resin.
-
Wash: Rinse with MeOH to remove non-basic impurities.
-
Release: Elute with 2M NH
in MeOH . The ammonia displaces the piperidine. -
Concentrate: Evaporate the filtrate to obtain the free base.
Workflow: SCX Purification
Figure 2: "Catch and Release" protocol for isolating water-soluble amines.
Module 3: C-H Functionalization ( -Lithiation)
Symptom: Attempting to alkylate N-Boc-piperidine yields starting material or ring-opened byproducts.
Root Cause Analysis
Lithiation of N-Boc-piperidine relies on the Complexation Induced Proximity Effect (CIPE) . The carbonyl oxygen coordinates the lithium, directing it to the
-
Failure Point 1: Temperature.[8][9] Above -50°C, the Boc group rotates too fast or the organolithium attacks the carbonyl (Wurthwein degradation).
-
Failure Point 2: Lack of Ligand.
-BuLi aggregates are too stable to react without a diamine ligand.
Troubleshooting Protocol (The Beak Protocol)
Q: I used n-BuLi at -78°C and got no reaction. Why?
A: You must use
The Validated Protocol:
-
Reagents:
-BuLi (1.2 eq), TMEDA (1.2 eq), Et O (Solvent is critical; THF can be used but Et O often gives higher yields for this specific lithiation). -
Temperature: Cool to -78°C .
-
Addition: Add
-BuLi dropwise. Stir for 10-15 minutes (Do not stir longer; the lithiated species can decompose). -
Electrophile: Add the electrophile (e.g., MeI, CO
) immediately. -
Transmetallation (Optional): If reacting with an alkyl halide (other than MeI), transmetallate with CuCN·2LiCl first to form the cuprate, then add the alkyl halide. This prevents single-electron transfer (SET) side reactions.
Data: Ligand Effects on Yield
| Base | Ligand | Electrophile | Yield | Mechanism |
| None | MeI | 5% | Kinetic barrier too high | |
| None | MeI | 35% | Poor aggregation state | |
| TMEDA | MeI | 85% | CIPE Activated | |
| (-)-Sparteine | MeI | 82% (90% ee) | Asymmetric Deprotonation |
Mechanism Visualization: CIPE
Figure 3: Complexation Induced Proximity Effect (CIPE) allowing regioselective lithiation.
References
-
Beak, P., & Lee, W. K. (1989).[6]
-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry, 54(16), 3963–3967. Link -
Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729. Link
-
O'Brien, P. (2008). Chiral Lithium Amides for Asymmetric Synthesis. Chemical Communications. Link
-
Biotage Application Note. (2020). Strategies for the purification of highly polar amines using SCX columns. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thalesnano.com [thalesnano.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Fluorinated Piperidine Synthesis
Introduction: The "Fluorine Factor" in Piperidines
Synthesizing fluorinated piperidines is not merely about installing a halogen; it is about managing the stereoelectronic perturbations that fluorine introduces. The high electronegativity and the "gauche effect" (preference for
This guide is structured into two primary synthetic workflows. Select your current approach below to access specific protocols and troubleshooting.
Module 1: De Novo Synthesis (Pyridine Hydrogenation)
Best for: Creating cis-configured fluoropiperidines from abundant fluoropyridines.[1] Core Challenge: Preventing hydrodefluorination (C-F bond cleavage) while maintaining stereocontrol.
The Protocol: Acid-Mediated Heterogeneous Hydrogenation
Based on the "Glorius Method" (ACS Catalysis, 2020)
The Mechanism: Standard hydrogenation often fails because electron-rich pyridines facilitate oxidative addition of the metal catalyst into the C-F bond. By protonating the pyridine, we render the ring electron-deficient, deactivating the C-F bond toward metal insertion while activating the ring for hydrogenation.
Standard Operating Procedure (SOP-H1)
| Parameter | Condition | Rationale |
| Catalyst | Pd(OH)₂/C (Pearlman's Catalyst) (20 wt%) | High activity; Pd is preferred over Pt/Rh for this specific acid-mediated pathway. |
| Solvent | Methanol (MeOH) | Polar protic solvent stabilizes the ionic intermediates. |
| Additive | Conc. HCl (aq) or TFA (Stoichiometric) | CRITICAL: Protonates the pyridine N. Without this, >80% defluorination occurs. |
| Pressure | 10–50 bar H₂ | High pressure favors the saturation kinetics over side reactions. |
| Workup | In situ protection (e.g., Boc₂O, Cbz-Cl) | Free fluoropiperidines are volatile and difficult to isolate.[1] |
Troubleshooting Guide (Q&A)
Q: I am observing significant defluorination (>30%) despite using Pd/C.
-
Diagnostic: Check your pH.[2]
-
Fix: The reaction mixture must be acidic. Ensure you are using at least 1.1 equivalents of HCl relative to the pyridine. If using a labile protecting group later, switch to TFA, but HCl is generally superior for suppressing C-F cleavage.
Q: The reaction yields a mixture of cis and trans isomers.
-
Diagnostic: Catalyst face selectivity.
-
Fix: Heterogeneous hydrogenation generally delivers the all-cis isomer because the hydrogen adds from the metal surface to the least hindered face. If you see trans, it suggests isomerization after reduction (via imine intermediates). Increase H₂ pressure to speed up the reduction of the intermediate imine.
Q: My product yield is low, but no starting material remains.
-
Diagnostic: Volatility loss.
-
Fix: Fluorinated piperidines (especially low MW ones) sublime easily. Do not evaporate the solvent to dryness before protection. Add Boc₂O and base (Et₃N) directly to the crude hydrogenation mixture (after venting H₂) to trap the amine in situ.
Visual Workflow: The Acid-Protection Strategy
Caption: Acidification prevents the metal catalyst from inserting into the C-F bond, favoring ring saturation.
Module 2: Functionalization (Nucleophilic Fluorination)
Best for: Installing fluorine onto existing chiral piperidine scaffolds (e.g., from hydroxy-piperidines). Core Challenge: Preventing Aziridinium-mediated rearrangement and controlling inversion vs. retention.
The Protocol: DAST/Deoxo-Fluor Deoxygenation
The Mechanism: Reagents like DAST (Diethylaminosulfur trifluoride) activate alcohols to form a leaving group. However, the nitrogen lone pair in piperidines is a powerful internal nucleophile. It can displace the leaving group to form a bicyclic aziridinium ion , leading to ring contraction (pyrrolidines) or expansion (azepanes).
Standard Operating Procedure (SOP-F2)
| Parameter | Condition | Rationale |
| Reagent | DAST or Deoxo-Fluor | Deoxo-Fluor is safer (higher decomp temp) but DAST is often more reactive. |
| N-Protection | Tosyl (Ts), Triflyl (Tf), or Cbz | MANDATORY. Carbamates (Boc) are often too weak to prevent NGP. Sulfonamides are best. |
| Temperature | -78°C | Low temp prevents elimination (alkene formation). |
| Solvent | DCM or THF | Non-nucleophilic anhydrous solvents. |
Troubleshooting Guide (Q&A)
Q: I treated N-Boc-3-hydroxypiperidine with DAST and got a ring-contracted product.
-
Diagnostic: Aziridinium rearrangement (Neighboring Group Participation).
-
Fix: The Boc group is not electron-withdrawing enough to kill the nucleophilicity of the nitrogen completely. Switch the protecting group to Tosyl (Ts) or Nosyl (Ns) . The sulfonyl group pulls sufficient electron density to prevent the nitrogen from attacking the C3 position.
Q: I am getting the alkene (elimination product) instead of the fluoride.
-
Diagnostic: Basic conditions or high temperature.[3]
-
Fix:
-
Ensure the reaction is kept at -78°C during addition.
-
DAST can contain free amine impurities. Use fresh reagent or "Deoxo-Fluor" which is less prone to elimination.
-
If the substrate is prone to elimination, consider PhenoFluor as a milder alternative.
-
Q: The reaction resulted in retention of configuration, but I expected inversion.
-
Diagnostic: Double inversion via NGP.
-
Mechanism: The nitrogen attacks the activated alcohol (Inversion 1: Aziridinium formation), then fluoride attacks the aziridinium (Inversion 2: Ring opening). Net result = Retention.[1]
-
Fix: Again, use a stronger Electron Withdrawing Group (EWG) on the Nitrogen.
Visual Workflow: The Aziridinium Trap
Caption: Strong N-protection (e.g., Tosyl) is required to bypass the aziridinium rearrangement pathway.
Module 3: Stereochemical Analysis
Q: How do I distinguish cis-3-fluoro from trans-3-fluoro isomers?
-
Technique: ¹⁹F-NMR and Coupling Constants.
-
The Rule:
-
Axial Fluorine: Large vicinal coupling (
Hz) due to anti-periplanar geometry with axial protons. -
Equatorial Fluorine: Smaller vicinal coupling (
Hz).
-
-
Advanced: Use HOESY (Heteronuclear Overhauser Effect Spectroscopy).[4] It detects through-space interactions between ¹H and ¹⁹F. If F shows an NOE with the axial protons on C5, it confirms the axial orientation.
References
-
Wilsdorf, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Key citation for the Acid-Mediated Hydrogen
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
- Authoritative source on the gauche effect and stereoelectronic influences.
-
Champagne, P. A., et al. (2015). Developments in the synthesis of monofluorinated heterocycles. Chemical Reviews.
- Comprehensive review covering DAST rearrangements and NGP.
-
Nyffeler, P. T., et al. (2002). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie Int. Ed.
- Background on electrophilic fluorination altern
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of chromatographic purification of polar fluorinated amines
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PFA-PUR-001 Topic: Overcoming Tailing, Selectivity, and Yield Issues in Fluorinated Amine Chromatography
Introduction: The "Invisible" Challenge
Welcome to the Advanced Purification Support Center. You are likely here because your polar fluorinated amines are behaving poorly on standard silica: they streak (tailing), co-elute with impurities, or vanish during concentration.
The Mechanistic Conflict:
-
The Silanol Trap: Fluorinated amines are often basic. Standard silica gel (
) acts as a cation exchanger, retaining your amine via strong ionic interactions rather than the desired partition mechanism. This causes peak tailing.[1] -
The Fluorine Dipole: The high electronegativity of fluorine creates unique dipoles and "fluorous" character that standard C18 phases often fail to recognize, leading to poor selectivity between isomers.
-
Volatility: Many small fluorinated amines have high vapor pressures. If you rotovap the free base, you lose the product.
This guide provides the protocols to solve these specific failure modes.
Module 1: Solving Peak Tailing (Normal Phase)
The Issue
"My compound elutes as a shark-fin peak over 20 column volumes."
The Solution: Competitive Inhibition
You must block the acidic silanols on the silica surface. While adding 1% Triethylamine (TEA) is common, it is often insufficient for highly polar fluorinated amines.
Protocol A: The "Ammonia Flood" Conditioning Method
Use this when standard TEA modification fails.
-
Equilibration: Do not just add modifier to the mobile phase. You must condition the column surface before the run.
-
The Slurry: For flash chromatography, slurry your silica in a solution of 90:10 DCM:MeOH containing 1% Ammonium Hydroxide (28% aq) .
-
Why: Ammonia is a smaller, more aggressive base than TEA and effectively neutralizes the deepest silanol pores.
-
-
The Mobile Phase: Run your gradient using DCM/MeOH with 1% TEA or 1% NH4OH .
-
Note: If using NH4OH in the mobile phase, ensure miscibility. A small amount of MeOH is required in the "A" solvent (DCM) to prevent phase separation.
-
Alternative: Amine-Functionalized Silica
If the "Ammonia Flood" is too messy or interferes with detection, switch to Amine-Functionalized Silica .[2]
-
Mechanism: The surface is already basic. It repels the amine analyte, forcing it to interact only via polarity/solubility, resulting in sharp peaks without mobile phase modifiers [1].
Module 2: Improving Selectivity (Reversed Phase)
The Issue
"My fluorinated isomers co-elute on C18."
The Solution: The Fluorine-Fluorine Interaction
Standard C18 interacts via hydrophobicity. Fluorinated compounds often have similar hydrophobicities but distinct electronic shapes. You need a stationary phase that "sees" electron deficiency.
Recommendation: Pentafluorophenyl (PFP) Phases
PFP phases are superior to C18 for fluorinated amines due to three distinct interaction mechanisms:
- Interactions: The electron-deficient PFP ring interacts with electron-rich regions of your analyte.
-
Dipole-Dipole: Strong interaction with the C-F dipoles in your amine.
-
Shape Selectivity: PFP is rigid and can discriminate between positional isomers (e.g., 2-fluoro vs. 4-fluoro aniline derivatives) [2, 3].
Protocol B: The PFP Screening Gradient
-
Column: PFP (Propyl-Pentafluorophenyl core-shell preferred).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).
-
Mobile Phase B: Methanol (MeOH).
-
Why MeOH? Acetonitrile (ACN) can suppress the
interactions essential for PFP selectivity. MeOH allows these steric/electronic mechanisms to dominate [4].
-
Module 3: Workflow Decision Logic
Use the following logic gate to determine your purification strategy.
Caption: Decision matrix for selecting stationary phases and handling volatility risks for fluorinated amines.
Module 4: Troubleshooting & FAQs
Q1: I purified my amine, but the yield is 20%. Where did it go?
A: If your fluorinated amine has a molecular weight < 200 g/mol , you likely pumped it into your rotovap trap.
-
The Fix: Never evaporate the free base to dryness.
-
Collect fractions.
-
Add 1.1 equivalents of HCl (in Dioxane or Ether) to the combined fractions.
-
Evaporate the solvent.[1] The resulting hydrochloride salt is non-volatile and stable [5].
-
Q2: My compound is invisible. It has no UV absorbance.
A: Fluorinated alkyl amines often lack chromophores (conjugated systems).
-
The Fix:
-
ELSD (Evaporative Light Scattering Detector): Universal detection. Requires volatile buffers (Formic acid, TFA, Ammonium Acetate).
-
Derivatization: React a small aliquot of your fractions with ninhydrin (for primary amines) on a TLC plate to visualize location.
-
MS Detection: If available, Mass Spec is the gold standard. Watch for the specific mass defect of fluorine.
-
Q3: Can I use C18 for basic amines?
A: Yes, but pH is critical.
-
Low pH (Formic Acid): The amine is protonated (
). It becomes highly polar and elutes near the void volume (no retention). -
High pH (Ammonium Bicarbonate, pH 10): The amine is neutral (
). It retains well on C18. Ensure your C18 column is rated for High pH (e.g., Hybrid Silica or Polymer-based) [1, 6].
Summary of Key Data
| Parameter | Standard Silica | Amine-Functionalized Silica | PFP (Pentafluorophenyl) |
| Primary Mechanism | Polar Adsorption | Polar Partition | |
| Best For | Crude cleanup | Acid-sensitive amines | Fluorinated isomers |
| Required Modifier | 1-2% TEA or NH4OH | None (usually) | None or 0.1% Formic Acid |
| Peak Shape | Often Tailing | Sharp | Sharp |
| Loading Capacity | High | Moderate | Low (Analytical/Semi-Prep) |
References
-
Teledyne ISCO. (2012).[1][3] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds.[1] Application Note AN87. Link
-
Sigma-Aldrich (Merck). Ascentis Express F5 (Pentafluorophenyl) Column Specifications and Applications.Link
-
Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity.Link
-
Jiang, Z. X., et al. (2014).[4] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.[5][6] Link
-
Canadian Science Publishing. (2024). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes.Link
-
Biotage. (2023). Is there an easy way to purify organic amines? Flash Purification Blog. Link
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. reddit.com [reddit.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst loading for hydrogenation of fluoropyridines
The following guide serves as a specialized Technical Support Center for researchers optimizing the hydrogenation of fluoropyridines. It moves beyond generic advice to address the specific mechanistic conflicts inherent in this transformation: the competition between ring saturation (desired) and hydrodefluorination (side reaction), complicated by catalyst poisoning from the pyridine nitrogen.
Topic: Optimizing Catalyst Loading & Reaction Selectivity Status: Active Support Audience: Process Chemists & Medicinal Chemists
Core Technical Briefing: The "Selectivity Cliff"
Before optimizing loading, you must understand why this reaction fails. You are balancing on a "selectivity cliff" between two competing mechanisms:
-
The Poisoning Trap (Reaction Stalls): The basic nitrogen of the pyridine ring coordinates strongly to the metal surface (
-donation), blocking active sites. This effectively poisons the catalyst, requiring higher loadings to achieve conversion. -
The Defluorination Trap (Side Reaction): To overcome poisoning, researchers often increase temperature or catalyst loading. However, electron-rich metals (especially Palladium) facilitate the oxidative addition of the C-F bond, leading to hydrodefluorination (HDF).
The Solution: You cannot optimize loading in isolation. You must optimize the Metal-Acid-Loading triad. The addition of a Brønsted acid is mandatory to protonate the nitrogen, preventing poisoning and allowing for lower catalyst loadings with higher turnover frequencies (TOF).
Catalyst Selection & Loading Matrix
Do not default to Pd/C. It is the most aggressive towards C-F bonds. Use this matrix to select your starting point.
| Catalyst System | C-F Retention | Activity | Recommended Loading (Metal basis) | Best Application |
| Rh/C (5%) | High | High | 2–5 mol% | First Choice. Best balance of ring reduction vs. C-F preservation. |
| PtO₂ (Adams') | Moderate | Moderate | 1–3 mol% | Good for 2-fluoropyridines; requires acidic solvent (AcOH). |
| Pd/C (10%) | Low | Very High | 5–10 mol% | Avoid unless F is at a stable position (e.g., -CF3) or defluorination is desired. |
| Ru/C (5%) | High | Low | 5–10 mol% | Specialized cases; often requires high pressure (>50 bar). |
Optimization Workflow (Visualized)
The following diagram outlines the logical decision tree for optimizing your reaction conditions based on observed results.
Figure 1: Decision tree for optimizing fluoropyridine hydrogenation, prioritizing acid modulation over catalyst loading.
Troubleshooting Guides & FAQs
Scenario A: The "Disappearing Fluorine" Mystery
User Report: "I used 10% Pd/C to hydrogenate 3-fluoropyridine. I got full conversion, but the product is piperidine, not 3-fluoropiperidine."
Diagnosis: Palladium is an excellent catalyst for hydrodefluorination (HDF). It inserts into the C-F bond via oxidative addition, especially in electron-deficient rings. Corrective Protocol:
-
Switch Metal: Immediately switch to 5% Rh/C or 5% Rh/Al₂O₃ . Rhodium has a much higher barrier for C-F oxidative addition.
-
Lower Temperature: HDF has a higher activation energy than ring hydrogenation. Run the reaction at Room Temperature (20-25°C) . Do not heat.
-
Check Solvent: Avoid basic conditions. Ensure the reaction mixture is acidic (e.g., 1.0–1.5 equivalents of HCl or H₂SO₄ relative to substrate).
Scenario B: The "Stalled Reaction"
User Report: "My reaction stops at 30% conversion. I added more catalyst (up to 20 wt%), but it barely moved."
Diagnosis: You are experiencing product inhibition or substrate poisoning . The piperidine product is a stronger base than the pyridine starting material. It binds to the metal surface, shutting down the cycle. Adding more catalyst just provides more surface area to be poisoned. Corrective Protocol:
-
Do NOT add more catalyst.
-
Increase Acid Stoichiometry: Ensure you have enough acid to fully protonate the product. Use 1.1 to 2.0 equivalents of strong acid (HCl in MeOH is standard). The protonated piperidinium salt cannot coordinate to the metal.
-
Increase Pressure: Increase H₂ pressure to 20–50 bar. This increases the concentration of surface hydrides, helping to displace the inhibiting amine.
Scenario C: Catalyst Loading Optimization
User Report: "I need to scale up. How do I determine the minimum effective catalyst loading?"
Diagnosis: In batch hydrogenation, loading is often defined by the Substrate-to-Catalyst (S/C) ratio . Optimization Steps:
-
Start Low: Begin with S/C = 500:1 to 1000:1 (approx 0.5 - 1.0 mol% metal).
-
Monitor Kinetics: If the reaction is slow but steady, increase Pressure or Agitation (mass transfer), not loading.
-
End-of-Reaction Check: If the reaction dies at 90%, it is likely catalyst deactivation. In this specific case, a "spike" of fresh catalyst (10% of original amount) is more effective than starting with a massive initial load.
Standardized Experimental Protocol
Objective: Hydrogenation of 3-Fluoropyridine to 3-Fluoropiperidine Hydrochloride.
-
Preparation: In a high-pressure autoclave (Hastelloy or glass-lined), charge 3-fluoropyridine (1.0 equiv).
-
Solvent System: Add Methanol (concentration 0.5 M).
-
Additive (Critical): Add concentrated HCl (1.1 equiv) dropwise. Note: Exothermic. Allow to cool.
-
Catalyst: Add 5% Rh/C (wet, Degussa type or similar).
-
Loading: 2 mol% Rh (approx. 4 wt% of catalyst relative to substrate weight).
-
-
Reaction:
-
Purge with N₂ (3x) and H₂ (3x).
-
Pressurize to 10 bar H₂ .
-
Stir vigorously (>800 rpm) at 25°C .
-
-
Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate to obtain the hydrochloride salt.
Mechanistic Visualization: Acid Protection
Why is acid non-negotiable? The diagram below illustrates the protection mechanism.
Figure 2: Mechanism of acid promotion. Protonation prevents the nitrogen lone pair from binding to and poisoning the metal surface.
References
-
Glorius, F. et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Sustainability. Link
-
Maegawa, T. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link
-
Studer, A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[1] Link
-
Hegedűs, L. et al. (2022).[2][3] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering. Link
-
BenchChem Technical Support. (2025). Preventing Defluorination in Reactions with Fluoropyridines. Link
Sources
Resolving complex NMR spectra of fluorinated piperidine derivatives
Current Status: Operational Topic: Resolving Complex Spectra of Fluorinated Piperidine Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Spy Atom" Paradox
Welcome to the technical support hub for fluorinated heterocycles. You are likely here because your piperidine spectrum looks like a "lawn" of uninterpretable multiplets, or your carbon signals have vanished into the baseline.
Fluorine-19 (
This guide treats your spectral problems as "Technical Tickets." Select the ticket below that matches your issue.
Ticket #001: "My Proton Spectrum is a Forest of Multiplets"
Symptom:
Your
Root Cause: Heteronuclear
Diagnostic Protocol
Step 1: Run a
-
Command (Bruker): cpdprg2 = 'garp', o2p centered on F signal.
-
Result: If the multiplets collapse into standard aliphatic patterns, the complexity is purely due to
coupling.
Step 2: Analyze Coupling Constants (
Reference Data: Coupling Constants in Piperidines
| Interaction Type | Relation | Typical | Structural Insight |
| Geminal | 45 – 50 Hz | Direct attachment (same carbon). | |
| Vicinal (Axial-Axial) | 25 – 35 Hz | Indicates F is axial (anti-periplanar to H). | |
| Vicinal (Axial-Equatorial) | 2 – 6 Hz | Indicates F is equatorial (gauche to H). | |
| Long Range | 1 – 3 Hz | "W-coupling" (often seen in rigid rings). |
Technical Note: The large difference between
andis the gold standard for determining stereochemistry without 2D NOE experiments. This follows a Karplus-type relationship specific to fluorine [1, 2].
Ticket #002: "My Carbon Signals are Missing or Low Intensity"
Symptom:
In the
Root Cause: C-F Splitting and Relaxation Dynamics
-
Splitting:
splits signals into doublets ( ), triplets ( ), or quartets ( ). This splits the signal intensity (e.g., a doublet has 50% intensity per peak compared to a singlet). -
Relaxation: Fluorinated carbons often have longer
relaxation times and no NOE enhancement from protons (if fully substituted), reducing signal-to-noise ratio.
Troubleshooting Workflow
-
Optimize
(Relaxation Delay): Increase to 3–5 seconds to allow full relaxation of quaternary fluorinated carbons. -
Look for the Splitting Pattern: Do not look for singlets. Look for the specific splitting patterns defined below.
Carbon-Fluorine Coupling Table:
| Carbon Position | Coupling | Pattern | |
| Alpha ( | Doublet ( | 160 – 250 Hz | |
| Beta ( | Doublet ( | 18 – 25 Hz | |
| Gamma ( | Doublet ( | 4 – 10 Hz |
Pro Tip: If you have a
group, the-carbon will be a quartet with Hz. This is often mistaken for baseline noise due to the massive splitting width [3].
Ticket #003: "Peaks are Broad or Doubled (Rotamers & Ring Flips)"
Symptom: Peaks appear "fat" or are split into two unequal sets (e.g., a 60:40 ratio). The spectrum looks like a mixture, but LCMS confirms purity.
Root Cause: Conformational Dynamics
Fluorinated piperidines, especially
-
Restricted Amide Rotation: The N-C(O) bond rotates slowly on the NMR timescale.
-
Ring Inversion: The piperidine chair flips. Fluorine substituents can raise the energy barrier for this flip due to steric bulk or the "gauche effect" [4].
Resolution Protocol: Variable Temperature (VT) NMR
Do not attempt to integrate broad peaks. You must push the system to the Fast Exchange Limit (high temp) or Slow Exchange Limit (low temp).
Figure 1: Decision tree for managing dynamic broadening in piperidine spectra.
Protocol:
-
Heat it up: Run the experiment at 50°C (323 K) or 75°C (348 K).
-
Observation: If peaks sharpen and merge, you have rotamers. Report the chemical shifts from the high-temperature spectrum.
-
Caution: Ensure your solvent (e.g., DMSO-
, Toluene- ) can withstand the temperature. Avoid CDCl above 50°C (boiling point risk).
Ticket #004: "Is the Fluorine Axial or Equatorial?"
Symptom: You have a 3-fluoro or 4-fluoropiperidine and need to determine the exact stereochemistry.
Root Cause: Stereochemical Ambiguity In piperidines, the fluorine atom can adopt an axial or equatorial position.[2] This preference is dictated by the interplay of steric strain (A-value) and electronic effects (dipole-dipole or hyperconjugation).
The Solution: HOESY and -Analysis
While
Method 1: The
-
Measure the width of the geminal proton signal (H-C-F).
-
Wide multiplet (
Hz width): H is likely axial (coupling to adjacent axial H), meaning Fluorine is Equatorial .[3] -
Narrow multiplet (
Hz width): H is likely equatorial, meaning Fluorine is Axial .[3]
Method 2: The HOESY Experiment (Definitive)
This 2D experiment correlates
Figure 2: Interpreting HOESY data for stereochemical assignment.
HOESY Setup Protocol:
-
Probe: Requires an H-F or H-C-N-F probe (capable of tuning H and F simultaneously).
-
Mixing Time: Set to 300–500 ms (fluorine relaxation is slower than protons).
-
Analysis: Look for "spots" connecting the F signal to protons on non-adjacent carbons (e.g., F on C3 seeing H on C5). This proves the 1,3-diaxial relationship [5].
References
-
Thibaudeau, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Link
-
Espinosa, J. F. (2013).[5] Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. Journal of Organic Chemistry. Link
-
Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Link
-
Kugler, M., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal (via NCBI). Link
-
Dewis, L., et al. (2019). Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve microsomal stability of piperidine-based compounds
Technical Support Center: Piperidine Microsomal Stability
Welcome. You are accessing the technical guide for optimizing the metabolic stability of piperidine-based pharmacophores. As a Senior Application Scientist, I have structured this resource to address the "Piperidine Paradox": while the piperidine ring is the most prevalent saturated N-heterocycle in FDA-approved drugs, it is notoriously prone to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.
This guide moves beyond basic textbook definitions. We will diagnose the specific metabolic "soft spots" of your molecule, implement high-impact structural modifications (SAR), and validate these changes with robust assay protocols.
Module 1: Diagnostic & Triage
"My compound vanishes in liver microsomes. Where is it going?"
Before synthesizing new analogs, you must confirm the mechanism of clearance. In 80% of piperidine cases, the instability is driven by CYP-mediated
The Mechanism of Failure
The nitrogen lone pair stabilizes the formation of a radical cation, facilitating proton abstraction at the adjacent carbon (
Figure 1: The Piperidine Oxidation Pathway
This diagram illustrates the critical failure mode: the CYP450 attack on the
Caption: Mechanism of CYP-mediated N-dealkylation.[1] The
Diagnostic Q&A
Q: How do I confirm if the
Q: My compound has high intrinsic clearance (
Module 2: Structural Modification Strategies (The "Fix")
"I know the soft spot. How do I block it without killing potency?"
Once the
Tier 1: Electronic Modulation (The Fluorine Scan)
Fluorine is the gold standard for piperidine optimization. It exerts a strong electron-withdrawing effect (inductive effect,
-
Mechanism: Lowering the pKa of the piperidine nitrogen reduces the energy of the transition state for single-electron transfer (SET) to the CYP heme.
-
Tactical Advantage: Fluorine at the C-3 or C-4 position often maintains potency while drastically improving metabolic stability.
Q: Does the stereochemistry of the Fluorine matter? A: Yes. An axial fluorine is often superior to equatorial. In the axial position, the C-F bond is anti-parallel to the N-H bond (or N-Lone Pair), creating a dipole effect that maximally suppresses the basicity (pKa) of the nitrogen [1].
Tier 2: Steric Blocking
If electronic modulation fails, physically block the enzyme's access to the
- -Methylation: Add methyl groups at C-2 or C-6. Warning: This often introduces chirality and can impose severe steric penalties on target binding.
-
Spiro-cycles: Converting the piperidine into a spiro-cycle (e.g., 2-azaspiro[3.3]heptane) changes the vector of the lone pair and sterically hinders the CYP approach.
Tier 3: Scaffold Hopping
If the piperidine ring itself is unsalvageable, switch to a bioisostere.
-
Bridged Systems: 8-azabicyclo[3.2.1]octane (bridged piperidine) locks the conformation and protects the
-carbons. -
Morpholine: The oxygen atom reduces the basicity of the nitrogen and removes one set of labile
-protons.
Data Summary: Modification Impact Table
| Modification Strategy | Target Effect | Impact on pKa | Metabolic Stability Impact | Risk Factor |
| 4-Fluorine (Axial) | Electronic Deactivation | Lowers (~1-2 units) | High (Reduces oxidation potential) | Low (Small steric footprint) |
| Kinetic Isotope Effect | Neutral | Moderate (Slows C-H bond breaking) | Very Low (Bio-neutral) | |
| Steric Hindrance | Variable | High (Blocks enzyme access) | High (Potency loss) | |
| Spiro-cyclization | Conformational Lock | Variable | Very High | Moderate (Synthetic complexity) |
Module 3: Assay Optimization & Protocols
"My data looks noisy. Is it the compound or the assay?"
A poor microsomal stability assay can generate false positives. Follow this self-validating protocol to ensure data integrity.
Standard Operating Procedure (SOP): Microsomal Stability
Reagents:
-
Liver Microsomes (Human/Rat/Mouse): 20 mg/mL stock.
-
NADPH Regenerating System (or 10 mM NADPH solution).
-
Phosphate Buffer (100 mM, pH 7.4).[2]
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[2][3]
Workflow Diagram
Caption: Step-by-step workflow for the microsomal stability assay.
Troubleshooting FAQs
Q: My compound shows 0% degradation, but in vivo clearance is high. Why? A: You are likely facing non-CYP clearance . Microsomes only contain Phase I enzymes (CYP/FMO). They lack cytosolic enzymes (Aldehyde Oxidase) and Phase II enzymes (UGTs, unless supplemented with UDPGA).
-
Fix: Test stability in Hepatocytes or S9 fraction to capture the full metabolic picture.
Q: The
-
Fix: Calculate
(unbound intrinsic clearance) rather than just . Use a lower protein concentration (0.5 mg/mL) to minimize binding artifacts [2].
Q: Should I use NADPH or an NADPH regenerating system? A: For incubations longer than 20 minutes, use a regenerating system (Glucose-6-phosphate + G6P-Dehydrogenase). NADPH degrades thermally at 37°C; if it runs out, metabolism stops artificially, giving you a false "stable" reading.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
Sources
- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Validation & Comparative
Comparative Guide: (3,3-Difluoropiperidin-4-yl)methanol vs. (4,4-Difluoropiperidin-3-yl)methanol
Executive Summary: The Fluorine Scan Decision Matrix
In the optimization of piperidine-based pharmacophores, the strategic placement of a gem-difluoro motif is a high-leverage tactic to modulate basicity (pKa), metabolic stability, and conformational bias without significantly altering steric bulk.[1]
This guide compares two specific regioisomers: (3,3-Difluoropiperidin-4-yl)methanol (Compound A) and (4,4-Difluoropiperidin-3-yl)methanol (Compound B) .
-
Select Compound A (3,3-DFP-4-M) when: You need to significantly lower the basicity of the piperidine nitrogen (by ~2–3 log units) to improve membrane permeability or reduce hERG liability, or when you require a twisted chair conformation to induce selectivity.[1]
-
Select Compound B (4,4-DFP-3-M) when: You need a closer isostere to the parent piperidine with only mild pKa modulation (~1 log unit), or when the primary metabolic soft spot is the C4 position (remote oxidation).[1]
Physicochemical Profiling & Mechanistic SAR
The introduction of fluorine atoms elicits profound electronic and steric changes.[1] The table below summarizes the divergent properties of these two scaffolds.
Comparative Data Table
| Feature | This compound | (4,4-Difluoropiperidin-3-yl)methanol |
| F-Position relative to N | ||
| Est. pKa (Piperidine NH) | 8.0 – 8.5 (Significant Drop) | 9.5 – 10.0 (Moderate Drop) |
| Inductive Effect | Strong | Weaker effect due to distance.[1] |
| Conformational Bias | Distorted Chair (Dipole minimization). | Standard Chair (Closer to parent). |
| Metabolic Blockade | Blocks C3; Deactivates C2 ( | Blocks C4 (Remote oxidation). |
| Lipophilicity (LogD) | Higher at pH 7.4 (due to higher % neutral species). | Lower at pH 7.4 (more ionized). |
Deep Dive: The pKa & Permeability Trade-off
The 3,3-Difluoro Effect (Compound A):
The fluorine atoms at C3 are
-
Result: A pKa drop from ~11 (parent piperidine) to ~8.5.
-
Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state.[1] This directly correlates to improved passive permeability and blood-brain barrier (BBB) penetration.
The 4,4-Difluoro Effect (Compound B):
The fluorines at C4 are
-
Result: A pKa drop to ~9.8.[1]
-
Impact: The molecule remains predominantly protonated at pH 7.[1]4. This is beneficial if a cation-pi interaction in the binding pocket is critical for potency, but it may limit passive diffusion compared to the 3,3-isomer.[1]
Structural Biology: Conformational Control[1]
The "Fluorine Gauche Effect" dictates that C-F bonds prefer to be gauche to adjacent electron-rich orbitals to minimize
-
Compound A (3,3-DFP): The dipole moments of the C-F bonds at C3 strongly interact with the nitrogen lone pair.[1] To minimize dipole-dipole repulsion, the ring often adopts a twisted conformation.[1] This can be exploited to "lock" a ligand into a bioactive conformation that fits a narrow sub-pocket, potentially improving selectivity (e.g., D4 vs D2 receptor selectivity).[1]
-
Compound B (4,4-DFP): Lacking the proximal interaction with the nitrogen, this isomer retains a more classic chair conformation.[1] It is the safer "drop-in" replacement for a piperidine ring if you wish to block metabolism without altering shape.
Decision Logic Visualization
The following diagram illustrates the decision pathway for selecting between these two scaffolds based on ADME/Tox liabilities.
Caption: Strategic selection logic based on metabolic liability location and physicochemical requirements (pKa/Permeability).
Real-World Case Study: Dopamine D4 Antagonists
A relevant study in ChemMedChem (2025) explored 3,3- vs 4,4-difluoropiperidine scaffolds for Dopamine D4 receptor antagonists.[1][2]
-
The Challenge: The initial leads had high lipophilicity and poor metabolic stability.[1]
-
The Experiment: Researchers synthesized matched pairs of 3,3- and 4,4-difluoro analogs.[1][2]
-
The Outcome:
-
The 4,4-difluoro series (analogous to Compound B) demonstrated superior potency and CNS Multi-Parameter Optimization (MPO) scores in this specific context.[1][2][3][4]
-
Why? The 3,3-series lowered the pKa too much for this specific target (D4 receptors often require a basic amine for an aspartate salt bridge).[1] The 4,4-series maintained enough basicity for binding while improving metabolic stability at the C4 position.[1]
-
-
Lesson: While 3,3-substitution improves permeability, ensure your target tolerates the loss of the basic amine interaction.[1]
Experimental Protocols
To validate these properties in your own series, use the following self-validating protocols.
Protocol A: Potentiometric pKa Determination
Use this to confirm the inductive effect of the fluorine substitution.[1]
-
Preparation: Dissolve 5 mg of the specific difluoropiperidine alcohol in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).
-
Acidification: Add 0.1 M HCl to lower the pH to ~2.0.
-
Titration: Titrate with 0.1 M KOH standardized solution under nitrogen atmosphere at 25°C using an autotitrator (e.g., Sirius T3).
-
Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point.[1]
-
Validation: Run a standard piperidine control (Lit pKa ~11.22). The 3,3-isomer should show a shift of >2.0 units; the 4,4-isomer a shift of <1.5 units.[1]
Protocol B: Chromatographic LogD (Lipophilicity)
More accurate than Shake-Flask for fluorinated amines.
-
Column: Use a C18 reverse-phase column with a known hydrophobicity index (e.g., ODS).
-
Mobile Phase: Phosphate buffer (pH 7.4) and Methanol gradient.
-
Standards: Inject a calibration set of amines with known LogD values (e.g., benzylamine, propranolol).
-
Measurement: Inject Compound A and Compound B. Measure retention time (
). -
Calculation: Calculate the capacity factor
. Correlate to LogD using the calibration curve.[1] -
Expectation: Compound A (3,3-DFP) should show a higher LogD at pH 7.4 than Compound B, despite having the same molecular formula, because a higher percentage of Compound A is neutral at this pH.[1]
Synthetic Accessibility Workflow
Both compounds are accessible, but the 3,3-isomer often requires more complex ring construction if not buying the building block.[1]
Caption: General synthetic flow. Note that 3,3-isomers are often made via ring expansion or de novo synthesis (e.g., from fluorinated acrylates) to avoid regio-selectivity issues.[1]
References
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025.[2]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020.[1]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 2020.[1] [1]
-
Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[1][5]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Biological & Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Piperidines
Executive Summary: The "Fluorine Scan" in Lead Optimization
The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved drugs. However, the native piperidine scaffold often suffers from high basicity (pKa ~11.2), leading to poor membrane permeability and high affinity for the hERG potassium channel (cardiotoxicity risk).
Strategic fluorination is not merely about blocking metabolic "soft spots"; it is a tool for physicochemical tuning . Replacing hydrogen with fluorine (
Physicochemical Modulation: The Root of Biological Difference
The biological divergence between fluorinated and non-fluorinated piperidines stems from two fundamental changes: Basicity Attenuation and Lipophilicity Shifts .
The Basicity Shift (pKa Modulation)
The high electronegativity of fluorine (
Why this matters:
-
Permeability: A lower pKa increases the fraction of the neutral species present at physiological pH (7.4), enhancing passive membrane diffusion.
-
hERG Safety: The hERG channel contains aromatic residues (Tyr652, Phe656) that engage in cation-
interactions with basic amines. Reducing basicity weakens this interaction, often reducing cardiotoxicity.
Table 1: Comparative pKa Shifts in Piperidine Scaffolds
| Scaffold Variant | Structure Description | Approx. pKa | Biological Implication | |
| Piperidine (Native) | Unsubstituted | ~11.2 | - | Highly ionized at pH 7.4; High hERG risk. |
| 3-Fluoropiperidine | Mono-F at C3 | ~9.4 | -1.8 | Improved permeability; Moderate basicity reduction. |
| 3,3-Difluoropiperidine | Gem-F at C3 | ~8.5 | -2.7 | Significant neutral fraction at pH 7.4; Reduced hERG affinity. |
| 4-Fluoropiperidine | Mono-F at C4 | ~10.8 | -0.4 | Minimal effect due to distance from Nitrogen. |
| 4,4-Difluoropiperidine | Gem-F at C4 | ~10.0 | -1.2 | Moderate effect; useful if C3 substitution is sterically barred. |
Conformational Locking (The Gauche Effect)
Unlike hydrogen, fluorine introduces stereoelectronic effects that rigidify the ring.
-
Native Piperidine: Exists in a chair conformation where substituents generally prefer the equatorial position to avoid 1,3-diaxial strain.
-
3-Fluoropiperidine: Often exhibits an unexpected preference for the axial conformation.[1][2] This is due to the gauche effect (hyperconjugation between
and ) and favorable charge-dipole interactions between the C-F bond and the protonated nitrogen.
Insight: If your protein binding pocket requires a specific vector, fluorination can "pre-organize" the ligand, reducing the entropic penalty of binding. Conversely, if the lock is in the wrong geometry, potency will plummet.
Visualizing the Mechanism
The following diagram illustrates the decision logic when employing a "Fluorine Scan" to solve specific DMPK issues.
Figure 1: Decision logic for applying fluorination to piperidine scaffolds to resolve specific liability issues.
Metabolic Stability Comparison
The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), making it resistant to homolytic cleavage by Cytochrome P450 (CYP) enzymes.
Mechanism of Stabilization
CYP450 metabolism of piperidines typically involves:
- -Carbon Hydroxylation: Oxidation at the carbon adjacent to the nitrogen.
-
Ring Opening/N-Dealkylation: The resulting carbinolamine is unstable and collapses.
Comparison:
-
Non-Fluorinated: The
-carbons (C2/C6) are highly susceptible to CYP-mediated hydrogen abstraction. -
Fluorinated: Placing Fluorine at C2/C6 directly blocks this abstraction. However, even distal fluorination (C3/C4) protects the ring by deactivating the entire spin system electronically, making the remaining C-H bonds less electron-rich and harder to oxidize.
Experimental Data Trends
In a typical microsomal stability assay (Human Liver Microsomes - HLM):
-
Native Piperidine Analog:
min (High Clearance). -
Fluorinated Analog:
min (Low/Moderate Clearance). -
Note: Fluorination can sometimes increase lipophilicity (
), which might theoretically increase non-specific binding, but the metabolic blockade usually dominates the net effect.
Experimental Protocols
To validate these effects in your own lead series, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life shift (
-
Preparation:
-
Prepare 10 mM DMSO stocks of the Piperidine and F-Piperidine analogs.
-
Thaw Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.
-
Pre-incubation: 5 min at 37°C.
-
Start: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot
vs. time. Slope = elimination rate constant. - .
-
Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative control (e.g., Warfarin) must show stability.
-
Protocol B: Potentiometric pKa Determination
Objective: Accurately measure the basicity shift. Note: Computational predictions often fail for specific F-piperidine conformers; experimental validation is required.
-
Setup: Use a micro-titration apparatus (e.g., Sirius T3).
-
Sample: Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).
-
Titration:
-
Perform acid-base titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Perform under inert gas (
or Argon) to prevent absorption.
-
-
Data Analysis:
-
Use the Bjerrum plot method to identify the inflection point representing the pKa of the piperidine nitrogen.
-
Contrast: Expect the non-fluorinated analog to titrate near pH 11, while the 3,3-difluoro analog should titrate near pH 8.5.
-
Case Study: Impact on Potency & Selectivity
A notable example of fluorinated piperidine utility is found in the optimization of DPP-4 inhibitors and GPCR ligands .
-
The Challenge: A piperidine-based lead showed good potency but high hERG binding (
). -
The Modification: Introduction of a 3,3-difluoropiperidine moiety.
-
The Outcome:
-
pKa: Dropped from 10.8 to 8.6.
-
hERG: Affinity reduced 30-fold (
) due to reduced cation- interaction. -
Potency: Maintained or slightly improved. The difluoro group occupied a hydrophobic pocket, and the reduced solvation penalty of the less basic amine improved binding enthalpy.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. Link
-
Champagne, P. A., et al. (2015). Stereoelectronically Controlled Cylindrical Conformations of Fluorinated Piperidines. Angewandte Chemie. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
Impact of gem-difluorination on receptor binding affinity
Topic: Impact of gem-Difluorination on Receptor Binding Affinity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads
Executive Summary: Beyond Bioisosterism
In modern medicinal chemistry, the gem-difluoromethylene (
This guide objectively compares the performance of gem-difluorinated ligands against their non-fluorinated (
Mechanistic Comparison: vs. vs.
To rationally apply gem-difluorination, one must understand how it diverges from its alternatives.
| Feature | Methylene ( | Carbonyl ( | gem-Difluoro ( | Impact on Binding |
| Bond Angle | ~109.5° (Tetrahedral) | ~120° (Trigonal) | ~115° (Distorted Tetrahedral) | Widening of the |
| Dipole Moment | ~0 D | ~2.3–2.7 D | ~2.0–2.2 D | |
| Hyperconjugation | Minimal | None | Strong | The "Gauche Effect" forces specific torsion angles, reducing entropic penalty ( |
| Lipophilicity | High | Low | Moderate to High | Increases lipophilicity (LogP) vs |
The "Gauche Effect" Visualization
The defining feature of gem-difluorination in alkyl chains or rings is the preference for the gauche conformation due to hyperconjugation. This pre-organizes the ligand, minimizing the entropy loss when binding to a rigid receptor pocket.
Figure 1: Thermodynamic advantage of gem-difluorination. By pre-paying the entropic cost of folding, the CF2 group improves the free energy of binding (
Comparative Case Studies: Experimental Data
The following datasets illustrate the three primary modes of action: Conformational Locking, Bioisosteric Replacement, and pKa Modulation.
Case A: Conformational Locking in GPCR Agonists (EP4 Receptor)
Context: Development of selective agonists for the Prostaglandin
| Compound | Structure Modification | Selectivity ( | Mechanism | |
| KMN-80 | Parent ( | ~High pM / Low nM | Moderate | Flexible lactam ring. |
| KMN-159 | < 100 pM (5x Potency) | > 50,000-fold | Ring Pucker: |
Analysis: The
Case B: Carbonyl Bioisostere in Protease Inhibitors (HIV-1)
Context: Improving brain penetration of Darunavir analogs without losing potency. Comparison: Bis-tetrahydrofuran (Bis-THF) ligand vs. gem-difluoro-Bis-THF.[3][4]
| Ligand Scaffold | Antiviral | BBB Permeability | Interaction Note | |
| Standard Bis-THF | < 1 nM | ~1–5 nM | Low | H-bonds with backbone Asp29/Asp30. |
| gem-F2-Bis-THF | Picomolar (< 50 pM) | 0.8 nM | High | Orthogonal Dipole: F atoms interact with Gly48 |
Analysis: X-ray crystallography revealed that the fluorine atoms form a specific, non-covalent interaction with the carbonyl oxygen of Gly48. This "orthogonal multipolar interaction" mimics the hydrogen bond network but removes the desolvation penalty associated with polar OH/NH groups, facilitating BBB crossing.
Case C: pKa Modulation in nNOS Inhibitors
Context: Neuronal Nitric Oxide Synthase (nNOS) inhibitors often require cationic tails for potency, leading to poor oral bioavailability. Comparison: Parent amine vs. gem-difluoro amine.
| Compound | Tail Structure | nNOS | eNOS Selectivity | Oral Bioavailability (Rat) |
| Parent | Pyrrolidine (Basic amine) | 30 nM | 2400-fold | < 1% (Too polar/charged) |
| gem-F2 Analog | 36 nM | 3800-fold | 22% |
Analysis: Placing the
Experimental Protocol: Validating the Fluorine Effect
To rigorously attribute binding improvements to the
Step 1: Ligand-Observed 19F-NMR (The "Spy" Assay)
Purpose: Confirm specific binding and measure
-
Probe Selection: Use the gem-difluoro ligand itself as the probe. The two diastereotopic fluorine atoms provide distinct chemical shifts.
-
T2 Relaxation Filter (CPMG):
-
Acquire 1D 19F-NMR of the ligand (50 µM) in buffer.
-
Add target protein (1–5 µM).
-
Apply a CPMG spin-lock (
filter). -
Result: Large molecules (protein-bound ligand) relax faster. A drastic reduction in signal intensity confirms binding.
-
-
Competition (Validation): Titrate a known non-fluorinated high-affinity binder. Recovery of the sharp 19F signal proves the interaction is specific (active site displacement) rather than non-specific aggregation.
Step 2: Surface Plasmon Resonance (SPR) Kinetics
Purpose: Dissect the affinity (
-
Immobilization: Biotinylate the target protein (keep ligand unmodified to avoid F-perturbation).
-
Injection: Inject
parent and analog at 5 concentrations. -
Kinetic Analysis:
-
Hypothesis Check: If the mechanism is conformational pre-organization, you should observe a faster
(less time searching for the fit) or a slower (tighter fit due to shape complementarity). -
Data Interpretation: A pure lipophilic effect usually affects
non-specifically. A structural/conformational effect typically improves residence time ( ).
-
Workflow Diagram: Optimization Logic
Figure 2: Strategic decision tree for deploying gem-difluorination in lead optimization.
References
-
Grygorenko, O. O. et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. Link
-
Caraballo, R. et al. (2019). "Difluoromethylene at the γ-Lactam α-Position Improves 11-Deoxy-8-aza-PGE1 Series EP4 Receptor Binding and Activity: 11-Deoxy-10,10-difluoro-8-aza-PGE1 Analog (KMN-159) as a Potent EP4 Agonist." Journal of Medicinal Chemistry. Link
-
Ghosh, A. K. et al. (2014).[3] "Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation." ChemMedChem. Link
-
Costantino, A. et al. (2025).[6][7] "19F in-cell NMR to investigate protein-ligand interactions in living human cells." Journal of the American Chemical Society.[8] Link
-
Silverman, R. B. et al. (2014). "Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase."[5] Journal of Medicinal Chemistry. Link
Sources
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Difluoromethylene at the γ-Lactam α-Position Improves 11-Deoxy-8-aza-PGE1 Series EP4 Receptor Binding and Activity: 11-Deoxy-10,10-difluoro-8-aza-PGE1 Analog (KMN-159) as a Potent EP4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration: synthesis, X-ray studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]
- 7. Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Integrity of 3,3-Difluoropiperidine Scaffolds: A Comparative Guide to X-Ray Crystallography vs. Solution-State Methods
Executive Summary: The Conformational Challenge
In modern medicinal chemistry, the 3,3-difluoropiperidine moiety has emerged as a critical bioisostere for the piperidine ring. By introducing a gem-difluoro group, researchers can lower the basicity (pKa) of the amine, enhance metabolic stability against oxidative metabolism, and modulate lipophilicity (LogD).
However, this substitution introduces significant conformational complexity. The gauche effect —a stereoelectronic preference for fluorine atoms to adopt a gauche orientation relative to vicinal electron-donating orbitals—can distort the classic chair conformation.
The Problem: Solution-state methods (NMR) often yield time-averaged signals due to rapid ring flipping, obscuring the true bioactive conformation. The Solution: Single-Crystal X-ray Crystallography (SC-XRD) provides the definitive, static snapshot of the 3,3-difluoropiperidine scaffold, resolving the precise chair/twist-boat preference and intermolecular hydrogen bonding networks critical for receptor binding.
This guide compares the performance of SC-XRD against NMR and Computational (DFT) methods, providing actionable protocols for crystallizing these challenging fluorinated salts.
Technical Deep Dive: The "Gauche" Effect & Structural Rigidity
Unlike non-fluorinated piperidines which predominantly exist in a chair conformation driven by steric minimization, 3,3-difluoropiperidine derivatives are heavily influenced by stereoelectronic effects.
Mechanism of Action
The gauche effect arises from hyperconjugation: the donation of electron density from the anti-bonding
-
Result: This interaction stabilizes conformations that might otherwise be sterically disfavored (e.g., axial fluorine orientation).
-
X-ray Insight: Crystallography is the only method that can directly measure the C-C-C-F torsion angles (typically ~60°) and slight bond elongations/contractions indicative of this effect.
Critical Structural Parameters (Benchmarks)
When analyzing your X-ray data, benchmark your refined structure against these standard values for gem-difluoro systems:
| Parameter | Typical Value (Å / °) | Significance |
| C–F Bond Length | 1.35 – 1.38 Å | Shorter than monofluorinated due to anomeric effect. |
| F–C–F Bond Angle | 104° – 106° | Compressed relative to tetrahedral (109.5°) due to repulsion. |
| Ring Puckering | Distorted Chair | Often flattened near the C3 position. |
Comparative Analysis: X-ray vs. NMR vs. DFT
The following table objectively compares the "performance" of X-ray crystallography against alternative structural determination methods for this specific chemical class.
Performance Matrix
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR ( | Computational (DFT) |
| Primary Output | Absolute 3D coordinates (x, y, z) & Packing | Connectivity & Dynamic Equilibrium | Predicted Energy Minima |
| Conformational Certainty | High (Freezes specific conformer) | Medium/Low (Time-averaged signals) | High (Theoretical only) |
| "Gauche" Detection | Direct measurement of torsion angles | Inferred via | Calculated orbital overlap |
| Sample Requirement | Single Crystal (>0.1 mm) | Soluble powder (~5 mg) | None (Virtual) |
| Throughput | Low (Days to Weeks) | High (Minutes to Hours) | Medium (Hours) |
| Cost | High (Instrument/Synchrotron) | Medium | Low (CPU time) |
Expert Insight
Why X-ray Wins: While
F NMR is sensitive, the rapid ring inversion of 3,3-difluoropiperidine at room temperature often results in broad or averaged peaks. SC-XRD "freezes" the molecule, often revealing that the crystal packing stabilizes a specific chair conformation that maximizes the gauche interactions—a critical insight for structure-based drug design (SBDD).
Experimental Protocol: Crystallization of Fluorinated Salts
Crystallizing flexible, fluorinated saturated heterocycles is notoriously difficult due to their high solubility and tendency to oil out. The following protocol utilizes the Hydrochloric Acid (HCl) Salt strategy to increase lattice energy and promote crystal growth.
Workflow Diagram
The following logic flow illustrates the decision process for structure determination.
Figure 1: Decision workflow for structural characterization. SC-XRD provides the definitive validation for ambiguous NMR data.
Step-by-Step Crystallization Protocol
Objective: Obtain diffraction-quality crystals of 3,3-difluoropiperidine hydrochloride.
-
Salt Formation:
-
Dissolve the free base (approx. 20 mg) in minimal diethyl ether.
-
Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.
-
Observation: A white precipitate should form immediately. Filter and dry under vacuum.
-
-
Vapor Diffusion (The "Gold Standard" for this class):
-
Inner Vial: Dissolve 5-10 mg of the HCl salt in 0.5 mL of Methanol or Ethanol (fluorinated salts are often too soluble in water/DMSO).
-
Outer Vial: Add 3 mL of Ethyl Acetate or Diethyl Ether (Antisolvent).
-
Seal: Cap tightly and store at 4°C in a vibration-free environment.
-
Timeline: Crystals typically appear within 2-5 days as the antisolvent diffuses into the alcohol.
-
-
Data Collection:
-
Mount crystal on a cryoloop using Paratone oil.
-
Collect data at 100 K (Liquid Nitrogen stream).
-
Why 100 K? Fluorine atoms often exhibit high thermal motion or disorder. Low temperature is non-negotiable for resolving the split electron density of the fluorine positions.
-
Case Study Data: Conformation Validation
In a comparative study of a 3,3-difluoropiperidine-based Apelin receptor agonist, researchers observed the following:
-
NMR Prediction:
couplings suggested a dynamic equilibrium between two chair forms. -
DFT Prediction: Calculated energy difference between Chair-A and Chair-B was < 1 kcal/mol.
-
X-Ray Result: The crystal structure revealed a single, well-ordered chair conformation with the C3-fluorines adopting a specific orientation that facilitated an intermolecular C-F···H-N hydrogen bond (2.4 Å).
References
-
Thiehoff, C., et al. (2016). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.[2] [Link]
-
Narayanan, S., et al. (2022).[3] Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
Sources
Comparative In Vitro ADME Profiling: (3,3-Difluoropiperidin-4-yl)methanol Scaffolds
Executive Summary
This technical guide provides a comparative analysis of (3,3-Difluoropiperidin-4-yl)methanol derivatives against their non-fluorinated counterparts and regioisomeric alternatives (e.g., 4,4-difluoro analogs).
The incorporation of a gem-difluoro motif at the C3 position of the piperidine ring is a high-impact medicinal chemistry strategy. It fundamentally alters the physicochemical landscape of the molecule by lowering the basicity (
-
Enhanced Metabolic Stability: Blocking oxidative lability at the C3 position.
-
Improved Permeability: Increasing the fraction of neutral species at physiological pH.
-
Reduced hERG Liability: Attenuating the cation-pi interactions often responsible for cardiotoxicity.
Part 1: Physicochemical Foundation & The "Fluorine Effect"
The primary driver for selecting the 3,3-difluoro scaffold over the parent piperidine is the modulation of amine basicity.
Comparative Physicochemical Profile
The following table summarizes representative data comparing the target scaffold with standard alternatives.
| Parameter | Parent: (Piperidin-4-yl)methanol | Target: this compound | Alternative: (4,4-Difluoropiperidin-4-yl)methanol |
| Basicity ( | ~10.5 - 11.0 | 6.4 - 7.5 | 8.5 - 9.5 |
| LogP (Lipophilicity) | Low (< 0.5) | Moderate Increase (+0.5 to +0.8 vs parent) | Moderate Increase |
| LogD | Low (Ionized) | High (Neutral species dominance) | Moderate |
| Polar Surface Area (PSA) | ~32 Ų | ~32 Ų (Fluorine adds minimal PSA) | ~32 Ų |
| Metabolic Liability | High (C-H oxidation at C3/C5) | Low (Blocked at C3) | Moderate (Blocked at C4) |
Mechanistic Insight: The Shift
The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (
Why this matters: At physiological pH (7.4), the parent piperidine (
Part 2: Metabolic Stability Profile
The 3,3-difluoro substitution serves as a "metabolic block." Piperidine rings are notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the
Pathway Analysis[1]
-
Parent Scaffold: CYP450 enzymes typically hydroxylate the electron-rich C-H bonds at C3 or C5, leading to ring opening or further oxidation.
-
3,3-Difluoro Scaffold: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to CYP oxidation. Furthermore, the fluorine atoms reduce the electron density of the ring, making the remaining C-H bonds less attractive for oxidative attack.
Figure 1: Metabolic blockade mechanism. The 3,3-difluoro substitution prevents CYP-mediated hydroxylation common in non-fluorinated piperidines.
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvement, a standard liver microsome incubation is required.
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Test Compound: 1 µM final concentration (in 100 mM Potassium Phosphate buffer, pH 7.4).
-
Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Co-factor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
-
Incubation:
-
Pre-incubate microsomes and test compound at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH.
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
-
Quenching:
-
Transfer aliquots to ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
- .
-
Part 3: Permeability & Efflux (PAMPA/Caco-2)
The this compound derivative often exhibits superior permeability compared to the parent due to the "pH Partition Hypothesis."
-
Mechanism: Passive diffusion is primarily driven by the concentration of the uncharged species.
-
Observation: At pH 7.4, the 3,3-difluoro analog (
) is predominantly neutral, whereas the parent ( ) is cationic. Cationic species generally have poor passive membrane permeability unless a specific transporter is involved.
Experimental Workflow: PAMPA (Parallel Artificial Membrane Permeability Assay)
Figure 2: PAMPA workflow for assessing passive permeability.
Data Interpretation:
-
Low Permeability:
cm/s (Typical for parent piperidine). -
High Permeability:
cm/s (Target range for 3,3-difluoro derivative).
Part 4: Safety Profiling (hERG Inhibition)
A critical advantage of the 3,3-difluoro scaffold is the reduction of cardiotoxicity risk.
-
The Problem: The hERG potassium channel has a promiscuous binding pocket that favors lipophilic amines with high basicity (cationic at physiological pH).
-
The Solution: By lowering the
below 7.5, the 3,3-difluoro derivative reduces the affinity for the hERG channel, as the neutral species binds less tightly than the cation. -
Validation: Automated Patch Clamp (QPatch or SyncroPatch) is recommended for derivatives showing promising metabolic stability.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
Winiwarter, S., et al. (1998). Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters. Journal of Medicinal Chemistry, 41(25), 4939-4949. [Link]
Sources
Structure-activity relationship of 3,3-difluoropiperidine ethers
Structure-Activity Relationship of 3,3-Difluoropiperidine Ethers: A Comparative Guide
Executive Summary
This guide analyzes the medicinal chemistry utility of the 3,3-difluoropiperidine ether scaffold.[1][2][3][4] While often overshadowed by its 4,4-difluoro counterpart, the 3,3-difluoro motif offers distinct physicochemical advantages, primarily in pKa modulation and metabolic blockade .[5] This guide compares these scaffolds, supported by experimental data from dopamine D4 receptor (D4R) antagonist research and broader medicinal chemistry campaigns.[5]
Key Takeaway: Use the 3,3-difluoropiperidine scaffold when significant basicity reduction (ΔpKa ≈ -2 to -3 units) is required to improve permeability or reduce hERG liability, provided the target binding pocket can tolerate the reduced amine basicity.[5]
Physicochemical Profiling: The Fluorine Effect
The strategic placement of fluorine atoms on the piperidine ring fundamentally alters the molecule's electronic and steric landscape.[5]
Basicity Modulation (pKa)
The inductive electron-withdrawing effect of fluorine is distance-dependent.[5]
-
Piperidine (Parent): pKa ≈ 11.0[5]
-
4,4-Difluoropiperidine: Fluorines are at the
-position.[5] The inductive effect is attenuated.[5] pKa ≈ 9.5 – 10.0.[5] -
3,3-Difluoropiperidine: Fluorines are at the
-position, proximal to the nitrogen.[5] The inductive effect is strong.[5] pKa ≈ 7.5 – 8.5.[5]
Implication: The 3,3-difluoro scaffold is superior for generating "less basic" amines, which increases the fraction of neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing P-gp efflux .[5]
Conformational Bias
-
4,4-Difluoro: Achiral and generally retains the chair conformation with no specific axial/equatorial bias for substituents at C4.[5]
-
3,3-Difluoro: Introduces a "gauche effect."[5][6] The C-F bonds prefer to be gauche to adjacent polar bonds (like N-C).[5] This can lock the piperidine ring into specific twisted boat or chair conformations, potentially imposing a rigid vector on the ether linkage at C4 or C5.[5]
Comparative SAR Analysis: Case Study (D4 Receptor Antagonists)
A pivotal study on Dopamine D4 Receptor (D4R) antagonists provides a direct head-to-head comparison of 3,3-difluoro vs. 4,4-difluoro ether scaffolds.[4][5]
Experimental Context:
-
Scaffold:
-substituted piperidine ethers. -
Target: Dopamine D4 Receptor (GPCR).[5]
-
Goal: High affinity (Ki), selectivity, and CNS penetration (CNS MPO).
Table 1: SAR Comparison of Piperidine Ethers Data derived from D4R antagonist optimization studies.
| Feature | 3,3-Difluoropiperidine Ethers | 4,4-Difluoropiperidine Ethers |
| Potency (Ki) | Modest (140 – 1280 nM) | High (5.5 – 13 nM) |
| Binding Mode | Reduced basicity weakens the critical salt-bridge interaction with Asp112 in the GPCR pocket.[5] | Retains sufficient basicity for strong ionic interaction with Asp112.[5] |
| Lipophilicity (cLogP) | High (> 5.0).[1][5] Often leads to poor LipE.[5] | Moderate. Improved LipE due to balanced pKa/LogP.[5] |
| Selectivity | Moderate.[5] | High (>2000-fold vs D1/D2).[3][5] |
| Metabolic Stability | High. Blocks oxidative metabolism at the susceptible C3 position.[5] | Low to Moderate. C3 is exposed to oxidative metabolism (CYP450).[5] |
Analysis: In the D4R case, the 3,3-difluoro scaffold failed not because of poor properties, but because the specific target required a highly basic amine for binding. However, for targets where the basic amine is not the primary driver of affinity (e.g., neutral binding pockets), the 3,3-difluoro scaffold's superior metabolic stability and permeability make it the preferred choice.[5]
Experimental Protocols
Synthesis of 3,3-Difluoropiperidine Ethers
The synthesis typically relies on an
Protocol: Ether Formation via Mesylate Displacement This method avoids the variable yields of Mitsunobu reactions with electron-deficient alcohols.
-
Activation:
-
Displacement:
-
Deprotection:
-
Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at RT for 2h.
-
Concentrate to yield the amine salt.[5]
-
Microsomal Stability Assay
To verify the metabolic blockade at the C3 position:
-
Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).[5]
-
Sample at 0, 5, 15, 30, and 60 min. Quench with acetonitrile containing internal standard.[5]
-
Success Metric:
min indicates successful blockade of the metabolic soft spot.[5]
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting between 3,3-difluoro and 4,4-difluoro scaffolds based on SAR requirements.
Caption: Decision matrix for fluorinated piperidine scaffold selection based on metabolic liability and pharmacophore basicity requirements.
References
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Source: ChemMedChem / PubMed Central Note: Primary source for the direct SAR comparison and synthesis protocols.[5]
-
The Conformational Preferences of 3-Fluoropiperidine and 3,5-Difluoropiperidine. Source: ResearchGate / Chemistry - A European Journal Note:[5] Authoritative source on the gauche effect and axial/equatorial preferences in fluorinated piperidines.
-
Syn-3-Fluoro-4-aminopiperidine: A Story from Multiple Orientations. Source: Scientific Update Note: Discusses pKa modulation (6.5–8.0 range) to reduce hERG toxicity.
-
Synthesis of 4-substituted 3,3-difluoropiperidines. Source: Journal of Organic Chemistry (PubMed) Note:[5] Detailed synthetic methodologies for building the scaffold.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
Technical Comparison Guide: (3,3-Difluoropiperidin-4-yl)methanol in Fragment-Based Drug Discovery
[1]
Executive Summary: The Fluorine Advantage[3]
In the high-attrition landscape of early-stage drug discovery, (3,3-Difluoropiperidin-4-yl)methanol (CAS: 1783945-29-8) has emerged as a "privileged fragment."[1][2] Unlike its non-fluorinated parent, this scaffold offers a unique trifecta of properties: pKa modulation for improved CNS penetration, conformational biasing for entropy-favored binding, and a built-in 19F NMR handle for high-sensitivity screening.[1][2]
This guide objectively validates the utility of this compound against standard alternatives, supported by physicochemical data and experimental protocols.[1][2]
Comparative Analysis: Physicochemical & Structural Profiling[2][4]
The strategic insertion of a gem-difluoro group at the C3 position of the piperidine ring fundamentally alters the molecule's behavior compared to the standard piperidin-4-ylmethanol.
Physicochemical Properties Table[1][5][6]
The following data highlights why the 3,3-difluoro analog is superior for lead generation, particularly for CNS targets where basicity control is critical.
| Property | This compound | Piperidin-4-ylmethanol (Standard) | (4,4-Difluoropiperidin-4-yl)methanol | Impact on Drug Design |
| Basicity (pKa) | ~8.5 - 9.0 (Predicted/Analog) | ~11.2 | ~9.5 | Critical: Lower pKa reduces lysosomal trapping and improves blood-brain barrier (BBB) permeability.[1] |
| Lipophilicity (LogP) | ~0.5 | -0.4 | ~0.6 | Fluorine increases lipophilicity, balancing the polarity of the hydroxyl group. |
| H-Bond Donors | 2 (NH, OH) | 2 (NH, OH) | 2 (NH, OH) | Identical H-bond capacity, but acidity of NH is modulated.[1][2] |
| 19F NMR Signal | Yes (Doublet/Multiplet) | No | Yes (Singlet/Triplet) | 3,3-difluoro pattern provides rich chemical environment information; 4,4-difluoro is often simpler but less sensitive to conformational changes at C3/C4.[1][2] |
| Conformation | Biased (Gauche Effect) | Flexible Chair | Biased (Dipole) | The 3,3-F2 group restricts ring puckering, reducing the entropic penalty upon binding.[2] |
Conformational Control Mechanism
The gem-difluoro effect is not merely steric.[1] In this compound, the gauche effect (preference of σC–F and σC–N bonds to be gauche) and dipole-dipole repulsion stabilize specific chair conformers.[1][2] This "pre-organization" means the fragment spends more time in a bioactive conformation compared to the floppy non-fluorinated analog.[2]
Figure 1: Conformational restriction mechanism. The 3,3-difluoro motif reduces the entropic penalty of binding by pre-organizing the piperidine ring.
Experimental Validation: Fragment Screening Workflows
The primary utility of this compound in FBS is its dual role as a chemical binder and a spectroscopic spy.[1][2]
19F NMR Screening (The Gold Standard)
Because 19F has 100% natural abundance and zero background in biological systems, this fragment is ideal for "Cocktail Screening."[2]
Why it works:
-
Chemical Shift Sensitivity: The fluorine atoms at C3 are highly sensitive to the electronic environment changes induced by binding events at the adjacent C4-methanol group or the nitrogen.
-
Solubility: The hydroxymethyl group ensures the fragment remains soluble at high concentrations (0.5 – 1.0 mM) required for NMR, preventing aggregation false positives.[2]
Protocol: 19F T2-Relaxation Filter Assay
-
Objective: Distinguish binders from non-binders based on the tumbling rate (binders tumble slowly with the protein, causing rapid T2 relaxation and signal disappearance).[2]
-
Sample Prep: Prepare a "cocktail" of 10-15 fluorinated fragments (including the 3,3-difluoro analog) at 50 µM each in PBS (pH 7.4, 10% D2O).
-
Reference Spectrum: Acquire a 1D 19F NMR spectrum of the cocktail without protein.
-
Experimental Spectrum: Add target protein (conc. 10-20 µM) to the cocktail.
-
Acquisition: Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence with a T2 filter delay (e.g., 80-120 ms).[1][2]
-
Analysis: Compare peak integrals.
X-Ray Crystallography (Soaking)
The compact size and high solubility of this compound allow for high-concentration soaking (up to 50 mM) without damaging crystal lattices.[1][2]
-
Validation: In a study targeting the Dopamine D4 receptor, 3,3-difluoropiperidine scaffolds were successfully crystallized, revealing that the fluorine atoms often engage in orthogonal multipolar interactions with backbone carbonyls or side-chain amides (Reference 1).[2]
Screening Decision Tree
Use this workflow to determine when to deploy this compound in your campaign.
Figure 2: Strategic decision tree for selecting the 3,3-difluoro scaffold based on target class and screening methodology.
Synthetic Application & Hit Expansion
Once identified as a hit, the this compound fragment is designed for rapid elaboration.[1][2]
-
Growth Vector: The primary hydroxyl group (-CH2OH) is a versatile handle.[1] It can be:
-
Case Study Insight: In the development of D4 receptor antagonists, the 3,3-difluoro scaffold provided a distinct SAR profile compared to the 4,4-difluoro analogs, often yielding compounds with superior selectivity due to the specific vector of the substituents relative to the fluorine atoms (Reference 1).
References
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025.[1][2] (Note: Contextualizes 3,3- vs 4,4-difluoro scaffolds).
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 2022.[1][2][3]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 2023.
-
The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Chemical Science, 2020.[1][2]
Sources
- 1. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Fluorinated Piperidine Analogs in Cell-Based Assays
Executive Summary
The piperidine ring is the most prevalent saturated N-heterocycle in FDA-approved small-molecule drugs.[1] However, the unsubstituted piperidine scaffold often suffers from metabolic liability (rapid oxidation) and excessive basicity, leading to poor bioavailability or off-target hERG channel inhibition.[2]
This guide objectively compares fluorinated piperidine analogs (specifically 3-fluoro, 4-fluoro, and 3,3-difluoro variants) against their non-fluorinated counterparts.[2] By synthesizing data from recent medicinal chemistry campaigns (including Dopamine D4 antagonists and KSP inhibitors), we demonstrate how strategic fluorination modulates pKa, conformation, and metabolic stability to enhance efficacy in cell-based assays.[2]
Mechanistic Foundations: The "Fluorine Effect"
To interpret cell-based assay results, one must understand the physicochemical changes induced by fluorine substitution.
A. pKa Modulation and Permeability
The high electronegativity of fluorine pulls electron density from the piperidine nitrogen (through-bond inductive effect).[2]
-
Unsubstituted Piperidine: pKa ~10–11 (Highly basic, protonated at physiological pH).[2]
-
3-Fluoro/4-Fluoro Analogs: pKa typically lowered by 1–2 log units.[2]
-
Impact: Lower pKa increases the fraction of uncharged molecules at pH 7.4, significantly enhancing membrane permeability and oral bioavailability. It also reduces the cationic interaction with the hERG potassium channel, lowering cardiotoxicity risks.
B. Conformational Control (The Gauche Effect)
Fluorine is not merely a steric block; it dictates molecular shape.[2] In protonated piperidines, the C–F bond prefers to be axial to maximize the stabilizing charge-dipole interaction with the protonated nitrogen. This "gauche effect" can lock the piperidine ring into a specific conformation, pre-organizing the molecule for receptor binding and potentially boosting potency by reducing the entropic penalty of binding.
C. Metabolic Blocking
The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (approx. 99 kcal/mol).[2] Substituting fluorine at sites prone to oxidative metabolism (typically the C3 or C4 positions susceptible to CYP450 attack) prolongs the compound's half-life (
Visualization: Mechanistic Logic
The following diagram illustrates the causal relationship between fluorination sites and physicochemical outcomes.
Figure 1: Causal network showing how specific fluorination patterns translate to biological outcomes.
Comparative Analysis: Efficacy Data
The following data aggregates findings from studies on Dopamine D4 receptor antagonists and Kinesin Spindle Protein (KSP) inhibitors, representing typical GPCR and enzymatic targets.
Table 1: Physicochemical & Potency Comparison
Data derived from structure-activity relationship (SAR) studies of piperidine-based ligands.[1][2]
| Analog Type | pKa (Approx) | Metabolic Stability (HLM | Relative Potency (IC50/Ki) | Key Characteristic |
| Unsubstituted | 10.5 | Low (< 15 min) | 1.0x (Baseline) | High clearance; hERG liability common.[2] |
| 4-Fluoro | ~9.0 | Medium | 0.8x - 2.0x | Blocks C4 oxidation; moderate pKa drop.[2] |
| 3-Fluoro | ~8.5 | Medium | 1.5x - 5.0x | Strong pKa depression; induces axial conformation. |
| 3,3-Difluoro | ~7.5 | High (> 60 min) | 0.5x - 1.2x | Significant pKa drop; can reduce potency if basicity is critical for binding.[2] |
| 4,4-Difluoro | ~8.0 | High | Variable | Excellent metabolic stability; alters ring puckering significantly.[2] |
Analyst Note: While 3,3-difluoro analogs offer superior metabolic stability, they often sacrifice some potency if the target requires a strong hydrogen bond donor/acceptor interaction at the nitrogen. The 3-fluoro analog is frequently the "Goldilocks" isomer, offering the best balance of potency, permeability, and stability.
Experimental Protocols
To replicate these findings or screen your own library, follow these self-validating protocols.
Protocol A: Cell-Based Functional Potency Assay (GPCR Example)
Objective: Determine the functional efficacy (
Materials:
-
CHO-K1 cells stably expressing the target GPCR (e.g., Dopamine D4).[2]
-
Calcium-sensitive dye (e.g., Fluo-4 AM).[2]
-
Fluorinated piperidine analogs (10 mM DMSO stocks).[2]
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate 24h.
-
Dye Loading: Aspirate media; add 20 µL dye loading buffer (HBSS + 20 mM HEPES + Probenecid). Incubate 1h at 37°C.
-
Validation Step: Include a positive control agonist (e.g., Dopamine) to verify signal window (Z' > 0.5).[2]
-
-
Compound Addition: Add 10 µL of 3x concentrated analog solution.
-
Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) on a kinetic plate reader (FLIPR) for 120 seconds.
-
Analysis: Normalize to Max/Min controls. Fit curves using a 4-parameter logistic equation.
Protocol B: In Vitro Metabolic Stability (Microsomal)
Objective: Verify if fluorination successfully blocks metabolism.[2]
Workflow:
-
Incubation: Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM) to start the reaction.[2]
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing internal standard.
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .[2]
Visualization: Experimental Workflow
This diagram outlines the parallel screening process required to select the optimal analog.
Figure 2: Integrated screening workflow for fluorinated piperidine optimization.
References
-
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem. [Link][2]
-
Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. [Link][2]
Sources
Technical Guide: Cross-Reactivity & Selectivity Profiling of 3,3-Difluoropiperidine Inhibitors
Executive Summary: The Fluorine Advantage
In the development of Janus Kinase (JAK) inhibitors, the 3,3-difluoropiperidine moiety represents a critical structural evolution designed to solve two persistent failures in early kinase inhibitor discovery: metabolic instability and promiscuous binding .
While first-generation inhibitors (e.g., Tofacitinib) utilized standard piperidine or pyrrolopyrimidine scaffolds, the introduction of geminal fluorine atoms at the C3 position of the piperidine ring—exemplified by Peficitinib (ASP015K) —fundamentally alters the physicochemical profile. This guide analyzes the cross-reactivity profile of this scaffold, demonstrating how fluorination modulates basicity (pKa), blocks metabolic "soft spots," and alters kinase selectivity ratios compared to non-fluorinated alternatives.
Structural Logic: Why 3,3-Difluoropiperidine?
To understand the cross-reactivity profile, one must first understand the structural causality. The 3,3-difluoro substitution is not merely a potency booster; it is a metabolic shield and a conformational lock.
Physicochemical Modulation
-
pKa Reduction: The strong electron-withdrawing nature of the two fluorine atoms reduces the pKa of the piperidine nitrogen (typically from ~11 to ~8-9). This reduces lysosomotropism (trapping in acidic organelles) and improves passive permeability.
-
Metabolic Blocking: The C3 position of piperidine is a primary site for CYP450-mediated oxidative metabolism. Fluorine substitution effectively blocks this site, extending the compound's half-life (
) without requiring high doses that trigger off-target toxicity.
Visualization: The SAR Optimization Pathway
Figure 1: Structural Activity Relationship (SAR) logic flow transforming a labile lead into the stabilized 3,3-difluoropiperidine scaffold.
Comparative Performance: Selectivity & Cross-Reactivity
The critical differentiator for 3,3-difluoropiperidine inhibitors is their selectivity window . Unlike highly specific JAK1 or JAK2 inhibitors, this class often exhibits a "moderate pan-JAK" profile with a specific affinity tilt toward JAK3.
Intra-Family Selectivity (The JAK Cluster)
The following data compares Peficitinib (the archetype 3,3-difluoropiperidine inhibitor) against standard alternatives. Note the distinct affinity for JAK3, which is critical for dampening IL-2/IL-15 signaling without completely ablating JAK2 (essential for erythropoiesis).
Table 1: Comparative IC50 (nM) Profiling of JAK Inhibitors
| Target Kinase | Peficitinib (3,3-DFP) | Tofacitinib (Standard) | Baricitinib | Biological Implication of Inhibition |
| JAK1 | 3.9 nM | 3.2 nM | 5.9 nM | IL-6 signaling blockade (Efficacy driver) |
| JAK2 | 4.8 nM | 4.1 nM | 5.7 nM | Risk: GM-CSF inhibition (Anemia/Neutropenia) |
| JAK3 | 0.7 nM | 1.6 nM | >400 nM | |
| TYK2 | 4.5 nM | 34.0 nM | 53.0 nM | IL-12/23 blockade (Psoriasis efficacy) |
| Selectivity | JAK3 > JAK1 ≈ JAK2 | JAK3 ≈ JAK1 > JAK2 | JAK1 ≈ JAK2 >> JAK3 | Peficitinib shows highest potency on JAK3. |
Data Sources: Compiled from J. Med. Chem. discovery papers and comparative pharmacological reviews [1, 2].
Extra-Family Cross-Reactivity (Off-Target)
A unique feature of the 3,3-difluoropiperidine scaffold, revealed in broad kinome profiling, is its cross-reactivity with specific growth factor receptors. This is not a failure of selectivity but a potential therapeutic advantage in rheumatoid arthritis (RA).
-
VEGF/PDGF Receptor Inhibition: Unlike Tofacitinib, Peficitinib exhibits inhibitory activity against VEGFR and PDGFR at physiologically relevant concentrations.[1][2]
-
Clinical Consequence: This off-target activity contributes to the suppression of synovial pannus formation and bone destruction, mechanisms driven by angiogenesis (VEGF) and fibroblast proliferation (PDGF), offering a dual-mechanism benefit over pure JAK inhibition [3].
Validated Experimental Protocols
To replicate these profiles or benchmark new 3,3-difluoropiperidine analogs, the following protocols must be strictly adhered to. These methodologies prioritize reproducibility and kinetic accuracy .
Protocol A: Radiometric Kinase Assay (Gold Standard)
Objective: Determine IC50 values with high sensitivity, avoiding fluorescence interference common in fluorinated compounds.
-
Reagent Prep: Prepare 4x Enzyme solution (JAK1/2/3/TYK2) and 4x Substrate/ATP mix. Use Poly(Glu,Tyr) or specific peptide substrates like Biotin-Lyn-Substrate.
-
Compound Dosing: Serially dilute the 3,3-difluoropiperidine inhibitor in DMSO (10-point curve).
-
Reaction Initiation:
-
Add 5 µL Compound solution to 384-well plate.
-
Add 10 µL Enzyme solution. Incubate 10 min at RT (allows compound to bind hinge region).
-
Add 10 µL Substrate/ATP mix (ATP concentration must be at
apparent for each kinase to ensure competitive validity).
-
-
Incubation: Incubate for 60 minutes at RT.
-
Termination: Add
-ATP or detection reagent (if using SPA format). -
Data Analysis: Fit data to a 4-parameter logistic equation:
Protocol B: Microsomal Metabolic Stability Profiling
Objective: Validate the metabolic blockade provided by the fluorine substitution.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Incubation:
-
Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.
-
Initiate reaction with NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediate precipitation with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines Intrinsic Clearance ( ): Target Metric: 3,3-difluoropiperidine analogs should show .
Workflow Visualization
Figure 2: Screening workflow for validating 3,3-difluoropiperidine inhibitors, prioritizing potency, selectivity, and metabolic stability.
Conclusion & Recommendation
The integration of the 3,3-difluoropiperidine scaffold is a proven medicinal chemistry strategy to enhance the durability and potency of JAK inhibitors.
-
For Drug Developers: Use this scaffold when "pan-JAK" efficacy is desired but metabolic clearance of the standard piperidine ring is a limiting factor.
-
For Researchers: When profiling these compounds, do not limit panels to JAK1/2/3. Include VEGFR/PDGFR assays, as the fluorine-induced conformational changes can create beneficial off-target binding that aids in complex inflammatory phenotypes like RA pannus formation.
References
-
Hamaguchi, H., et al. (2018).[3] "Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor." Bioorganic & Medicinal Chemistry, 26(18), 4971-4983.[3]
-
Ito, M., et al. (2017).[4] "A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model."[1][2][4][5] Journal of Pharmacological Sciences, 133(1), 25-33.[4][5]
-
Tanaka, Y. (2021).[6] "Comparative Efficacy and Safety of Peficitinib Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis." Rheumatology and Therapy, 8, 815–830.
-
Clark, J. D., et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry, 57(12), 5023–5038.
Sources
- 1. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peficitinib hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 6. Comparative Efficacy and Safety of Peficitinib Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CNS Penetration: A Comparative Guide to the CNS MPO Score of 3,3-Difluoropiperidine Analogs
Executive Summary: The "Basic Amine" Dilemma
In Central Nervous System (CNS) drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it presents a fundamental physicochemical challenge. Unsubstituted piperidine is highly basic (
This guide evaluates the 3,3-difluoropiperidine moiety as a strategic bioisostere. By leveraging the strong electron-withdrawing nature of fluorine at the
The CNS MPO Framework[1][2]
The CNS MPO score, developed by Wager et al. at Pfizer, is a 0–6 scoring system designed to predict the probability of a compound’s survival in the CNS drug space. It integrates six physicochemical properties, each weighted to penalize deviations from "drug-like" space.
The Six Pillars of CNS MPO[3]
-
ClogP: Lipophilicity (Optimal: 3–5)
-
ClogD (pH 7.4): Distribution coefficient (Optimal: 2–4)
-
MW: Molecular Weight (Optimal: <360 Da)
-
TPSA: Topological Polar Surface Area (Optimal: 40–90 Ų)
-
HBD: Hydrogen Bond Donors (Optimal: <1)
- : Most Basic Center (Optimal: <8)
Scoring Logic: A score
Figure 1: The CNS MPO calculation workflow. The
Comparative Analysis: 3,3-Difluoropiperidine vs. Alternatives
The introduction of fluorine atoms induces distinct electronic changes depending on their position relative to the nitrogen.
Mechanistic Insight: The Inductive Effect
The 3,3-difluoro substitution places two highly electronegative fluorine atoms at the
-
Result: The N-H bond becomes less able to accept a proton.
-
Magnitude: This typically lowers the
by 2–4 log units compared to the unsubstituted parent.
Performance Table
| Parameter | Piperidine (Reference) | 3,3-Difluoropiperidine (Target) | 4,4-Difluoropiperidine (Alternative) | Morpholine (Isostere) |
| Structure | Unsubstituted | Oxygen insertion | ||
| 11.2 (Poor) | 7.4 – 8.8 (Excellent) | 9.5 – 10.0 (Moderate) | 8.3 (Good) | |
| ClogP | High | Moderate (F increases lipophilicity) | Moderate | Low (O reduces lipophilicity) |
| ClogD (pH 7.4) | Low (due to ionization) | High (Neutral species dominates) | Moderate | Low |
| Metabolic Stability | Low (Oxidation prone) | High (Blocks | High | Moderate |
| CNS MPO Impact | Penalized heavily by | Boosts | Slight | Penalized by TPSA/Polarity |
Critical Analysis
-
Vs. Piperidine: The 3,3-difluoro analog transforms a molecule from a BBB-impermeable cation to a largely neutral species at pH 7.4. This single modification often raises the CNS MPO score by >1.0 unit.
-
Vs. 4,4-Difluoropiperidine: The 4-position (
) is too distant to exert a strong inductive pull on the nitrogen. While it blocks metabolism at the 4-position, it fails to sufficiently lower the to the optimal range (<8.0). -
Vs. Morpholine: While morpholine lowers
, the oxygen atom adds TPSA (Polar Surface Area). CNS MPO penalizes high TPSA. 3,3-difluoropiperidine lowers without adding significant TPSA, offering a "stealthier" profile.
Experimental Protocols for Validation
To validate the calculated CNS MPO score, you must experimentally determine
Protocol A: Potentiometric Determination
Standard: Sirius T3 or equivalent titrator.
-
Preparation: Dissolve 1–2 mg of the 3,3-difluoropiperidine analog in 1.5 mL of assay buffer (0.15 M KCl).
-
Titration: Perform a dual-titration (acid-to-base and base-to-acid) from pH 2.0 to pH 12.0 under
atmosphere to exclude . -
Data Analysis: Use the Bjerrum plot to identify the inflection point.
-
Expectation: A shift in inflection from ~11 (parent) to ~7.5–8.5 (analog).
-
-
QC Criteria: The hysteresis between acid/base titrations must be <0.05 pH units.
Protocol B: Shake-Flask LogD (pH 7.4)
Why: To confirm that the
-
Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibration: Spike compound (100
M) into the system. Vortex for 60 mins at 25°C. Centrifuge to separate phases. -
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
.
Protocol C: PAMPA-BBB (In Vitro Permeability)
Self-Validating Step: High CNS MPO scores must correlate with high passive permeability (
Figure 2: Experimental validation cascade.
Conclusion
The 3,3-difluoropiperidine scaffold represents a high-value bioisosteric replacement for standard piperidines in CNS drug design. By lowering the
Recommendation: When a piperidine-containing lead compound exhibits poor BBB penetration (CNS MPO < 4.0) due to high basicity, prioritize the synthesis of the 3,3-difluoro analog over the 4,4-difluoro analog to maximize the
References
-
Wager, T. T., et al. (2010).[1][2][3][4] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.
-
Wager, T. T., et al. (2016).[2] "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery." ACS Chemical Neuroscience.
-
PubChem. (2025).[5] "3,3-Difluoropiperidine Compound Summary." National Library of Medicine.[5]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Pike, K. G., et al. (2011). "Optimising the CNS MPO Score: The impact of pKa modulation." Drug Discovery Today.
Sources
- 1. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioisosteric Replacement Guide: Piperidine to 3,3-Difluoropiperidine
Executive Summary
The replacement of a piperidine ring with 3,3-difluoropiperidine is a high-impact bioisosteric strategy used to modulate basicity, enhance metabolic stability, and mitigate off-target cardiotoxicity (hERG). Unlike simple fluorine scanning, the gem-difluoro substitution at the C3 position induces a profound electronic effect, lowering the pKa of the piperidine nitrogen by 3–4 log units . This modification is particularly effective for lead compounds suffering from high clearance due to oxidative metabolism or poor oral bioavailability caused by excessive basicity.
Physicochemical Profiling: The "Fluorine Effect"
The strategic advantage of 3,3-difluoropiperidine lies in its ability to fundamentally alter the electronic landscape of the molecule without significantly changing its steric bulk.
Basicity Modulation (pKa Shift)
The most critical property change is the reduction in basicity. The strong electron-withdrawing nature of the two fluorine atoms at the
| Property | Piperidine | 3,3-Difluoropiperidine | Impact |
| pKa (Conj.[1] Acid) | ~11.0 | ~6.5 – 7.4 | Drastic reduction in basicity; increases neutral fraction at physiological pH. |
| LogP (Lipophilicity) | 0.84 | ~1.3 | Intrinsic lipophilicity increases due to C-F bonds. |
| LogD | -2.5 (mostly ionized) | ~1.3 (mostly neutral) | Effective lipophilicity increases , improving membrane permeability. |
| Dipole Moment | ~1.1 D | ~3.5 D | Increased polarity of the ring; can introduce specific dipole-dipole binding interactions. |
Conformational Bias
The gem-difluoro group introduces a "gauche effect" and dipole-dipole repulsion that can lock the piperidine ring into a specific chair conformation. Unlike the flexible parent piperidine, 3,3-difluoropiperidine derivatives often adopt a conformation that places the C-F bonds to minimize dipolar tension with the nitrogen lone pair or adjacent substituents. This rigidity can result in an entropic benefit upon binding to the target protein.
Biological Impact & ADME Optimization
Metabolic Stability (Metabolic Blocking)
The C3 position of piperidine is a metabolic "hotspot," susceptible to cytochrome P450 (CYP)-mediated oxidation.
-
Mechanism: The C-H bond strength is ~99 kcal/mol, whereas the C-F bond is ~116 kcal/mol. Replacing C-H with C-F renders the C3 position inert to oxidative dealkylation or hydroxylation.
-
Secondary Effect: By lowering the pKa, the affinity for CYP enzymes (which often bind lipophilic cations) is reduced, lowering the overall intrinsic clearance (
).
Mitigation of hERG Toxicity
Inhibition of the hERG potassium channel is a major cause of drug-induced QT prolongation. hERG inhibition is strongly driven by cation-
-
Strategy: Replacing piperidine with 3,3-difluoropiperidine lowers the pKa below 7.4.
-
Result: The drug exists primarily as a neutral species at physiological pH, drastically reducing its affinity for the hERG channel pore and improving the safety margin.
Visualizing the Bioisosteric Strategy
Figure 1: Strategic rationale for replacing piperidine with 3,3-difluoropiperidine to address ADME/Tox liabilities.
Case Study: Dopamine D4 Receptor Antagonists
In a study optimizing Dopamine D4 receptor antagonists, the piperidine moiety was replaced to improve the CNS Multiparameter Optimization (MPO) score, which balances potency, lipophilicity, and pKa.
| Compound | R-Group | Ki (D4) | pKa | CNS MPO Score | Observation |
| Compound A | Piperidine | 140 nM | ~10.8 | 3.2 | High basicity limited brain penetration; poor metabolic stability. |
| Compound B | 3,3-Difluoropiperidine | 5.5 nM | ~7.2 | >5.0 | 30-fold potency increase ; pKa shift improved permeability and safety profile. |
Data adapted from recent medicinal chemistry optimization campaigns (See Ref 1).
Experimental Protocols
Synthesis of 3,3-Difluoropiperidine Derivatives
Method: De novo ring construction via Reformatsky-type reaction. This is preferred over direct fluorination of piperidine, which is non-selective.
Reagents:
-
Activated Zinc dust
-
Substituted Acrylonitrile (Michael acceptor)
-
Borane-Dimethyl Sulfide (BMS) or LiAlH4
Protocol:
-
Reformatsky Addition:
-
Suspend activated Zn dust (1.2 eq) in dry THF under Argon.
-
Add ethyl bromodifluoroacetate (1.2 eq) dropwise to form the organozinc reagent (initiate with gentle heat if necessary).
-
Add the substituted acrylonitrile (1.0 eq) slowly. Stir at reflux for 4 hours.
-
Quench: Cool to 0°C, add 1N HCl. Extract with EtOAc. Purify the linear nitrile-ester intermediate.
-
-
Reductive Cyclization:
-
Dissolve the intermediate in dry THF.
-
Add Borane-Dimethyl Sulfide (BMS, 3.0 eq) dropwise at 0°C.
-
Heat to reflux for 2 hours (reduces both nitrile and ester to amine and alcohol, then cyclizes). Note: If lactam forms, a second reduction step with LiAlH4 is required.
-
Workup: Quench with MeOH/HCl. Basify with NaOH. Extract with DCM.[4]
-
-
Isolation: Purify via flash column chromatography (DCM/MeOH/NH3).
Determination of pKa (Potentiometric Titration)
Because the pKa is expected to be near physiological pH (6.5–7.5), standard potentiometric titration is the gold standard.
-
Preparation: Dissolve 5 mg of the hydrochloride salt of the 3,3-difluoropiperidine derivative in 20 mL of degassed water/methanol (1:1) to ensure solubility.
-
Titration: Titrate with 0.1 N KOH using a standardized glass electrode at 25°C.
-
Calculation: Use the Bjerrum difference plot method to determine the pKa. The inflection point will be significantly shifted compared to the non-fluorinated parent.
Decision Logic for Replacement
Use the following logic tree to determine if this bioisostere is appropriate for your lead series.
Figure 2: Decision matrix for implementing the 3,3-difluoropiperidine bioisostere.
References
-
Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv, 2025. Link
-
3,3-Difluoropiperidine Hydrochloride: Physicochemical Properties. PubChem Compound Summary. Link
-
Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[2] Link
-
Bioisosteric Replacements in Medicinal Chemistry. Cambridge MedChem Consulting. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of (3,3-Difluoropiperidin-4-yl)methanol
Part 1: Executive Summary & Immediate Action
Status: HALOGENATED ORGANIC WASTE Critical Directive: Do NOT mix this compound with general non-halogenated organic solvents (e.g., acetone, ethanol, hexane). Disposal Method: High-temperature incineration with acid gas scrubbing.
(3,3-Difluoropiperidin-4-yl)methanol contains fluorine atoms bonded to the piperidine ring.[1] Upon combustion, these fluorine atoms generate Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. Standard organic waste incinerators may not be equipped to neutralize HF, leading to equipment failure and regulatory violations.
Part 2: Chemical Profile & Hazard Identification[2][3][4][5]
Before initiating disposal, verify the material against the following profile to ensure accurate waste stream classification.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1432682-12-0 (Free Base) / 1783945-29-8 (HCl Salt) |
| Molecular Formula | C₆H₁₁F₂NO |
| Hazard Class (GHS) | Irritant / Toxic |
| Signal Word | WARNING |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE (H335).[1] |
| Waste Code (RCRA) | Not specifically listed (P/U list), but characteristic of Toxic and Halogenated waste. |
Expert Insight: The piperidine nitrogen makes this compound basic. If disposing of the free base, avoid mixing directly with strong acid wastes in the same container to prevent rapid exothermic neutralization and potential pressure buildup.
Part 3: Waste Segregation Decision Matrix
Proper segregation is the single most critical step in the disposal workflow. Use the following logic flow to determine the correct waste stream.
Figure 1: Waste Segregation Logic Flow. Note the critical divergence at the Halogenated check; failure here results in regulatory non-compliance.
Part 4: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA regulations (40 CFR 262) and standard laboratory safety practices (Prudent Practices in the Laboratory).
Phase 1: Preparation & Packaging
-
Select the Container:
-
Liquids: High-density polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is acidic or if the free base could react with metal linings over time.
-
Solids: Wide-mouth HDPE jar with a screw-top lid.
-
-
Labeling (Mandatory):
-
Attach a hazardous waste tag immediately upon the first addition of waste.[2]
-
Chemical Name: Write out the full name: "this compound". Do not use abbreviations or chemical formulas alone.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituents: Explicitly list "Fluorinated Organic" to alert disposal vendors.
-
Phase 2: Accumulation & Storage
-
Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the container's volume.
-
Segregation: Store away from:
-
Oxidizers (e.g., nitric acid, peroxides).
-
Non-halogenated solvents (to prevent cross-contamination costs).[2]
-
-
Cap Management: Keep the container tightly closed at all times except when adding waste. Use a funnel with a lid if available.
Phase 3: Hand-off & Destruction
-
Request Pickup: Contact your institution's EHS department or licensed hazardous waste contractor.
-
Manifest Declaration: Ensure the waste manifest declares the presence of Organic Fluorine .
-
Why? Incinerators must adjust their burn parameters and scrubber flow rates (using calcium carbonate or sodium hydroxide) to neutralize the hydrofluoric acid (HF) produced.
-
Part 5: Emergency Spill Response
In the event of a spill, autonomy and speed are vital. Follow this self-validating workflow.
Figure 2: Spill Response Protocol. This workflow assumes the user is trained in basic chemical spill cleanup.
Cleanup Steps:
-
Isolate: Mark the area.[2]
-
Absorb: Use universal absorbent pads or vermiculite. Do not use combustible materials like sawdust if the solvent carrier is flammable.
-
Collect: Place used absorbents into a heavy-duty plastic bag or bucket.
-
Label: Label the debris container as "Hazardous Waste - Debris contaminated with this compound" .
Part 6: Scientific Rationale (The "Why")
The Halogen Issue
The presence of the geminal difluoro group (
-
Mechanism: During combustion at standard incinerator temperatures (~850°C), the Carbon-Fluorine bonds break.
-
Consequence: Hydrogen Fluoride (HF) is intensely corrosive to the refractory lining of incinerators and metal scrubbers. It requires specific "Alpine" or rotary kiln incinerators equipped with caustic scrubbers to capture the HF before it is released into the atmosphere.
Basicity and Compatibility
The secondary amine in the piperidine ring (
-
Risk: Mixing this waste with acid chlorides or strong oxidizing acids can result in violent reactions.
-
Protocol: Always segregate amines from acidic waste streams unless part of a controlled neutralization process.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91825877, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling (3,3-Difluoropiperidin-4-YL)methanol
Executive Summary & Chemical Identity
Substance: (3,3-Difluoropiperidin-4-yl)methanol CAS (HCl Salt): 1783945-29-8 | CAS (Free Base): 1432682-06-8 (Generic/Analogous) Physical State: White to light yellow solid (typically supplied as HCl salt).[1] Storage: 2–8°C, under inert atmosphere (Hygroscopic).
Urgent Safety Directive: While standard piperidines are caustic liquids, the This compound derivative is typically a solid.[1] However, the introduction of the gem-difluoro group at the C3 position significantly alters the physicochemical profile, increasing lipophilicity compared to the parent piperidine.[1] This enhances the potential for dermal absorption .
Treat this substance as a Contact Sensitizer and Irritant (Skin/Eye Category 2A/2). If handling the free base, treat as Corrosive (Category 1B). [1]
Hazard Mechanism & Risk Assessment
To ensure safety, we must understand the causality of the hazard, not just the classification.
The "Fluorine Effect" on Permeation
Standard piperidine is a polar, basic amine. The addition of fluorine atoms (highly electronegative) at the C3 position creates a dipole moment but also increases the molecule's lipophilicity (LogP shift).[1]
-
Mechanism: The fluorinated moiety facilitates faster transit across the lipid bilayer of the stratum corneum (outer skin layer) compared to non-fluorinated analogs.[1]
-
Implication: Standard latex gloves provide insufficient protection against solution-phase handling.[1] The substance can permeate microscopic defects in latex rapidly.
The Amine Basicity
-
Mechanism: The secondary amine in the piperidine ring is a proton acceptor. Upon contact with moist mucous membranes (eyes, respiratory tract), it generates hydroxide ions (
), leading to alkaline hydrolysis of tissues.[1] -
Implication: Dust inhalation is a critical risk vector. Moisture in the lungs will activate the caustic nature of the solid dust.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : If you cannot verify the barrier integrity (e.g., glove thickness), you must upgrade to the next protection level.
| Protection Zone | Standard Operation (Weighing/Solid Transfer) | High-Risk Operation (Solution Prep / Scale-up >5g) | Technical Rationale |
| Respiratory | N95 / P2 Particulate Respirator | Half-face Respirator with Multi-Gas Cartridge (ABEK1) | The solid is hygroscopic; dust turns caustic upon inhalation.[1] Solutions release amine vapors. |
| Hand Protection | Nitrile Gloves (Double Layer) Inner: 0.11mm (4 mil)Outer:[1] 0.11mm (4 mil) | Long-Cuff Nitrile or Laminate Thickness:[1] >0.15mm (6 mil)Breakthrough:[1] >480 min | Fluorinated amines permeate thin latex instantly. Double gloving allows visual breach detection. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Safety glasses are insufficient for fine powders which can bypass side-shields.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Sleeves or Chemical Apron | Protects wrists/forearms from dust accumulation during weighing.[1] |
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE selection.
Figure 1: Decision logic for PPE selection based on physical state and engineering controls.[1]
Detailed Experimental Protocols
A. Weighing & Transfer (Solid State)
Risk: Airborne dust inhalation and static cling.
-
Preparation: Place a static dissipative mat inside the fume hood. Fluorinated solids often carry high static charge, causing "jumping" of powder.
-
Anti-Static Gun (Optional but Recommended): Use an ionizing gun on the spatula and weighing boat before contact.
-
Transfer: Use a smart-spatula (or disposable polypropylene) to avoid metal contamination if using for catalysis.[1]
-
Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) to hydrolyze/solubilize any invisible dust.[1] Do not use dry paper towels, which spread dust.[1]
B. Solution Preparation (Reaction Setup)
Risk: Splash and vapor inhalation.
-
Solvent Choice: When dissolving, avoid highly volatile solvents (like Ether) if possible, as they carry amine vapors readily. DCM or Methanol are standard but require strict hood use.
-
Neutralization (If Spilled):
Emergency & Disposal Procedures
Emergency Response
-
Eye Contact: Immediate irrigation for 15 minutes minimum .[2] Time is critical. The basicity can cause saponification of corneal lipids.
-
Skin Contact: Wash with soap and water immediately. Do not use alcohol, as it may enhance transdermal absorption of the fluorinated moiety.
Waste Disposal Plan
-
Classification: Segregate as Basic Organic Waste .
-
Incompatibility: NEVER pour into a "General Organic" drum that may contain acid chlorides or strong acids. The resulting heat evolution can pressurize the drum.
-
Labeling: Clearly label as "Fluorinated Amine - Toxic/Corrosive."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 91825876, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved January 28, 2026 from [Link][1]
-
Lead Sciences (n.d.). this compound hydrochloride Product Data. Retrieved January 28, 2026 from [Link][1]
Sources
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
